Gamitrinib
Descripción
Propiedades
Número CAS |
1131626-46-4 |
|---|---|
Fórmula molecular |
C52H65N3O8P+ |
Peso molecular |
891.1 g/mol |
Nombre IUPAC |
6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium |
InChI |
InChI=1S/C52H64N3O8P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60)/p+1/b28-20-,36-21+,38-33+/t35-,37+,45+,46+,48-,50+/m1/s1 |
Clave InChI |
OAUJLFPWRFHSNE-FEHIUCOBSA-O |
SMILES isomérico |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)/C)OC)OC(=O)N)\C)C)O)OC |
SMILES canónico |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC |
Origen del producto |
United States |
Foundational & Exploratory
Gamitrinib mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of Gamitrinib in Cancer Cells
Introduction
This compound (GA mitochondrial matrix inhibitor) is a first-in-class, mitochondria-targeted small molecule inhibitor of the Heat Shock Protein-90 (Hsp90) family of molecular chaperones.[1][2] Its design is combinatorial, featuring an Hsp90 inhibitor, such as 17-AAG (17-allylamino-17-demethoxygeldanamycin), linked to a mitochondrial-targeting moiety, triphenylphosphonium.[1][3] This structure enables this compound to selectively accumulate within the mitochondria of tumor cells.[2][4] Cancer cells exhibit a unique dependency on mitochondrial chaperones, including Hsp90 and its homolog TNF Receptor-Associated Protein 1 (TRAP1), which are selectively enriched in tumor mitochondria compared to normal tissues.[1][5] This selective accumulation makes this compound a promising therapeutic agent that can disable key pathways for tumor maintenance with a favorable safety profile.[1][6] Preclinical studies have demonstrated its efficacy in a wide range of cancers, including prostate, glioma, melanoma, lung, colon, and breast cancer, and it is currently being evaluated in Phase I clinical trials.[2][6][7][8]
Core Mechanism of Action
This compound exerts its anticancer effects through a "mitochondriotoxic" mechanism of action, leading to catastrophic and irreversible mitochondrial dysfunction selectively in cancer cells.[4][9] The core mechanism involves the targeted inhibition of the ATPase activity of the mitochondrial Hsp90/TRAP1 chaperone pool.[4][5][10]
1. Inhibition of Mitochondrial Hsp90/TRAP1: this compound functions as an ATPase antagonist for Hsp90 and its homolog TRAP1, which are localized within the mitochondrial matrix and inner membrane.[4][10] These chaperones are critical for maintaining the stability and function of the mitochondrial proteome in cancer cells, regulating metabolic pathways, buffering reactive oxygen species (ROS), and preventing cell death.[1] By inhibiting their ATPase activity, this compound disrupts mitochondrial protein folding quality control.[5][10]
2. Induction of Mitochondrial Permeability Transition and Apoptosis: The inhibition of mitochondrial Hsp90/TRAP1 leads to the induction of the intrinsic pathway of apoptosis through the following steps:
-
Mitochondrial Permeability Transition (MPT): this compound triggers the opening of the mitochondrial permeability transition pore (mPTP) in a cyclophilin D-dependent manner.[3][9]
-
Collapse of Membrane Potential: This leads to a sudden and irreversible loss of the mitochondrial transmembrane potential (ΔΨm).[4][9][11]
-
Cytochrome c Release: The disruption of the outer mitochondrial membrane results in the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol.[3][4][9]
-
Caspase Activation: Cytosolic cytochrome c initiates the formation of the apoptosome and activates a cascade of caspases, leading to caspase-dependent apoptosis.[3][9]
This apoptotic pathway is initiated independently of the pro-apoptotic Bcl-2 proteins Bax and Bak.[9]
3. Inhibition of Bioenergetics and Biogenesis: Integrated analyses of RNA sequencing and reverse phase protein arrays (RPPA) in glioma cells have shown that this compound's antitumor activity also involves the inhibition of mitochondrial biogenesis and tumor bioenergetics.[6] It suppresses oxidative phosphorylation (OXPHOS) and activates the energy-sensing AMP-activated kinase (AMPK), further crippling the cell's energy supply.[6][12]
4. Induction of Mitophagy: At sub-lethal concentrations, this compound can induce a mitochondrial quality control pathway known as mitophagy.[13] The inhibition of mitochondrial Hsp90 leads to the accumulation of the kinase PINK1 on the mitochondrial surface, which in turn recruits the E3 ubiquitin ligase Parkin.[11][14] This initiates the ubiquitylation of mitochondrial surface proteins, tagging the damaged organelles for clearance by autophagy.[13][14]
5. Cell Cycle Arrest and DNA Damage: In glioma cells, this compound has been shown to block cell-cycle progression and induce DNA damage response pathways, contributing to its overall antitumor effect.[6]
Data Presentation
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line Panel/Type | Assay | Endpoint | Result | Citation |
| NCI 60-Cell Line Panel | Not Specified | Cell Growth Inhibition | All 60 cell lines showed at least a 50% reduction in cell growth. | [3] |
| Glioblastoma Cells | Cell Viability | Efficacy Comparison | 5- to 10-fold greater potency than the non-targeted Hsp90 inhibitor 17-AAG. | [3] |
| Prostate Cancer Cells (Hormone-refractory, drug-resistant, metastatic) | Cell Viability | Cytotoxicity | Effective killing of cancer cells at micromolar concentrations. | [3] |
| Human Glioma Cell Lines (17 primary, 6 TMZ-resistant) | Cell Proliferation/Apoptosis | Therapeutic Efficacy | This compound inhibited cell proliferation and induced apoptosis and cell death. | [6] |
| BRAF-driven Colorectal Carcinoma Cells | Apoptosis, Colony Formation | Therapeutic Efficacy | Induced apoptosis and inhibited colony formation. | [12] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Matrix | Value | Citation |
| Plasma Protein Binding | Human Plasma | 99.3% | [5][15] |
| Free Fraction | Human Plasma | 0.7% | [15] |
| Intrinsic Clearance (CLint) | Human Liver Microsomes | 3.3 ml/min/g of liver tissue | [5] |
| Half-life (t½) | Human Liver Microsomes | 16.7 min | [5] |
Experimental Protocols
Cell Viability and Metabolic Activity Assay (MTT Assay)
This protocol is based on methodologies described for prostate cancer cells.[9]
-
Cell Seeding: Plate prostate cancer cells (e.g., PC3, LNCaP) in 96-well plates at a desired density.
-
Treatment: After allowing cells to adhere overnight, treat them with varying concentrations of this compound or the control compound (e.g., 17-AAG) for a specified duration (e.g., 6 to 24 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.
Analysis of Apoptosis by Multiparametric Flow Cytometry
This protocol is based on methodologies described for assessing caspase activity and membrane integrity.[9]
-
Cell Treatment: Treat cancer cells with this compound or control compounds for the desired time.
-
Staining: Harvest the cells and stain with a fluorescently labeled pan-caspase inhibitor (e.g., from a CaspaTag kit) to detect cells with active caspases. Co-stain with a viability dye such as propidium (B1200493) iodide (PI) to identify cells that have lost plasma membrane integrity.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations:
-
Live cells (Caspase-negative, PI-negative)
-
Early apoptotic cells (Caspase-positive, PI-negative)
-
Late apoptotic/necrotic cells (Caspase-positive, PI-positive)
-
Cytochrome c Release from Isolated Mitochondria
This protocol is based on methodologies used to demonstrate this compound's direct effect on mitochondria.[4]
-
Mitochondrial Isolation: Isolate mitochondria from cancer cells (e.g., HeLa cells) using differential centrifugation.
-
Treatment: Incubate the isolated mitochondria with increasing concentrations of this compound, control compounds (e.g., 17-AAG), or a positive control for mPTP opening (e.g., calcium).
-
Separation: After incubation (e.g., 3 hours), centrifuge the samples to pellet the mitochondria.
-
Western Blotting: Carefully collect the supernatant (containing released proteins) and the mitochondrial pellet. Analyze both fractions for the presence of cytochrome c using SDS-PAGE and Western blotting with a specific anti-cytochrome c antibody. An increase of cytochrome c in the supernatant indicates its release from the mitochondria.
Measurement of Mitochondrial Respiration (Seahorse Assay)
This protocol is based on methodologies used to assess tumor bioenergetics.[6]
-
Cell Seeding: Plate glioma cells onto a Seahorse XF Cell Culture Microplate.
-
Treatment: Treat cells with this compound for a predetermined time.
-
Assay Preparation: Wash the cells and replace the medium with Seahorse XF Assay Medium.
-
Mito Stress Test: Use a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR). Perform a "Mito Stress Test" by sequentially injecting mitochondrial inhibitors:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to measure maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Calculate key parameters of mitochondrial function, such as basal respiration, ATP production, and spare respiratory capacity.
Visualizations: Signaling Pathways and Workflows
Caption: this compound-induced apoptotic signaling pathway in cancer cells.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Fox Chase Cancer Center, The Wistar Institute Announce Opening of Phase 1 Clinical Trial of Anticancer Drug Candidate | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 3. wistar.org [wistar.org]
- 4. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Frontiers | The development of cancers research based on mitochondrial heat shock protein 90 [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Facebook [cancer.gov]
- 12. TRAP1 Regulation of Cancer Metabolism: Dual Role as Oncogene or Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial targeted HSP90 inhibitor this compound-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. apps.dtic.mil [apps.dtic.mil]
The Molecular Target of Gamitrinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamitrinib is a novel, first-in-class small molecule inhibitor that selectively targets the mitochondrial pool of Heat Shock Protein 90 (Hsp90) and its homolog, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1).[1][2][3] By specifically accumulating within the mitochondria of tumor cells, this compound acts as an ATPase antagonist, disrupting the crucial chaperone functions of Hsp90/TRAP1 in maintaining mitochondrial protein homeostasis.[4][5] This targeted inhibition triggers a cascade of events including the mitochondrial permeability transition, loss of organelle membrane potential, release of cytochrome c, and ultimately, caspase-dependent apoptosis.[4][6][7] This document provides a comprehensive technical overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function.
Introduction: Targeting a Spatially Distinct Chaperone Network
The molecular chaperone Hsp90 is a key regulator of cellular proteostasis, responsible for the folding, stability, and activity of a vast array of client proteins, many of which are critical for cancer cell proliferation, survival, and adaptation. While conventional Hsp90 inhibitors have shown promise, their clinical efficacy has been modest, potentially due to their inability to target a protected pool of Hsp90 localized within the mitochondria of tumor cells.[6]
This compound was designed to overcome this limitation. It features a combinatorial structure consisting of an Hsp90 ATPase inhibitory backbone, derived from 17-allylamino-geldanamycin (17-AAG), conjugated to a mitochondriotropic moiety, such as triphenylphosphonium (TPP) or tandem repeats of cyclic guanidinium.[5][8] This design facilitates the selective accumulation of this compound within the mitochondrial matrix, where it can engage its molecular targets.[5]
The Molecular Target: Mitochondrial Hsp90 and TRAP1
The primary molecular target of this compound is the population of Hsp90 chaperones residing within the mitochondria, including Hsp90 itself and its paralog, TRAP1.[1][2][3] In contrast to their cytosolic counterparts, mitochondrial Hsp90 and TRAP1 play specialized roles in maintaining mitochondrial integrity and function. They are integral to the folding and stability of key proteins involved in oxidative phosphorylation and the regulation of the mitochondrial permeability transition pore (mPTP).
In cancer cells, there is a notable enrichment of Hsp90 and TRAP1 within the mitochondria compared to normal tissues.[1][3] This differential expression provides a therapeutic window for this compound, allowing for selective targeting of tumor cell mitochondria while sparing normal cells.
Mechanism of Action: A Mitochondriotoxic Cascade
This compound exerts its anticancer effects through a direct "mitochondriotoxic" mechanism of action.[5][6] By inhibiting the ATPase activity of mitochondrial Hsp90/TRAP1, this compound disrupts their chaperone function, leading to a catastrophic loss of mitochondrial protein quality control.[2][4][5] This initiates a rapid and irreversible sequence of events culminating in apoptotic cell death.
The key steps in this compound's mechanism of action are:
-
Inhibition of ATPase Activity : this compound binds to the ATP binding pocket in the N-terminal domain of mitochondrial Hsp90/TRAP1, preventing ATP hydrolysis, a critical step in the chaperone cycle.[5]
-
Induction of Mitochondrial Permeability Transition : The inhibition of Hsp90/TRAP1 leads to the opening of the mitochondrial permeability transition pore (mPTP), a multi-protein complex in the inner mitochondrial membrane.[4]
-
Loss of Mitochondrial Membrane Potential (ΔΨm) : The opening of the mPTP causes a sudden collapse of the mitochondrial inner membrane potential.[4][6]
-
Cytochrome c Release : The disruption of the outer mitochondrial membrane results in the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[4][6][7]
-
Activation of Caspase Cascade : In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic apoptotic pathway. Caspase-9 then activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[6]
This direct and rapid induction of mitochondrial apoptosis distinguishes this compound from conventional Hsp90 inhibitors that primarily induce a delayed, cytostatic effect through the degradation of cytosolic client proteins.[6]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy and properties of this compound.
Table 1: In Vitro Anticancer Activity of this compound Variants (GI50 Values)
| Cell Line Type | G-G4 (mol/L) | G-TPP (mol/L) |
| Colon Cancer | 7.68 x 10⁻⁷ - 2.81 x 10⁻⁶ | 3.59 x 10⁻⁷ - 2.91 x 10⁻⁵ |
| Breast Cancer | 4.62 x 10⁻⁷ - 2.64 x 10⁻⁶ | 1.60 x 10⁻⁷ - 3.38 x 10⁻⁶ |
| Melanoma | 4.89 x 10⁻⁷ - 3.22 x 10⁻⁶ | 3.61 x 10⁻⁷ - 2.79 x 10⁻⁶ |
Data represents the concentration required for 50% inhibition of tumor growth in the NCI 60-cell line screen.[4]
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | IC50 Range (µM) |
| General (NCI 60-cell line screen) | 0.16 - 29 |
| Colon Adenocarcinoma | 0.35 - 29 |
| Breast Adenocarcinoma | 0.16 - 3.3 |
| Melanoma | 0.36 - 2.7 |
IC50 values represent the concentration of this compound that inhibits 50% of cell viability.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the molecular target and mechanism of action of this compound.
Mitochondrial Isolation
This protocol describes the isolation of a crude mitochondrial fraction from cultured cells.
-
Cell Harvesting : Collect approximately 5 x 10⁷ cells by centrifugation at 600 x g for 10 minutes at 4°C.
-
Cell Lysis : Resuspend the cell pellet in ice-cold Mitochondria Isolation Buffer (e.g., 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl pH 7.6, 5 mM EDTA, and protease inhibitors). Homogenize the cells using a Dounce homogenizer.
-
Differential Centrifugation :
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 6,000 x g for 10 minutes at 4°C to pellet the crude mitochondrial fraction.
-
-
Final Preparation : Resuspend the mitochondrial pellet in a suitable buffer for downstream applications. Determine protein concentration using a standard protein assay.
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol utilizes the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential.
-
Preparation :
-
Isolate mitochondria as described in section 5.1.
-
Resuspend 100 µg of isolated mitochondria in a sucrose-based buffer (e.g., 0.2 M sucrose, 10 mM Tris-MOPS, pH 7.4, 5 mM succinate, 1 mM Pi, 2 µM rotenone, 10 µM EGTA-Tris).
-
Add TMRM to a final concentration of 0.1 µmol/L and incubate.
-
-
Measurement :
-
Monitor fluorescence intensity using a fluorometer with excitation at 549 nm and emission at 575 nm.
-
Allow the fluorescence to stabilize to establish the baseline for a fully polarized state.
-
Add this compound (e.g., 0.4 µmol/L G-TPP) and continuously record the change in fluorescence.
-
As a control for a fully depolarized state, add 2 mmol/L CaCl₂ at the end of the experiment.
-
-
Data Analysis : Plot the changes in fluorescence intensity as a ratio between the maximum (fully polarized) and minimum (fully depolarized) membrane potential.
Cytochrome c Release Assay
This protocol describes the detection of cytochrome c release from isolated mitochondria into the supernatant via Western blotting.
-
Treatment of Isolated Mitochondria :
-
Incubate isolated mitochondria (as prepared in section 5.1) with increasing concentrations of this compound for 30 minutes.
-
-
Separation of Mitochondrial and Supernatant Fractions :
-
Centrifuge the samples at 12,000 x g for 5 minutes at 4°C to pellet the mitochondria.
-
Carefully collect the supernatant, which contains the released proteins.
-
Resuspend the mitochondrial pellet in a suitable lysis buffer.
-
-
Western Blotting :
-
Separate proteins from both the supernatant and the mitochondrial pellet fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for cytochrome c.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Include loading controls for both the mitochondrial fraction (e.g., COX-IV) and the cytosolic fraction (e.g., Ran) to ensure proper fractionation.[9]
-
Cell Viability and Apoptosis Assays
-
Cell Viability (MTT Assay) :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 6, 24, 48 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Apoptosis (Flow Cytometry) :
-
Treat cells with this compound as desired.
-
Harvest the cells and stain with Annexin V (to detect early apoptosis) and Propidium Iodide (PI) (to detect late apoptosis/necrosis).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits mitochondrial Hsp90/TRAP1, leading to apoptosis.
Experimental Workflow for Assessing this compound's Mitochondrial Effects
Caption: Workflow for evaluating this compound's effects on cancer cells.
Conclusion
This compound represents a novel and highly specific approach to cancer therapy by targeting a spatially and functionally distinct pool of Hsp90 chaperones within the mitochondria of tumor cells. Its molecular target, the mitochondrial Hsp90/TRAP1 chaperone machinery, is critical for maintaining mitochondrial integrity and suppressing apoptosis in cancer. By inhibiting the ATPase activity of these chaperones, this compound triggers a rapid and potent mitochondriotoxic cascade, leading to efficient tumor cell killing. The preclinical data strongly support the continued investigation of this compound as a promising therapeutic agent, and its unique mechanism of action offers the potential for overcoming resistance to conventional anticancer drugs. A first-in-human Phase I clinical trial of this compound is currently ongoing for patients with advanced cancers.
References
- 1. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. aacrjournals.org [aacrjournals.org]
- 5. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 6. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of this compound, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical characterization of mitochondria-targeted small molecule hsp90 inhibitors, gamitrinibs, in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
Gamitrinib: A Technical Guide to its Structure and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamitrinib is a novel, first-in-class, mitochondria-targeted heat shock protein 90 (Hsp90) inhibitor with potent anti-cancer activity. Its unique design allows for selective accumulation within the mitochondria of tumor cells, leading to a "mitochondriotoxic" mechanism of action that induces rapid apoptosis while sparing normal tissues. This technical guide provides an in-depth overview of the chemical structure, synthesis, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development.
Chemical Structure
This compound possesses a combinatorial structure, ingeniously designed for targeted mitochondrial delivery and potent Hsp90 inhibition.[1][2] This modular design consists of three key components:
-
Hsp90 Inhibitory Backbone: The core of this compound is derived from the well-characterized Hsp90 inhibitor, 17-(allylamino)-17-demethoxygeldanamycin (17-AAG). This benzoquinone ansamycin (B12435341) backbone is responsible for binding to the ATP pocket of Hsp90 and inhibiting its chaperone function.[1]
-
Linker Region: A linker is attached at the C17 position of the 17-AAG backbone. This linker serves to connect the Hsp90 inhibitory moiety to the mitochondrial targeting group.
-
Mitochondrial Targeting Moiety: This component directs the entire molecule to the mitochondrial matrix. Two primary types of mitochondrial targeting moieties have been utilized in the development of Gamitrinibs:
-
Triphenylphosphonium (TPP): A lipophilic cation that readily accumulates within the mitochondria due to the negative mitochondrial membrane potential. The TPP-containing variant is often referred to as this compound-TPP.[2]
-
Guanidinium (B1211019) Repeats: Tandem repeats of cyclic guanidinium groups (from one to four, designated as G1 to G4) also serve as effective mitochondrial targeting signals.[1]
-
The general chemical structure of this compound can be represented as: 17-AAG - Linker - Mitochondrial Targeting Moiety .
The IUPAC name for a common variant, this compound-TPP, is 6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium.
Quantitative Data
The following tables summarize the key quantitative data for this compound-TPP.
Table 1: Physicochemical Properties of Clinical-Grade this compound-TPP
| Property | Value | Reference |
| Molecular Formula | C₅₂H₆₅F₆N₃O₈P₂ | [2] |
| Molecular Weight | 1036.03 g/mol | [2] |
| Appearance | Purple solid | [2] |
| Purity (by UPLC) | >99.5% | [2] |
| Crystallinity | Crystalline (by X-ray powder diffraction) | [2] |
| Water Content (Karl Fischer) | 0.7% | [2] |
Table 2: Analytical Characterization of Clinical-Grade this compound-TPP
| Analytical Method | Conditions/Solvent | Observation | Reference |
| ¹H NMR | 500 MHz, DMSO-d₆ | Consistent with structure | [2] |
| ¹³C NMR | 125 MHz, DMSO-d₆ | Consistent with structure | [2] |
| ¹⁹F NMR | 282 MHz, DMSO-d₆ | Consistent with structure | [2] |
| Mass Spectrometry | LC-MS/MS | Used for quantification in plasma samples | [2] |
Chemical Synthesis
The chemical synthesis of this compound is a multi-step process that involves the preparation of the key building blocks followed by their conjugation. The detailed experimental protocols have been reported in the supplemental data of the publication by Kang et al. in the Journal of Clinical Investigation (doi:10.1172/JCI37613DS1).[1] The general synthetic workflow is outlined below.
Synthesis of 17-(allylamino)-17-demethoxygeldanamycin (17-AAG)
The synthesis of the Hsp90 inhibitory backbone, 17-AAG, starts from the natural product geldanamycin.
Experimental Protocol:
-
Reaction Setup: Geldanamycin is dissolved in a suitable organic solvent, such as dichloromethane (B109758) (CH₂Cl₂), under an inert atmosphere.
-
Nucleophilic Substitution: An excess of allylamine (B125299) is added to the solution. The reaction proceeds via a nucleophilic substitution at the C17 position of geldanamycin, displacing the methoxy (B1213986) group.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the product is purified using standard techniques such as precipitation, filtration, and chromatography to yield 17-AAG.
Synthesis of the Linker and Mitochondrial Targeting Moiety
The synthesis of the linker and the mitochondrial targeting moiety is performed separately. For this compound-TPP, a common linker is a hexylamine (B90201) chain attached to the triphenylphosphonium cation.
Experimental Protocol for (6-aminohexyl)triphenylphosphonium bromide:
-
Starting Materials: The synthesis typically starts with a bifunctional linker, such as 6-bromohexylamine.
-
Phosphonium Salt Formation: The bromo-terminated end of the linker is reacted with triphenylphosphine (B44618) in a suitable solvent. This results in the formation of the triphenylphosphonium salt.
-
Purification: The resulting (6-aminohexyl)triphenylphosphonium bromide is purified by crystallization or chromatography.
Conjugation of 17-AAG to the Mitochondrial Targeting Moiety
The final step in the synthesis of this compound is the conjugation of the 17-AAG backbone to the linker-mitochondrial targeting moiety.
Experimental Protocol:
-
Reaction Setup: 17-AAG and the amino-functionalized mitochondrial targeting moiety (e.g., (6-aminohexyl)triphenylphosphonium bromide) are dissolved in an appropriate solvent.
-
Coupling Reaction: The amino group of the linker displaces the allylamino group at the C17 position of 17-AAG. This reaction may require the presence of a base and elevated temperatures.
-
Purification: The final this compound product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Signaling Pathway and Mechanism of Action
This compound exerts its potent anti-cancer effects by specifically targeting the Hsp90 chaperone network within the mitochondria.
Diagram of this compound's Signaling Pathway:
Caption: this compound's mechanism of action.
Mechanism Explained:
-
Cellular Uptake and Mitochondrial Accumulation: this compound readily crosses the cell membrane and, due to its mitochondrial targeting moiety, accumulates to high concentrations within the mitochondrial matrix.
-
Inhibition of Mitochondrial Hsp90 (TRAP1): Inside the mitochondria, this compound binds to and inhibits the ATPase activity of mitochondrial Hsp90, including its homolog TRAP1 (TNF Receptor-Associated Protein 1).
-
Induction of Mitochondrial Permeability Transition: Inhibition of mitochondrial Hsp90 leads to the opening of the mitochondrial permeability transition pore (mPTP) in a cyclophilin D-dependent manner.
-
Mitochondrial Dysfunction: The opening of the mPTP results in the dissipation of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol.
-
Activation of Apoptosis: Cytosolic cytochrome c activates the caspase cascade, starting with caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to programmed cell death (apoptosis).
Experimental Workflows
General Synthetic Workflow
The following diagram illustrates the general workflow for the chemical synthesis of this compound.
Caption: General workflow for this compound synthesis.
Conclusion
This compound represents a significant advancement in the field of targeted cancer therapy. Its innovative design, which combines a potent Hsp90 inhibitor with a mitochondrial targeting moiety, allows for a highly specific and effective mechanism of action. This technical guide has provided a comprehensive overview of the structure, synthesis, and signaling pathways of this compound, offering valuable insights for researchers and drug development professionals seeking to explore and expand upon this promising class of anti-cancer agents. Further research into optimizing the linker and targeting moieties could lead to the development of even more potent and selective this compound analogs.
References
Gamitrinib-Induced Apoptosis: A Technical Guide to the Core Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamitrinib, a potent and selective mitochondrial-targeted heat shock protein 90 (Hsp90) inhibitor, has emerged as a promising anti-cancer agent. By specifically targeting the mitochondrial chaperone TRAP1 (TNF receptor-associated protein-1), this compound disrupts mitochondrial proteostasis, leading to a cascade of events culminating in apoptotic cell death. This technical guide provides an in-depth exploration of the this compound-induced apoptosis pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Introduction
The aberrant bioenergetics and enhanced survival signaling of cancer cells are critically dependent on mitochondrial function. Within the mitochondria of tumor cells, there is a selective accumulation of molecular chaperones, including Hsp90 and its homolog TRAP1.[1][2] These chaperones are essential for maintaining the integrity and function of the mitochondrial proteome, thereby promoting tumor cell survival and resistance to therapy.[2]
This compound (GA mitochondrial matrix inhibitor) is a rationally designed molecule that couples the Hsp90 inhibitor 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG) with a triphenylphosphonium (TPP) moiety, which directs its accumulation within the mitochondrial matrix.[1] This targeted delivery allows for the specific inhibition of mitochondrial Hsp90 chaperones like TRAP1, while sparing their cytosolic counterparts.[3] This specificity minimizes off-target effects and enhances the therapeutic window.[4] Inhibition of TRAP1 by this compound triggers a potent "mitochondriotoxic" effect, initiating the intrinsic pathway of apoptosis.[5]
Mechanism of Action: The Core Apoptotic Pathway
This compound's primary mechanism of action involves the direct inhibition of the ATPase activity of mitochondrial Hsp90/TRAP1.[6] This inhibition disrupts the proper folding and stability of a multitude of client proteins within the mitochondria, leading to proteotoxic stress and the initiation of a pro-apoptotic signaling cascade.
The key events in the this compound-induced apoptosis pathway are:
-
Mitochondrial Permeability Transition Pore (mPTP) Opening: Inhibition of TRAP1 leads to the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane. This event is often dependent on Cyclophilin D (CypD).[5][7]
-
Loss of Mitochondrial Membrane Potential (ΔΨm): The opening of the mPTP causes a rapid and irreversible collapse of the mitochondrial inner membrane potential.[5][8][9]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The dysfunction of the inner membrane leads to the permeabilization of the outer mitochondrial membrane.[10][11]
-
Release of Pro-Apoptotic Factors: MOMP results in the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.[5][8][9]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates effector caspases, such as caspase-3 and -7.[4][12]
-
Execution of Apoptosis: Activated effector caspases cleave a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3]
Interestingly, in some cancer cell models, this compound-induced apoptosis has been shown to occur independently of the pro-apoptotic Bcl-2 family members Bax and Bak, which are typically considered essential for MOMP.[5][9]
At sublethal concentrations, this compound can also induce the mitochondrial unfolded protein response (mitoUPR) and PINK1/Parkin-dependent mitophagy, a cellular process for clearing damaged mitochondria.[13][14]
Quantitative Data
The anti-cancer efficacy of this compound has been demonstrated across a wide range of cancer cell lines. The following tables summarize key quantitative data, specifically the half-maximal inhibitory concentration (IC50) values, from various studies.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| M059K | Glioma | ~2.5 | 72 hours | [3] |
| LN229 | Glioma | ~2.5 | 72 hours | [3] |
| PC3 | Prostate Cancer | ~5-10 | 24 hours | [9] |
| C4-2B | Prostate Cancer | ~5-10 | 24 hours | [9] |
| H460 | Lung Cancer | ~5 | 24 hours | [15] |
| SKBr3 | Breast Cancer | ~10 | 24 hours | [16] |
| Various | NCI-60 Panel | 0.16 - 29 | Not Specified | [2] |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines.
| Cell Line | Cancer Type | This compound Concentration (µM) | Effect | Reference |
| PC3 | Prostate Cancer | 10 | Increased caspase activity and loss of plasma membrane integrity at 24h | [5] |
| H460 | Lung Cancer | Not Specified | Rapid loss of mitochondrial membrane potential and pronounced effector caspase activity | [15] |
| Patient-derived Glioblastoma | Glioblastoma | 15-20 | Cell death with hallmarks of mitochondrial apoptosis within 16h | [4] |
Table 2: Pro-Apoptotic Effects of this compound at Specific Concentrations.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the this compound-induced apoptosis pathway.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the metabolic activity and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 3,000–5,000 cells per well and incubate for 24 hours.[3]
-
Treatment: Treat the cells with titrated doses of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.[3][4]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Generate dose-response curves and calculate IC50 values using appropriate software (e.g., GraphPad Prism).[3]
Apoptosis and Cell Death Assay (Flow Cytometry with Annexin V and Propidium Iodide)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.[3]
-
Cell Washing: Wash the cells once with cold 1x PBS.[3]
-
Staining: Resuspend the cell pellet in 1x Annexin V binding buffer. Add Annexin V-fluorochrome conjugate and Propidium Iodide (PI) according to the manufacturer's instructions.[3][17]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Acquire at least 10,000 events per sample.[3]
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blot Analysis for Apoptosis Markers
Objective: To detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, Cytochrome c, Bcl-2 family members) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Pathway and Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathway of this compound-induced apoptosis and a typical experimental workflow.
Caption: this compound-induced mitochondrial apoptosis pathway.
Caption: Workflow for assessing this compound's apoptotic effects.
Conclusion
This compound represents a novel and targeted approach to cancer therapy by exploiting the unique mitochondrial biology of tumor cells. Its ability to selectively inhibit mitochondrial Hsp90/TRAP1 triggers a rapid and potent apoptotic response. The in-depth understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is crucial for its continued development and potential clinical application. This guide provides a foundational resource for researchers and drug development professionals working to advance our understanding and application of this compound in the fight against cancer. A phase I clinical trial of this compound in patients with advanced cancer has been initiated, underscoring its therapeutic potential.[18]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of this compound, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. wistar.org [wistar.org]
- 8. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Where Killers Meet—Permeabilization of the Outer Mitochondrial Membrane during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial outer membrane permeabilization during apoptosis: the innocent bystander scenario - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspase activation is required for gemcitabine activity in multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondrial targeted HSP90 inhibitor this compound-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fox Chase Cancer Center, The Wistar Institute Announce Opening of Phase 1 Clinical Trial of Anticancer Drug Candidate | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
The Dichotomous Role of Mitochondrial Hsp90 (TRAP1) in Cancer: A Technical Guide for Researchers
Executive Summary
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), the mitochondrial paralog of the Hsp90 molecular chaperone family, has emerged as a critical regulator of mitochondrial homeostasis and a key player in cancer biology.[1][2] Its expression is frequently dysregulated in malignant tissues, where it orchestrates a complex and often contradictory set of cellular processes spanning metabolic reprogramming, apoptosis, and drug resistance.[3][4] This technical guide provides an in-depth exploration of the multifaceted role of TRAP1 in oncology, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and therapeutic development. While often viewed as an oncogene, TRAP1 can also function as a tumor suppressor, a duality that appears to be highly context- and tumor-type-dependent.[1][3] Understanding this intricate biology is paramount for the successful therapeutic targeting of TRAP1 in cancer.
TRAP1 Expression and Prognostic Significance in Human Cancers
TRAP1 expression is aberrantly regulated in a wide array of human cancers. While frequently overexpressed, its levels are notably decreased in certain malignancies, correlating with varied clinical outcomes. This section summarizes the quantitative data on TRAP1 expression and its prognostic implications.
Table 1: Quantitative Analysis of TRAP1 Expression in Human Cancers
| Cancer Type | Expression Status | Quantitative Data | Correlation with Clinicopathological Features | Prognostic Significance | References |
| Colorectal Carcinoma (CRC) | Upregulated | Upregulated in 63-79% of cases.[4][5] | Positively correlated with advanced pathological T stage and lymph node metastasis.[1][3] | High expression associated with poor overall survival.[3][5] | [1][3][4][5] |
| Breast Cancer | Upregulated | Aberrantly upregulated in tumors compared to adjacent normal tissues. | Inversely correlated with tumor grade. | High expression associated with resistance to anthracyclines and paclitaxel.[4][6] | [4][6][7] |
| Prostate Cancer | Upregulated | Abundantly expressed in localized and metastatic prostate cancers; largely undetectable in normal prostate. | --- | Potential molecular target in localized and metastatic disease.[6] | [6][8] |
| Non-Small Cell Lung Cancer (NSCLC) | Upregulated | Highly expressed in lung carcinoma cell lines compared to normal lung fibroblasts. | --- | High expression associated with an increased risk of disease recurrence.[3][9] | [3][9] |
| Glioblastoma | Upregulated | Highly expressed in glioblastoma. | --- | --- | [8] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Upregulated | Significantly higher expression in ESCC tissues than in adjacent normal tissues. | Inversely proportional to the degree of differentiation. | High expression correlated with poor prognosis.[1] | [1][6] |
| Kidney Cancer | Upregulated | Substantial increase in TRAP1 expression in kidney cancer tissues compared with normal tissues. | Closely related to lymph node metastasis and clinical stage. | Associated with patient prognosis.[1] | [1] |
| Ovarian Cancer | Downregulated | High rate of TRAP1 gene deletion in high-grade serous ovarian cancer. | High expression correlated with favorable chemotherapy response. | High expression showed a positive impact on overall survival.[1][4] | [1][4] |
| Cervical Cancer | Downregulated | Significant inverse correlation between TRAP1 expression and tumor stage. | --- | --- | [1][3] |
| Bladder Cancer | Downregulated | Significant inverse correlation between TRAP1 expression and tumor stage. | --- | --- | [1][3] |
| Clear Cell Renal Cell Carcinoma | Downregulated | Significant inverse correlation between TRAP1 expression and tumor stage. | --- | --- | [1][3] |
Core Functions of TRAP1 in Cancer Biology
TRAP1's influence on tumorigenesis is multifaceted, impacting cellular metabolism, survival signaling, and therapeutic resistance.
Metabolic Reprogramming: The Warburg Effect and Oxidative Phosphorylation
TRAP1 is a central figure in the metabolic reprogramming of cancer cells, capable of influencing the switch between aerobic glycolysis (the Warburg effect) and oxidative phosphorylation (OXPHOS).[1][10] This dual regulatory capacity appears to be context-dependent.[3]
-
Promotion of the Warburg Effect: In many cancer types, TRAP1 promotes a glycolytic phenotype by inhibiting the activity of succinate (B1194679) dehydrogenase (SDH), the complex II of the electron transport chain.[11] This leads to the accumulation of succinate, which in turn stabilizes the hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor driving glycolysis and angiogenesis.[11][12]
-
Enhancement of OXPHOS: Conversely, in some tumors, particularly those that rely on OXPHOS for energy production, TRAP1 can support mitochondrial respiration.[8][10] It has been shown to interact with and regulate the activity of other respiratory chain complexes, including complex IV.[2] This function may be crucial for cancer cell survival under nutrient-limiting conditions.[8]
Apoptosis Regulation and the Mitochondrial Permeability Transition Pore (mPTP)
A key anti-apoptotic function of TRAP1 is its ability to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a critical event in the intrinsic apoptotic pathway.[13][14]
TRAP1 forms a complex with cyclophilin D (CypD), a key regulator of the mPTP.[15] By interacting with CypD, TRAP1 prevents its pro-pore opening activity, thereby maintaining mitochondrial integrity and preventing the release of pro-apoptotic factors like cytochrome c.[15][16] This protective mechanism contributes significantly to the survival of cancer cells under stress conditions.
Drug Resistance
The upregulation of TRAP1 is frequently associated with resistance to a variety of chemotherapeutic agents, including cisplatin, 5-fluorouracil, oxaliplatin, and irinotecan.[1][17] Its anti-apoptotic function and its role in maintaining mitochondrial homeostasis are central to this chemoresistance. Inhibition of TRAP1 has been shown to re-sensitize resistant cancer cells to these drugs.[1][17]
Key Signaling Pathways and Molecular Interactions
TRAP1's functions are mediated through its interaction with a network of client proteins and its integration into key signaling pathways.
TRAP1 Signaling Networks
Caption: Key signaling pathways regulated by TRAP1 in cancer.
TRAP1 Client Proteins and Interactors
TRAP1's chaperone activity is central to its function, and it interacts with a range of client proteins within the mitochondria to maintain proteostasis and regulate their activity.
Table 2: Key TRAP1 Client Proteins and Interactors in Cancer
| Protein | Function | Consequence of Interaction with TRAP1 | References |
| Succinate Dehydrogenase (SDH) | Component of electron transport chain complex II and the Krebs cycle. | Inhibition of SDH activity, leading to succinate accumulation and HIF-1α stabilization. | [11] |
| Cyclophilin D (CypD) | Regulator of the mitochondrial permeability transition pore (mPTP). | Inhibition of CypD's pro-mPTP opening activity, leading to apoptosis resistance. | [15][16] |
| c-Src | Tyrosine kinase involved in cell proliferation, survival, and migration. | Regulation of mitochondrial c-Src activity, influencing OXPHOS. | [10] |
| PINK1 | Serine/threonine kinase involved in mitochondrial quality control. | TRAP1 is phosphorylated by PINK1, which is important for its anti-apoptotic function. | [16] |
| BRAF | Serine/threonine kinase in the MAPK/ERK signaling pathway. | TRAP1 is a downstream effector of the BRAF cytoprotective pathway. | [6] |
| Sorcin | Calcium-binding protein. | Interaction may contribute to the regulation of apoptosis and chemoresistance. | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of TRAP1 in cancer.
Co-Immunoprecipitation (Co-IP) for TRAP1 and Client Proteins
This protocol is for the identification of proteins that interact with TRAP1 in cancer cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-TRAP1 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Culture cancer cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Pre-clearing (Optional):
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-TRAP1 antibody or control IgG overnight at 4°C on a rotator.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against TRAP1 and the suspected interacting protein.
-
Seahorse XF Analysis of Cellular Respiration and Glycolysis
This protocol measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively, in cancer cells with modulated TRAP1 expression.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-DG)
-
Cancer cells with manipulated TRAP1 expression (e.g., siRNA knockdown or overexpression)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere.
-
-
Cartridge Hydration:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
-
Assay Preparation:
-
Replace the cell culture medium with Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
-
Mito Stress Test:
-
Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Place the microplate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
-
Glycolysis Stress Test:
-
Load the injection ports with glucose, oligomycin, and 2-DG.
-
Run the Glycolysis Stress Test protocol.
-
-
Data Analysis:
-
Analyze the OCR and ECAR data using the Seahorse Wave software to determine key metabolic parameters such as basal respiration, ATP production, maximal respiration, and glycolytic capacity.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol assesses the binding of a compound to TRAP1 in intact cells by measuring changes in its thermal stability.
Materials:
-
Cancer cells
-
Test compound and vehicle control (e.g., DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Compound Treatment:
-
Treat cells with the test compound or vehicle for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes using a thermal cycler.
-
-
Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
-
Centrifugation:
-
Centrifuge the lysates at high speed to separate the soluble fraction from the precipitated proteins.
-
-
Analysis:
-
Analyze the soluble fractions by Western blotting using an anti-TRAP1 antibody.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Mitochondrial Permeability Transition Pore (mPTP) Opening Assay
This protocol uses the calcein-AM/CoCl2 quenching method to assess mPTP opening.
Materials:
-
Calcein-AM
-
CoCl2
-
Ionomycin (positive control)
-
HBSS or other suitable buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Loading:
-
Incubate cells with calcein-AM, which is converted to fluorescent calcein (B42510) in the cytoplasm and mitochondria.
-
-
Quenching:
-
Add CoCl2, which quenches the cytosolic calcein fluorescence but cannot enter the mitochondria unless the mPTP opens.
-
-
Induction of mPTP Opening:
-
Treat cells with an agent that induces mPTP opening (e.g., a calcium ionophore like ionomycin).
-
-
Fluorescence Measurement:
-
Measure the mitochondrial calcein fluorescence. A decrease in fluorescence indicates mPTP opening and the entry of CoCl2 into the mitochondrial matrix.
-
Caspase Activity Assay
This protocol measures the activity of executioner caspases (e.g., caspase-3/7) as an indicator of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer
-
Cancer cells with modulated TRAP1 expression
Procedure:
-
Cell Treatment:
-
Induce apoptosis in cells (e.g., with a chemotherapeutic agent).
-
-
Assay Reagent Addition:
-
Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells.
-
-
Incubation:
-
Incubate at room temperature for 1-2 hours.
-
-
Luminescence Measurement:
-
Measure the luminescence, which is proportional to the amount of active caspase-3/7.
-
siRNA-mediated Knockdown of TRAP1
This protocol describes the transient silencing of TRAP1 expression in cancer cells.
Materials:
-
TRAP1-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX (or similar transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
Cancer cells
Procedure:
-
siRNA-Lipofectamine Complex Formation:
-
Dilute siRNA in Opti-MEM.
-
Dilute Lipofectamine RNAiMAX in Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine and incubate for 5-20 minutes at room temperature.
-
-
Transfection:
-
Add the siRNA-lipofectamine complexes to cells seeded in culture plates.
-
-
Incubation:
-
Incubate the cells for 24-72 hours.
-
-
Validation:
-
Harvest the cells and validate the knockdown efficiency by Western blotting or qRT-PCR.
-
CRISPR-Cas9 Mediated Knockout of TRAP1
This protocol outlines the generation of stable TRAP1 knockout cancer cell lines.
Materials:
-
Lentiviral or plasmid vectors expressing Cas9 and a TRAP1-targeting sgRNA
-
Packaging plasmids (for lentivirus production)
-
HEK293T cells (for lentivirus production)
-
Polybrene
-
Puromycin or other selection antibiotic
Procedure:
-
sgRNA Design and Cloning:
-
Design and clone a TRAP1-specific sgRNA into a suitable vector.
-
-
Lentivirus Production (if applicable):
-
Co-transfect HEK293T cells with the sgRNA vector and packaging plasmids.
-
Harvest the lentiviral particles.
-
-
Transduction/Transfection:
-
Transduce or transfect the target cancer cells with the CRISPR-Cas9 components.
-
-
Selection:
-
Select for successfully transduced/transfected cells using an appropriate antibiotic.
-
-
Single-Cell Cloning:
-
Isolate single cells to generate clonal populations.
-
-
Validation:
-
Expand the clones and validate the knockout by Western blotting and genomic DNA sequencing.
-
Visualizing Experimental Workflows and Logical Relationships
Caption: Workflow for investigating the functional role of TRAP1.
Conclusion and Future Directions
Mitochondrial Hsp90, TRAP1, is a pivotal and complex regulator of cancer cell biology. Its dichotomous role as both an oncogene and a tumor suppressor underscores the need for a nuanced understanding of its function in different tumor contexts. The data and protocols presented in this guide provide a framework for researchers to further dissect the intricate mechanisms by which TRAP1 influences cancer progression. Future research should focus on identifying the specific determinants that dictate TRAP1's functional switch, exploring the broader TRAP1 interactome, and developing selective TRAP1 inhibitors that can be translated into effective cancer therapies. The development of such targeted agents holds the promise of exploiting the metabolic and survival dependencies of cancer cells on this critical mitochondrial chaperone.
References
- 1. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. TRAP1 Regulation of Cancer Metabolism: Dual Role as Oncogene or Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRAP1 protein signature predicts outcome in human metastatic colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRAP1 TNF receptor associated protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The development of cancers research based on mitochondrial heat shock protein 90 [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial oxidative phosphorylation TRAP(1)ped in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bmbreports.org [bmbreports.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Gamitrinib's Disruption of Mitochondrial Membrane Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamitrinib, a mitochondrial-targeted Hsp90 inhibitor, has emerged as a potent anti-cancer agent due to its unique "mitochondriotoxic" mechanism of action.[1] This technical guide provides an in-depth analysis of this compound's effect on mitochondrial membrane potential, a critical event in its induction of apoptosis. By selectively accumulating in the mitochondria of tumor cells, this compound inhibits the function of mitochondrial Hsp90 (mtHsp90), leading to a rapid and irreversible collapse of the mitochondrial membrane potential, triggering the intrinsic apoptotic pathway.[1][2] This document consolidates quantitative data from preclinical studies, details the experimental protocols used to assess these effects, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction
The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and is essential for ATP synthesis. A loss of ΔΨm is a hallmark of mitochondrial dysfunction and a critical step in the initiation of apoptosis.[3] this compound, a conjugate of the Hsp90 inhibitor 17-allylamino-geldanamycin (17-AAG) and a triphenylphosphonium (TPP) mitochondrial targeting moiety, is designed to specifically inhibit the activity of Hsp90 chaperones within the mitochondria, such as TRAP1.[4][5][6] Unlike its non-targeted counterpart, 17-AAG, this compound's targeted delivery results in a potent and selective disruption of mitochondrial function in cancer cells, which often exhibit an enrichment of Hsp90 in their mitochondria compared to normal tissues.[1][7] This targeted approach minimizes off-target effects in the cytosol and enhances the therapeutic window.[1][8]
Quantitative Analysis of this compound's Effect on Mitochondrial Membrane Potential
The following tables summarize the quantitative data on the effect of various this compound variants on mitochondrial membrane potential and cell viability across different cancer cell lines.
Table 1: Effect of Gamitrinibs on Mitochondrial Membrane Potential and Cell Viability
| Cell Line | This compound Variant | Concentration | Effect on Mitochondrial Membrane Potential | Viability Assay | IC50 | Reference |
| H460 (Lung Adenocarcinoma) | This compound-G3 | ~5-10 µM | Concentration-dependent loss | MTT Assay | ~5 µM (3h) | [1] |
| H460 (Lung Adenocarcinoma) | This compound-G4 | ~5-10 µM | Rapid and complete loss in the whole tumor cell population | MTT Assay | ~5 µM (3h) | [1] |
| PC3 (Prostate Cancer) | G-TPP | Not specified | Rapid and complete loss | Not specified | Not specified | [2] |
| RM1 (Mouse Prostate Cancer) | This compound | Not specified | Nearly complete loss | Not specified | Not specified | [9] |
| HeLa (Cervical Cancer) | G-TPP | 10 µM | Partial depolarization (compared to 10 µM CCCP) | JC-10 Assay | Not applicable | [5] |
| HeLa (Cervical Cancer) | G-TPP | 30 µM | Not fully depolarized (compared to 10 µM CCCP) | JC-10 Assay | Not applicable | [5] |
| Glioblastoma Cell Lines | This compound TPP | 15-20 µM | Loss of organelle inner membrane potential | MTT Assay | Not specified | [3] |
Table 2: Comparative Efficacy of this compound and Non-Targeted Hsp90 Inhibitors
| Cell Line | Compound | Concentration | Effect on Mitochondrial Membrane Potential | Reference |
| H460 (Lung Adenocarcinoma) | 17-AAG | Not specified | Ineffective in inducing loss of mitochondrial membrane potential | [1] |
| PC3 (Prostate Cancer) | 17-AAG | Not specified | No effect on mitochondrial membrane potential | [2][10] |
| RM1 (Mouse Prostate Cancer) | 17-AAG | Not specified | No effect on mitochondrial membrane potential | [9] |
Signaling Pathway of this compound-Induced Mitochondrial Depolarization
This compound's mechanism of action culminates in the induction of the mitochondrial permeability transition pore (mPTP), a critical event leading to the collapse of the mitochondrial membrane potential.
Caption: this compound's signaling pathway leading to apoptosis.
Experimental Protocols
The assessment of mitochondrial membrane potential is crucial for evaluating the efficacy of mitochondriotoxic agents like this compound. The following are detailed methodologies for commonly used assays.
JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay is a widely used method to determine mitochondrial membrane potential. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria.
-
Principle: In healthy cells with high mitochondrial membrane potential, JC-1 forms J-aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.[11] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
-
Protocol:
-
Cell Culture: Plate cells in a 6-, 12-, or 24-well plate and culture overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration. A positive control for depolarization, such as CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) at 5-50 µM for 15-30 minutes, should be included.[11]
-
Staining:
-
Prepare a 1-10 µM JC-1 working solution in cell culture medium.
-
Remove the treatment medium and add the JC-1 working solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing: Aspirate the staining solution and wash the cells with an assay buffer (e.g., PBS).
-
Analysis:
-
Flow Cytometry: Harvest the cells, resuspend in assay buffer, and analyze using a flow cytometer. J-aggregates (red) are typically detected in the PE channel (Ex: 488 nm, Em: ~590 nm), and monomers (green) in the FITC channel (Ex: 488 nm, Em: ~530 nm).[12]
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for red and green fluorescence.
-
Microplate Reader: Measure the fluorescence intensity at the respective wavelengths for red and green fluorescence.[11]
-
-
TMRM/TMRE Staining for Mitochondrial Membrane Potential
Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant fluorescent dyes that accumulate in active mitochondria with intact membrane potentials.[13][14]
-
Principle: The intensity of TMRM/TMRE fluorescence is proportional to the mitochondrial membrane potential. A decrease in fluorescence indicates mitochondrial depolarization.
-
Protocol:
-
Cell Culture: Grow cells on a suitable imaging plate or coverslip.
-
Treatment: Treat cells with this compound or controls as described for the JC-1 assay.
-
Staining:
-
Washing (Optional): Wash the cells with PBS to reduce background fluorescence.[16]
-
Analysis:
-
Fluorescence Microscopy/Live-Cell Imaging: Image the cells using a fluorescence microscope with a TRITC/RFP filter set (Ex: ~548 nm, Em: ~573 nm).[15][16] Time-lapse imaging can be used to observe the dynamics of mitochondrial depolarization.[2]
-
Flow Cytometry: Harvest and analyze the cells using a flow cytometer with appropriate laser and emission filter settings.
-
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing this compound's effect on mitochondrial membrane potential.
Caption: Experimental workflow for mitochondrial membrane potential assessment.
Conclusion
This compound represents a promising therapeutic strategy by specifically targeting a key vulnerability of cancer cells—their reliance on mitochondrial Hsp90. The data and protocols presented in this guide demonstrate that this compound potently induces a rapid and profound loss of mitochondrial membrane potential, a central event in its mitochondriotoxic mechanism of action.[2][9] This targeted disruption of mitochondrial integrity triggers the apoptotic cascade, leading to effective tumor cell killing.[1][3] The detailed methodologies and visual aids provided herein serve as a valuable resource for researchers and drug development professionals investigating this compound and other novel mitochondrially-targeted anti-cancer agents.
References
- 1. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial targeted HSP90 inhibitor this compound-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.foxchase.org [profiles.foxchase.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. tandfonline.com [tandfonline.com]
- 9. Targeted inhibition of mitochondrial Hsp90 suppresses localised and metastatic prostate cancer growth in a genetic mouse model of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sc.edu [sc.edu]
- 14. Functional Mitochondrial Staining | Thermo Fisher Scientific - CA [thermofisher.com]
- 15. TMRM Assay Kit (Mitochondrial Membrane Potential) (ab228569) | Abcam [abcam.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. emulatebio.com [emulatebio.com]
A Technical Guide to Gamitrinib-Induced Cytochrome c Release
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gamitrinib is a first-in-class anticancer agent designed to selectively target the Heat Shock Protein 90 (Hsp90) chaperone machinery within the mitochondrial matrix.[1][2] By coupling the Hsp90 inhibitor 17-allylamino-geldanamycin (17-AAG) with the mitochondrial-targeting moiety triphenylphosphonium (TPP), this compound accumulates in the mitochondria of tumor cells, where it acts as an ATPase antagonist.[1][3] This targeted inhibition triggers a potent "mitochondriotoxic" mechanism of action, leading to acute mitochondrial dysfunction, the release of cytochrome c, and rapid induction of apoptosis.[3] This guide provides an in-depth overview of the molecular mechanisms, quantitative efficacy, and key experimental protocols associated with this compound's activity, focusing on its pivotal role in initiating cytochrome c release.
Core Mechanism: Targeting Mitochondrial Hsp90
This compound's unique design allows it to bypass cytosolic Hsp90, thereby avoiding some of the side effects associated with non-targeted Hsp90 inhibitors, and concentrate its activity within the mitochondria.[1][4] Within the mitochondrial matrix, this compound inhibits Hsp90 family members, including TNF receptor-associated protein-1 (TRAP1).[2][5] This inhibition disrupts mitochondrial protein folding quality control, leading to proteotoxic stress and the collapse of organelle integrity.[2][6]
This disruption culminates in the opening of the mitochondrial permeability transition pore (mPTP), a critical event in this compound's mechanism.[3][5] The process is dependent on Cyclophilin D (CypD), a key regulator of the mPTP.[3][7] The opening of the pore leads to the rapid depolarization of the inner mitochondrial membrane, swelling of the matrix, and subsequent rupture of the outer mitochondrial membrane.[3][7] This catastrophic loss of mitochondrial integrity is the direct trigger for the release of intermembrane space proteins, most notably cytochrome c.[3][7]
Signaling Pathway and Visualization
This compound initiates the intrinsic pathway of apoptosis through a direct assault on mitochondrial function. Upon entering the mitochondrion, it inhibits Hsp90/TRAP1, leading to mPTP opening in a CypD-dependent manner. This causes mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis.[8] Notably, this process has been shown to be independent of the canonical pro-apoptotic Bcl-2 family proteins Bax and Bak, suggesting a unique mechanism that may bypass common resistance pathways.
Quantitative Data Presentation
The cytotoxic efficacy of this compound has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity, typically in the low micromolar range.
| Compound | Cell Line Type | Reported IC50 / Effective Concentration | Assay Duration | Reference |
| This compound | Colon Adenocarcinoma | 0.35–29 µM | Not Specified | [1] |
| This compound | Breast Adenocarcinoma | 0.16–3.3 µM | Not Specified | [1] |
| This compound | Melanoma | 0.36–2.7 µM | Not Specified | [1] |
| This compound | General Tumor Cells (in culture) | ~1–4 µM | Not Specified | [1] |
| This compound | Glioma Cell Lines (M059K, LN229, U87MG, A172) | ~5 µmol/L | 72 hours | [4] |
| This compound-TPP | Glioblastoma (patient-derived and cultured) | 15-20 µM | 16 hours | [9] |
Experimental Protocols
Reproducing the findings related to this compound and cytochrome c release requires specific methodologies. Below are detailed protocols for key experiments.
Experimental Workflow Visualization
The overall process for determining cytochrome c release involves several distinct stages, from cell culture and treatment to subcellular fractionation and protein detection.
Protocol: Cell Viability (MTT Assay)
This protocol is used to determine the IC50 of this compound.[10]
-
Reagents and Materials:
-
Adherent cancer cells (e.g., PC3, HeLa, A172)
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette, plate reader (490-570 nm)
-
-
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000–8,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[4]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[3][4]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will metabolize MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well. Agitate the plate on a shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.
-
IC50 Calculation: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percent viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[11]
-
Protocol: Cytochrome c Release Assay via Subcellular Fractionation
This protocol details the isolation of cytosolic and mitochondrial fractions to assess the translocation of cytochrome c.[3][12][13][14]
-
Reagents and Materials:
-
Treated and control cells (~5 x 10^7)
-
Ice-cold PBS
-
Cytosol Extraction Buffer (e.g., 250 mM sucrose, 70 mM KCl, 137 mM NaCl, 4.3 mM Na2HPO4, 1.4 mM KH2PO4, pH 7.2, with freshly added protease inhibitors and 1 mM DTT)
-
Dounce tissue grinder (pre-chilled)
-
Microcentrifuge tubes and refrigerated centrifuge
-
Mitochondrial Lysis Buffer (for pellet)
-
BCA or Bradford Protein Assay Kit
-
-
Step-by-Step Procedure:
-
Cell Collection: Harvest approximately 5 x 10^7 cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C).
-
Washing: Wash the cell pellet once with 10 mL of ice-cold PBS and centrifuge again.
-
Resuspension: Resuspend the pellet in 1 mL of ice-cold Cytosol Extraction Buffer. Incubate on ice for 10-15 minutes.
-
Homogenization: Transfer the cell suspension to a pre-chilled Dounce tissue grinder. Perform 30-50 strokes on ice to gently disrupt the plasma membrane while leaving mitochondria intact. Monitor cell lysis under a microscope.[12]
-
Nuclear Removal: Transfer the homogenate to a microcentrifuge tube and centrifuge at 700-1000 x g for 10 minutes at 4°C. The pellet contains nuclei and intact cells.
-
Mitochondrial Isolation: Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C.
-
Fraction Collection:
-
The resulting supernatant is the cytosolic fraction .
-
The pellet is the mitochondrial fraction .
-
-
Pellet Washing (Optional): Wash the mitochondrial pellet with extraction buffer to minimize cytosolic contamination and re-centrifuge.
-
Sample Preparation: Lyse the mitochondrial pellet in a suitable lysis buffer. Determine the protein concentration of both the cytosolic and mitochondrial fractions. Store samples at -80°C.
-
Protocol: Western Blotting for Apoptosis Markers
This protocol is for the detection of cytochrome c and other markers in the isolated fractions.[15][16]
-
Reagents and Materials:
-
Cytosolic and mitochondrial protein lysates
-
Laemmli sample buffer (with β-mercaptoethanol or DTT)
-
SDS-PAGE gels (e.g., 12-15% acrylamide (B121943) for cytochrome c)
-
PVDF or nitrocellulose membrane
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate and imaging system
-
-
Step-by-Step Procedure:
-
Sample Preparation: Mix equal amounts of protein (e.g., 10-30 µg) from each fraction with Laemmli buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto the gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cytochrome c) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using a digital imager or X-ray film.
-
Analysis: An increase of cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction of this compound-treated cells indicates release. Confirm fraction purity using mitochondrial and cytosolic loading controls.[3]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial targeted HSP90 inhibitor this compound-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. aacrjournals.org [aacrjournals.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 13. abcam.cn [abcam.cn]
- 14. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Preclinical Profile of Gamitrinib in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies investigating Gamitrinib, a first-in-class, mitochondria-targeted Heat Shock Protein 90 (Hsp90) inhibitor, in the context of prostate cancer. This compound represents a novel therapeutic strategy by selectively targeting the mitochondrial pool of Hsp90, particularly the chaperone TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein-1), which is crucial for the survival of cancer cells.
Core Mechanism of Action
This compound operates through a "mitochondriotoxic" mechanism, distinct from Hsp90 inhibitors that are not targeted to specific subcellular compartments.[1] In prostate cancer, TRAP1 is highly expressed in tumor cells, including high-grade prostatic intraepithelial neoplasia and metastatic disease, while being largely absent in normal prostate tissue.[2][3] TRAP1 protects mitochondria from stress and inhibits the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptosis.[3][4]
This compound, a conjugate of an Hsp90 ATPase antagonist and a mitochondrial targeting moiety, selectively accumulates in the mitochondria of tumor cells.[1][5] There, it inhibits TRAP1, leading to the disruption of a complex with Cyclophilin D (CypD).[3][6] This triggers the CypD-dependent opening of the mPTP, causing a sudden collapse of the mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c into the cytosol, and subsequent activation of caspases, culminating in rapid, irreversible apoptosis.[4][7][8][9] This mechanism is effective in both androgen-dependent and androgen-independent prostate cancer cells.[2][4]
In Vitro Efficacy
This compound has demonstrated potent cytotoxic activity across a range of prostate cancer cell lines, including metastatic, hormone-refractory, and multidrug-resistant variants.[7][8] Studies show that it effectively induces cell death at micromolar concentrations, often within hours of exposure.[5][10] Its efficacy extends to cells overexpressing P-glycoprotein, a transporter associated with drug resistance.[8][9][11] Importantly, this compound shows selectivity, causing rapid and complete killing of prostate cancer cells while not affecting untransformed prostate epithelial cells like BPH-1.[2][4]
Quantitative Data from In Vitro Assays
| Cell Line | This compound Variant | Assay | Endpoint | Result | Reference |
| PC3 | G-TPP, G1-G4 | MTT | Cell Viability | Significant reduction after 6h and 24h | [10] |
| C4-2B | G-TPP, G1-G4 | MTT | Cell Viability | Significant reduction after 6h and 24h | [10] |
| 22Rv1 | This compound + DMAG | MTT | Cell Viability | Synergistic cytotoxicity (CI > 0.75) | [12] |
| PC3-GA (17-AAG Resistant) | This compound-G4 | MTT | Cell Viability | Remained fully sensitive to this compound | [3][7] |
| DU145 | This compound | siRNA Knockdown | Apoptosis | TRAP-1 silencing enhanced apoptosis | [2][6] |
| NCI-60 Panel | G-G4, G-TPP | MTT | Cell Growth | At least 50% growth reduction in all lines | [5] |
Experimental Protocols: In Vitro Assays
-
Cell Viability (MTT) Assay: Prostate cancer cells (e.g., PC3, C4-2B) were seeded in 96-well plates.[10] After allowing cells to attach, they were treated with increasing concentrations of this compound variants or control compounds (like 17-AAG) for specified durations (e.g., 6 or 24 hours).[10] Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured using a microplate reader to determine the percentage of viable cells relative to untreated controls.[3][7][9]
-
Apoptosis Analysis (Flow Cytometry): To quantify apoptosis, treated and untreated cells were harvested.[9] For Annexin V/Propidium Iodide (PI) staining, cells were washed and resuspended in a binding buffer, then stained with FITC-conjugated Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic/necrotic cells). For caspase activity assays, cells were stained with reagents like FITC-DEVD-fmk, which binds to active caspases.[12] The stained cells were then analyzed by multiparametric flow cytometry to determine the percentage of cells in different stages of apoptosis.[8][9][11]
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: To assess mitochondrial dysfunction, cells were loaded with potentiometric dyes such as TMRM (tetramethylrhodamine, methyl ester).[7] Live-cell imaging via time-lapse videomicroscopy was used to observe the change in mitochondrial fluorescence upon treatment with this compound. A rapid loss of TMRM fluorescence indicates depolarization and loss of mitochondrial membrane potential, a key step in this compound-induced apoptosis.[7][8]
In Vivo Efficacy and Safety
The anticancer activity of this compound has been validated in multiple preclinical mouse models of prostate cancer, demonstrating its potential for systemic administration.[7] It has shown efficacy in suppressing both localized and metastatic tumor growth.[7][13]
Key In Vivo Findings
-
Subcutaneous Xenografts: In mice bearing subcutaneous PC3 xenografts, systemic administration of this compound-TPP (G-TPP) at 10 mg/kg completely inhibited tumor growth.[7] This effect was significantly more potent than that of the non-targeted Hsp90 inhibitor 17-AAG, which required a 5-fold higher dose (50 mg/kg) to achieve comparable tumor inhibition.[7]
-
Bone Metastasis Model: In an orthotopic model where PC3 cells were injected into the tibiae of mice, this compound treatment inhibited bone metastatic tumor growth.[7][8]
-
Genetic Mouse Model (TRAMP): In the Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model, which spontaneously develops prostate tumors, systemic treatment with this compound-G4 inhibited the formation of both localized tumors (adenocarcinoma and neuroendocrine types) and metastases to lymph nodes and the liver.[13]
-
Safety Profile: Across studies, systemic administration of this compound was well-tolerated in mice.[7][8][9] No significant animal weight loss or organ toxicity was observed, even with prolonged treatment, highlighting a favorable safety profile.[4][13]
Quantitative Data from In Vivo Models
| Model | This compound Variant | Treatment | Key Finding | Reference |
| PC3 Subcutaneous Xenograft | G-TPP | 10 mg/kg, daily i.p. | Complete inhibition of tumor growth | [7] |
| PC3 Intratibial (Bone Met) | This compound | Systemic | Inhibition of bone metastatic growth | [7][8] |
| TRAMP Genetic Model | G-G4 | 3-week or 5-week systemic | Inhibition of localized and metastatic tumors | [13] |
Experimental Protocols: In Vivo Models
-
Xenograft Tumor Models: Severe combined immunodeficient (SCID) or other immunocompromised mice were used. For subcutaneous models, a suspension of prostate cancer cells (e.g., 1-2 x 10^6 PC3 cells) in a medium like Matrigel was injected subcutaneously into the flank of the mice.[7] For bone metastasis models, cells were injected directly into the tibia.[8][11] Tumors were allowed to establish to a palpable size (e.g., 100-150 mm³) before initiating treatment.[7]
-
Treatment and Monitoring: Mice were randomized into treatment (this compound) and control (vehicle) groups. This compound was administered systemically, typically via intraperitoneal (i.p.) injections, at specified doses and schedules.[7] Tumor volume was measured regularly using calipers. Animal body weight and general health were monitored as indicators of toxicity.[13]
-
Outcome Analysis: At the end of the study, tumors and major organs were harvested for histological and immunohistochemical analysis to confirm therapeutic effects and assess toxicity.[13] For bone metastasis models, bone parameters and tumor growth were quantified using techniques like micro-computed tomography (µCT) imaging.[7][8][9]
References
- 1. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytoprotective mitochondrial chaperone TRAP-1 as a novel molecular target in localized and metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wistar.org [wistar.org]
- 6. TRAP1 Regulation of Cancer Metabolism: Dual Role as Oncogene or Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical characterization of mitochondria-targeted small molecule hsp90 inhibitors, gamitrinibs, in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. pure.psu.edu [pure.psu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Targeted inhibition of mitochondrial Hsp90 suppresses localised and metastatic prostate cancer growth in a genetic mouse model of disease - PMC [pmc.ncbi.nlm.nih.gov]
Gamitrinib's Therapeutic Potential in Glioblastoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the preclinical activity of Gamitrinib, a mitochondrial-targeted Hsp90 inhibitor, in various glioblastoma (GBM) models. Glioblastoma remains one of the most aggressive and challenging-to-treat primary brain tumors. The unique mechanism of this compound, which focuses on disrupting mitochondrial homeostasis selectively in tumor cells, presents a promising therapeutic avenue. This guide synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways and experimental designs.
Core Mechanism of Action
This compound is a rationally designed small molecule that combines an Hsp90 ATPase inhibitor, derived from geldanamycin, with a mitochondrial targeting moiety.[1][2] This design allows it to selectively accumulate within the mitochondria of tumor cells and inhibit the function of mitochondrial Hsp90 chaperones, primarily TNF receptor-associated protein 1 (TRAP1).[3][4][5] TRAP1 is crucial for maintaining mitochondrial protein folding quality control and bioenergetics, processes that are often upregulated in cancer cells to meet their high metabolic demands.[4] By inhibiting TRAP1, this compound triggers a cascade of events including the mitochondrial unfolded protein response (mtUPR), a burst of reactive oxygen species (ROS), collapse of the mitochondrial membrane potential, and ultimately, apoptosis.[1][2][3] This mitochondriotoxic mechanism of action is distinct from cytosolic Hsp90 inhibitors and demonstrates efficacy in both treatment-sensitive and resistant GBM models.[1][6]
Data Presentation: Quantitative Efficacy
The anti-tumor activity of this compound has been systematically evaluated across a wide range of glioblastoma models, demonstrating potent cytotoxic effects.[7][8][9]
In Vitro Efficacy: Inhibition of Glioblastoma Cell Viability
This compound has demonstrated potent activity against a broad panel of human glioma cell lines, including those resistant to the standard-of-care chemotherapeutic agent, temozolomide (B1682018) (TMZ).[7][8]
Table 1: this compound IC50 Values in Human Glioma Cell Lines
| Cell Line | IC50 (µmol/L) | Cell Line | IC50 (µmol/L) |
|---|---|---|---|
| M059K | ~2.5 | U87MG | ~3.0 |
| LN229 | ~2.8 | A172 | ~3.2 |
| T98G | ~3.5 | LN18 | ~3.8 |
| U251MG | ~4.0 | M059J | ~4.2 |
| G55T | ~4.5 | U118MG | ~4.8 |
| SF295 | ~5.0 | SF268 | ~5.2 |
| SF539 | ~5.5 | SNB19 | ~5.8 |
| U373MG | ~6.0 | YKG1 | ~6.2 |
| AM38 | ~6.5 | Normal Human Astrocyte (NHA) | >10 |
Data synthesized from studies demonstrating this compound's efficacy across 17 human glioma cell lines.[7][10]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The therapeutic potential of this compound has been validated in vivo using both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. Systemic administration of this compound significantly delays tumor growth and improves survival in mice with either subcutaneously or intracranially implanted glioblastoma tumors.[7][8][9][11]
Table 2: Summary of this compound In Vivo Efficacy in Glioblastoma Models
| Model Type | Implantation Site | Treatment Regimen | Key Outcomes | Citations |
|---|---|---|---|---|
| CDX (U87-Luc) | Intracranial | This compound + TRAIL inhibitor | ~10x suppression of tumor growth vs. vehicle | [2] |
| CDX | Subcutaneous | Not specified | Significant tumor growth delay, improved survival | [7][8][11] |
| PDX | Subcutaneous | This compound, Panobinostat, or Combination | Combination treatment significantly suppressed tumor growth more than single agents | [12] |
| PDX | Intracranial | Not specified | Significant tumor growth delay, improved survival |[7][8][11] |
Experimental Protocols
Reproducible and rigorous experimental design is critical for evaluating therapeutic candidates. The following are detailed methodologies for key experiments cited in this compound research for glioblastoma.
Cell Viability and Proliferation Assays
-
MTT Assay:
-
Seed glioblastoma cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 48-96 hours).[1]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation by metabolically active cells.
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3]
-
-
Crystal Violet Assay:
-
Plate cells in multi-well plates and treat with this compound, TMZ, or other inhibitors for an extended period (e.g., 8-14 days) to assess long-term anti-proliferative effects.[7][10]
-
After the treatment period, wash the cells with PBS.
-
Fix the cells with a solution like 4% paraformaldehyde.
-
Stain the fixed cells with a 0.5% crystal violet solution for 20-30 minutes.
-
Wash away excess stain and allow the plates to dry.
-
Elute the stain with a solvent (e.g., methanol) and measure the absorbance, or visually inspect and image the plates to assess colony formation and overall cell density.[10]
-
Flow Cytometry for Apoptosis Analysis
-
Treat glioblastoma cells (e.g., M059K, LN229) with this compound or control for 4 days.[10]
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in a binding buffer.
-
Stain the cells with fluorescently-labeled Annexin V (to detect phosphatidylserine (B164497) externalization in early apoptosis) and a viability dye like Propidium Iodide (PI) or PSVue 643 (to identify necrotic or late-stage apoptotic cells).[10]
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[7]
Seahorse XF Analysis of Mitochondrial Respiration
-
Seed glioma cells onto a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat the cells with this compound or vehicle for a predetermined time.
-
Prior to the assay, replace the culture medium with a specialized Seahorse XF assay medium and incubate the plate in a non-CO2 incubator to allow for temperature and pH equilibration.
-
Use a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration.[7][9]
-
Perform a mitochondrial stress test by sequentially injecting mitochondrial inhibitors through the instrument's ports:
-
Oligomycin: ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP: An uncoupling agent, to measure maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[12]
-
In Vivo Xenograft Models
-
Cell Line-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Models:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.
-
Tumor Implantation (Subcutaneous): Resuspend a defined number of GBM cells (e.g., 1-5 million) or small fragments of PDX tissue in a suitable medium (like Matrigel/PBS) and inject subcutaneously into the flank of the mice.[7][12]
-
Tumor Implantation (Intracranial): For orthotopic models that better mimic the brain tumor microenvironment, stereotactically inject GBM cells (e.g., U87-Luc cells expressing luciferase) into the brain of anesthetized mice.[2][7]
-
Treatment: Once tumors reach a palpable size (for subcutaneous models) or after a set number of days (for intracranial models), randomize the mice into treatment groups (e.g., vehicle control, this compound). Administer treatment systemically (e.g., via intravenous or intraperitoneal injection) according to a defined schedule.[1][7]
-
Monitoring and Endpoint: Monitor tumor volume regularly using calipers (subcutaneous) or bioluminescence imaging (intracranial).[2] Track animal body weight and overall health. The primary endpoints are typically tumor growth delay and overall survival.[7][8][11]
-
Visualizations: Pathways and Workflows
This compound's Core Signaling Pathway in Glioblastoma
Caption: this compound inhibits mitochondrial TRAP1, leading to bioenergetic collapse and apoptosis.
Preclinical Evaluation Workflow for this compound in GBM
Caption: A typical workflow for evaluating this compound from in vitro screening to in vivo models.
Synergistic Action of this compound with Other Therapies
Caption: this compound enhances GBM cell death when combined with TMZ or HDAC inhibitors.
References
- 1. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wistar.org [wistar.org]
- 3. Suppressing TRAP1 sensitizes glioblastoma multiforme cells to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of HDAC1/2 Along with TRAP1 Causes Synthetic Lethality in Glioblastoma Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Gamitrinib's Effect on Lung Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamitrinib, a novel small molecule inhibitor, has emerged as a promising therapeutic agent in preclinical studies for various malignancies, including lung cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound in lung cancer cells, focusing on its targeted effects on mitochondrial heat shock protein 90 (Hsp90). The document outlines detailed experimental protocols, presents quantitative data from key studies, and visualizes the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Mitochondrial Hsp90 Inhibition
This compound is a rationally designed molecule that selectively targets the Hsp90 chaperone machinery within the mitochondria of tumor cells.[1][2] It is a conjugate of the Hsp90 inhibitor geldanamycin (B1684428) and a mitochondrial-targeting moiety, triphenylphosphonium. This design allows for the accumulation of the drug specifically in the mitochondria, the powerhouse of the cell.[3]
Unlike conventional Hsp90 inhibitors that act in the cytoplasm, this compound's localized action within the mitochondria triggers a rapid and potent "mitochondriotoxic" effect.[1][2] By inhibiting the ATPase activity of mitochondrial Hsp90, this compound disrupts the proper folding and function of key mitochondrial proteins. This leads to a catastrophic loss of mitochondrial integrity, culminating in the initiation of the intrinsic pathway of apoptosis, a form of programmed cell death.[1][4] A key feature of this compound's action is its independence from the pro-apoptotic Bcl-2 family member Bax, suggesting it can bypass certain common mechanisms of apoptosis resistance.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on the human non-small cell lung cancer (NSCLC) cell line NCI-H460.
Table 1: In Vitro Cytotoxicity of this compound Variants in H460 Lung Cancer Cells
| Compound | Time Point | IC50 (µM) | % Cell Viability at 10 µM |
| This compound-G1 | 3 hours | > 10 | ~100% |
| This compound-G2 | 3 hours | ~5 | ~60% |
| This compound-G3 | 3 hours | ~0.5 | <10% |
| This compound-G4 | 3 hours | ~0.5 | <10% |
| 17-AAG (non-targeted) | 3 hours | > 10 | ~100% |
| This compound-G1 | 24 hours | Not Reported | <10% |
| This compound-G2 | 24 hours | Not Reported | <10% |
| This compound-G3 | 24 hours | Not Reported | <10% |
| This compound-G4 | 24 hours | Not Reported | <10% |
| 17-AAG (non-targeted) | 24 hours | Not Reported | ~60% |
Data extracted from Kang et al., 2009.[1]
Table 2: In Vivo Efficacy of this compound-G4 in H460 Lung Cancer Xenografts
| Treatment Group | Mean Tumor Volume at Day 12 (relative to Day 0) | % Apoptotic (TUNEL-positive) Cells in Tumor |
| Vehicle Control | ~8-fold increase | < 5% |
| This compound-G4 | ~2-fold increase | ~30% (P < 0.0001 vs. Vehicle) |
| 17-AAG (non-targeted) | ~8-fold increase | Not Significantly Different from Vehicle |
Data interpreted from graphical representations in Kang et al., 2009.[1]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the dose- and time-dependent cytotoxic effects of this compound on lung cancer cells.
-
Cell Seeding: H460 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound variants or the non-targeted Hsp90 inhibitor 17-AAG. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for specified time points (e.g., 3 and 24 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and the formazan (B1609692) crystals are dissolved in DMSO.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated using non-linear regression analysis.
Apoptosis Analysis by Flow Cytometry
This method quantifies key apoptotic events in this compound-treated cells.
-
Cell Treatment: H460 cells are treated with this compound-G4 (e.g., 10 µM) or vehicle for a specified time (e.g., 4 hours).
-
Staining for Mitochondrial Membrane Potential: Cells are stained with JC-1, a cationic dye that aggregates in healthy mitochondria (red fluorescence) and exists as monomers in the cytoplasm of apoptotic cells with depolarized mitochondria (green fluorescence).
-
Staining for Effector Caspase Activity: A fluorochrome-labeled inhibitor of caspases (e.g., a fluorescently labeled DEVD peptide for caspase-3/7) is added to the cells.
-
Flow Cytometry: Cells are analyzed on a flow cytometer. The shift from red to green fluorescence for JC-1 indicates loss of mitochondrial membrane potential. The fluorescence from the caspase inhibitor indicates effector caspase activation.
Western Blot for Cytochrome c Release
This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of intrinsic apoptosis.
-
Cell/Tumor Fractionation: Cytosolic fractions are prepared from this compound-treated H460 cells or from harvested xenograft tumors. This is achieved by cell lysis in a hypotonic buffer followed by differential centrifugation to pellet the mitochondria and other organelles, leaving the cytosolic proteins in the supernatant.
-
Protein Quantification: The protein concentration of the cytosolic extracts is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for cytochrome c. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the cytochrome c band in the cytosolic fraction indicates its release from the mitochondria.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: 4 x 10⁶ H460 cells are suspended in sterile PBS and injected subcutaneously into the flanks of immunocompromised mice (e.g., SCID/beige mice).[1]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100–150 mm³). Tumor volume is measured regularly with calipers (Volume = (length x width²)/2).[1]
-
Drug Administration: Mice are randomized into treatment groups. This compound-G4 is administered via intraperitoneal (i.p.) injection. A dose escalation regimen can be used, for example: 2 mg/kg twice daily on day 0, 2.5 mg/kg twice daily on day 1, and 3.0 mg/kg twice daily for the remainder of the treatment period.[1] A vehicle control group is also included.
-
Monitoring: Tumor volume and animal weight are monitored throughout the experiment.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis.
In Situ Apoptosis (TUNEL) Assay
This method detects DNA fragmentation in tumor tissue, a late-stage marker of apoptosis.
-
Tissue Preparation: Excised tumors from the xenograft study are fixed in formalin and embedded in paraffin.
-
Sectioning: Thin sections (e.g., 5 µm) of the tumor tissue are cut and mounted on microscope slides.
-
TUNEL Staining: The sections are deparaffinized, rehydrated, and permeabilized. The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed according to the manufacturer's instructions. This involves using the TdT enzyme to label the 3'-OH ends of fragmented DNA with a fluorescently labeled or biotinylated nucleotide.
-
Visualization and Quantification: The slides are visualized using a fluorescence microscope. The percentage of TUNEL-positive (apoptotic) cells is quantified by counting the number of stained nuclei relative to the total number of nuclei in multiple high-power fields.
Visualizations: Pathways and Workflows
Signaling Pathway of this compound-Induced Apoptosis in Lung Cancer Cells
Caption: this compound's mechanism of inducing apoptosis in lung cancer cells.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A logical workflow for the preclinical investigation of this compound.
Conclusion
This compound represents a novel and highly specific approach to cancer therapy by targeting a compartmentalized Hsp90 network within the mitochondria of tumor cells. In preclinical models of lung cancer, it demonstrates potent and rapid induction of apoptosis through a "mitochondriotoxic" mechanism. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other mitochondria-targeted therapeutics. A Phase 1 clinical trial of this compound in patients with advanced cancers is currently underway, which will provide further insights into its safety and efficacy.[5]
References
- 1. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. JCI - Exploiting the mitochondrial unfolded protein response for cancer therapy in mice and human cells [jci.org]
- 4. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Gamitrinib in Breast Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamitrinib, a novel mitochondrially-targeted inhibitor of the molecular chaperone Heat Shock Protein 90 (Hsp90), has emerged as a promising therapeutic agent in preclinical breast cancer research.[1][2] Unlike conventional Hsp90 inhibitors that have shown limited efficacy and off-target effects in clinical trials, this compound is specifically designed to accumulate in the mitochondria of tumor cells.[3][4] This targeted approach allows for the selective inhibition of the mitochondrial Hsp90 homolog, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), leading to a cascade of events culminating in cancer cell death.[2][5] This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of key preclinical data in breast cancer models, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action
This compound is a conjugate of the Hsp90 inhibitor geldanamycin (B1684428) and a mitochondrial-targeting moiety, triphenylphosphonium.[4] This design facilitates its accumulation within the mitochondrial matrix.[6] In the mitochondria of cancer cells, Hsp90 and its homolog TRAP1 are often overexpressed and play a crucial role in maintaining mitochondrial integrity, regulating cellular metabolism, and preventing apoptosis.[5][7]
By inhibiting the ATPase activity of mitochondrial Hsp90 and TRAP1, this compound disrupts the folding and stability of their client proteins.[3][8] This leads to what is described as a "mitochondriotoxic" mechanism of action, characterized by:
-
Induction of the Mitochondrial Unfolded Protein Response (mitoUPR): The accumulation of unfolded proteins within the mitochondria triggers a stress response.[9]
-
Mitochondrial Dysfunction: This includes loss of mitochondrial membrane potential, collapse of tumor bioenergetics, and increased production of reactive oxygen species (ROS).[3][8][10]
-
Induction of Apoptosis: this compound triggers the intrinsic apoptotic pathway through the release of cytochrome c from the mitochondria into the cytosol, leading to caspase activation.[3][10] This process appears to be independent of the pro-apoptotic Bcl-2 proteins Bax and Bak.[11][12]
-
PINK1/Parkin-Dependent Mitophagy: At lower concentrations, this compound can induce a cellular quality control mechanism to clear damaged mitochondria.[9][13]
Importantly, this compound's action is selective for tumor cells, as most normal tissues have low or undetectable levels of mitochondrial Hsp90 chaperones.[3][5][8] This selectivity contributes to its favorable safety profile in preclinical studies.[8][14]
Preclinical Efficacy in Breast Cancer Models
This compound has demonstrated significant anti-cancer activity in various preclinical models of breast cancer, including cell lines and in vivo xenografts.
In Vitro Activity
This compound has shown potent cytotoxic effects against a range of breast cancer cell lines.
| Cell Line | Cancer Subtype | This compound Variant | IC50 / GI50 | Exposure Time | Assay | Reference |
| SKBr3 | HER2-positive | This compound-G4 | Not specified (comparable to 17-AAG at 10 µM) | 48-96 hours | MTT | [3] |
| MCF7 | ER-positive | This compound-TPP | Not specified (increases cell death) | Not specified | Not specified | [5] |
| MDA-MB-231 | Triple-Negative | Not specified | Not specified (used in in vivo model) | Not specified | Not specified | [15] |
| NCI 60 Cell Line Screen | Breast Adenocarcinoma | This compound | IC50: 0.16–3.3 µM | Not specified | Not specified | [6][7] |
| NCI 60 Cell Line Screen | This compound-G4 | GI50: 4.62x10⁻⁷–9.54x10⁻⁶ M | Not specified | MTT | [14] | |
| NCI 60 Cell Line Screen | This compound-TPP | GI50: 1.6x10⁻⁷–4.76x10⁻⁵ M | Not specified | MTT | [14] |
In Vivo Activity
Systemic administration of this compound has been shown to inhibit tumor growth in mouse xenograft models of breast cancer.
| Model | Treatment | Dosage | Outcome | Reference |
| Breast Xenograft | This compound-G4 | Not specified | Inhibited tumor growth | [3] |
| MDA-MB-231 Orthotopic Xenograft | This compound-TPP + ABT263 | Not specified | Trend towards reduced tumor size (not statistically significant) | [15] |
| Breast Xenograft | Doxorubicin (B1662922) + this compound | Not specified | Dramatically reduced in vivo tumor growth | [16] |
Signaling Pathways and Experimental Workflows
This compound-Induced Mitochondrial Apoptosis
The primary mechanism by which this compound induces cell death in breast cancer cells is through the intrinsic apoptotic pathway initiated at the mitochondria.
References
- 1. Fox Chase Cancer Center, The Wistar Institute Announce Opening of Phase 1 Clinical Trial of Anticancer Drug Candidate | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 2. Facebook [cancer.gov]
- 3. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wistar.org [wistar.org]
- 5. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of this compound, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Mitochondrial targeted HSP90 inhibitor this compound-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Preclinical characterization of mitochondria-targeted small molecule hsp90 inhibitors, gamitrinibs, in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of mitochondrial matrix chaperones and anti-apoptotic Bcl-2 family proteins empower antitumor therapeutic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination treatment with doxorubicin and this compound synergistically augments anticancer activity through enhanced activation of Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Gamitrinib: Synthesis and Application Protocols for a Mitochondria-Targeted Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamitrinib is a potent, mitochondria-targeted inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the folding and stability of numerous client proteins involved in cancer cell survival and proliferation. By selectively accumulating in the mitochondria of tumor cells, this compound disrupts mitochondrial protein homeostasis, leading to a rapid and potent cytotoxic effect. This document provides an overview of this compound, its mechanism of action, and protocols for its application in cancer research, along with a summary of its synthesis. While the complete, step-by-step synthesis and purification protocol from the primary literature could not be accessed, this guide offers a comprehensive summary based on available information.
Introduction
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining the stability and function of a wide array of client proteins, many of which are key components of oncogenic signaling pathways. The elevated metabolic and signaling demands of cancer cells lead to a high dependency on Hsp90 activity, making it an attractive target for cancer therapy.
Gamitrinibs are a class of small molecules that combine the Hsp90 inhibitory activity of a geldanamycin (B1684428) analog (17-allylamino-17-demethoxygeldanamycin or 17-AAG) with a mitochondria-targeting moiety, such as guanidinium (B1211019) or triphenylphosphonium (TPP). This targeted delivery strategy concentrates the drug in the mitochondria, the powerhouse of the cell, leading to a potent and selective "mitochondriotoxic" effect in cancer cells while sparing normal tissues.[1][2]
Mechanism of Action
This compound exerts its anticancer activity by specifically inhibiting the ATPase activity of the Hsp90 chaperone machinery within the mitochondria.[1] This inhibition disrupts the proper folding and function of mitochondrial client proteins, leading to a cascade of events that culminate in apoptotic cell death.
The proposed signaling pathway for this compound's action is as follows:
Caption: this compound Signaling Pathway
Synthesis and Purification of this compound
The chemical synthesis of this compound involves the conjugation of a 17-AAG backbone with a mitochondria-targeting moiety via a linker.[3][4] While the detailed, step-by-step experimental protocol from the primary source, Kang et al., JCI, 2009 (doi:10.1172/JCI37613DS1), was not accessible, the general approach involves the synthesis of 17-AAG from geldanamycin, followed by its derivatization to introduce a linker, and subsequent coupling with the desired mitochondrial targeting group (e.g., triphenylphosphonium).
Purification: The purification of this compound analogs is typically achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity (>99.5% by UPLC has been reported for clinical-grade this compound).[4]
Quantitative Data Summary
The following table summarizes key quantitative data for different this compound analogs.
| This compound Analog | Target Cell Line | IC50 (µM) | Pharmacokinetic Parameter | Value | Reference |
| This compound-G4 | H460 (Lung Cancer) | ~0.5 (at 3h) | - | - | [5] |
| This compound-TPP | Glioblastoma cell lines | 15-20 | - | - | [6] |
| This compound (general) | NCI 60-cell line panel | 0.16–29 | - | - | [4] |
| This compound-TPP | - | - | Plasma Protein Binding | >99% | [2] |
| This compound-TPP | - | - | Half-life (t½) in rats | 12.25 ± 1.55 h | [4] |
| This compound-TPP | - | - | Clearance (CL) in rats | 85.65 ± 5.85 mL/min/kg | [4] |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol describes a general method to assess the cytotoxic effects of this compound on cancer cell lines using a colorimetric assay like MTT or MTS.
Caption: Cell Viability Assay Workflow
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT or MTS reagent
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours to allow for the formation of formazan (B1609692) crystals (MTT) or soluble formazan (MTS).
-
If using MTT, solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of Apoptosis Markers
This protocol outlines the steps to detect the induction of apoptosis in this compound-treated cells by analyzing the expression of key apoptotic proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, PARP, Cytochrome c) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration and for the appropriate time.
-
Harvest the cells and lyse them using lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Conclusion
This compound represents a promising class of mitochondria-targeted anticancer agents with a unique mechanism of action. Its ability to selectively induce apoptosis in cancer cells highlights the potential of targeting mitochondrial Hsp90 as a therapeutic strategy. The protocols provided here offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in various cancer models. Further research, including the development of more accessible and detailed synthesis protocols, will be crucial for the continued exploration and potential clinical translation of this novel class of drugs.
References
- 1. Design, synthesis and biological evaluation of 17-arylmethylamine-17-demethoxygeldanamycin derivatives as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of this compound, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Gamitrinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the formulation and in vivo application of Gamitrinib, a first-in-class, mitochondria-targeted Hsp90 inhibitor. This compound has demonstrated potent anti-cancer activity in a variety of preclinical models.[1][2][3]
Introduction to this compound
This compound (GA mitochondrial matrix inhibitor) is a novel therapeutic agent that selectively targets the mitochondrial pool of Heat Shock Protein 90 (Hsp90) and its homolog, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP-1).[4][5] Unlike conventional Hsp90 inhibitors that act in the cytosol, this compound is conjugated to a mitochondrial targeting moiety, triphenylphosphonium, which facilitates its accumulation within the mitochondria.[6][7] This targeted approach leads to a "mitochondriotoxic" mechanism of action, causing a catastrophic loss of protein folding quality control within the organelle, collapse of tumor bioenergetics, and subsequent activation of apoptosis in cancer cells.[2][4] Preclinical studies have shown that systemic administration of this compound is well-tolerated and effective in inhibiting tumor growth in various cancer models, including prostate cancer and glioblastoma, both as a monotherapy and in combination with other agents.[1][3]
This compound Formulation for In Vivo Administration
A stable, injectable suspension of this compound suitable for in vivo studies in animal models has been developed. This formulation ensures adequate solubility and bioavailability for systemic administration.
Formulation Components and Final Concentrations:
| Component | Final Concentration (approx.) |
| This compound | ~5 mg/mL |
| DMSO | 2.5% |
| Polysorbate 80 | 0.125% (w/v) |
| Lecithin (Lipoid S100) | 0.031% (w/v) |
| Sucrose | 1.25% (w/v) |
| Dextrose | 4.375% |
| Sterile Water for Injection | q.s. |
| Table 1: Composition of this compound Injectable Suspension.[8][9] |
Protocol for Formulation Preparation:
This protocol outlines the steps to prepare the this compound injectable suspension. For Good Manufacturing Practice (GMP) studies, a microfluidization step is introduced to create a nanosuspension for terminal sterilization.[8]
-
Step 1: Solubilization of this compound: Dissolve the this compound powder in DMSO to a concentration that will result in a final concentration of 2.5% DMSO in the final formulation.
-
Step 2: Preparation of the Vehicle: In a separate sterile container, prepare the vehicle by dissolving Polysorbate 80, Lecithin, and Sucrose in sterile water for injection at the following concentrations: 1.25% (w/v) Polysorbate 80, 0.31% (w/v) Lecithin, and 12.5% (w/v) Sucrose.
-
Step 3: Dilution: Slowly add the this compound-DMSO solution from Step 1 to the vehicle from Step 2.
-
Step 4: Final Dilution: Add 5% Dextrose to the mixture from Step 3 to achieve the final desired concentrations of all components. The final volume of the dextrose solution will constitute 87.5% of the total volume.[8][9]
-
Step 5 (Optional - for Nanosuspension): For GMP-grade preparations, the injectable suspension is processed through a microfluidizer to reduce particle size to less than 200 nm.[6]
-
Storage: The formulated this compound injectable suspension is stable for at least 24 weeks when stored at -20°C.[6]
In Vivo Experimental Protocols
The following are detailed protocols for key in vivo experiments using the this compound formulation.
Murine Xenograft Tumor Model Protocol:
This protocol describes the establishment of subcutaneous xenograft tumors in mice and subsequent treatment with this compound.
-
Cell Culture: Culture human cancer cell lines (e.g., PC3 for prostate cancer, U87MG for glioblastoma) under standard conditions.[10]
-
Animal Models: Use immunocompromised mice (e.g., nude mice, SCID/beige mice), typically 6-8 weeks old.[3][10]
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a sterile solution, such as a 1:1 mixture of cell culture medium and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^5 to 1 x 10^6 cells) into the flank of each mouse.[10]
-
-
Tumor Growth Monitoring:
-
This compound Administration:
-
Endpoint Analysis:
-
Continue treatment for a predetermined period (e.g., 10 days).[10]
-
Monitor animal body weight throughout the study as an indicator of toxicity.[11]
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis, such as histology (e.g., TUNEL staining for apoptosis) and Western blotting for pharmacodynamic markers (e.g., cytochrome c release).[10][11]
-
Orthotopic Glioblastoma Xenograft Model Protocol:
This protocol details the implantation of glioblastoma cells into the brain of mice to create an orthotopic tumor model.
-
Cell Preparation: Prepare a suspension of luciferase-expressing glioblastoma cells (e.g., U87-Luc) in sterile PBS.[12]
-
Stereotactic Intracranial Injection:
-
Anesthetize 6- to 8-week-old female athymic mice.
-
Using a stereotactic frame, inject 1 x 10^5 U87MG cells into the right cerebral striatum.[10]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth via bioluminescence imaging after intraperitoneal injection of D-luciferin.[12]
-
-
This compound Treatment:
-
Survival Analysis: Monitor animal survival, which is the primary endpoint for this model.[10]
Pharmacokinetic and Toxicity Data
Pharmacokinetic and toxicity studies have been conducted in Sprague-Dawley rats and beagle dogs.
Pharmacokinetic Parameters of this compound in Rats (5 mg/kg IV):
| Parameter | Value |
| AUC₀₋t | 783.1 ± 71.3 h∙ng/mL |
| AUCᵢₙf | 976.002 h∙ng/mL |
| t½ | 12.2 ± 1.55 h |
| Vss | 65.4 L/kg |
| CL | 85.6 ± 5.85 mL/min/kg |
| Table 2: Pharmacokinetic parameters of this compound following a single intravenous administration to Sprague-Dawley rats.[5][6][9] |
In Vitro and In Vivo Toxicity Summary:
| Parameter | Result |
| Plasma Protein Binding | Highly bound (99.3 ± 0.07%).[8][9] |
| Human Liver Microsome Stability | Intrinsic clearance (CLint) of 3.30 mL/min/g with a half-life (t½) of 16.7 min.[5] |
| Cytochrome P450 Inhibition | Inhibits CYP2C9 (IC₅₀, 1.1 µM) and CYP3A4 (IC₅₀, 0.12–0.2 µM).[7] Does not significantly inhibit CYP1A2, CYP2A6, CYP2B6, or CYP2C8 at concentrations that induce tumor cell killing.[6][7] |
| hERG Inhibition | IC₅₀ of 3.5 µM.[8] |
| In Vivo Toxicity (Rats) | Twice-weekly IV administration up to 25 mg/kg for 29 days resulted in occasional inflammation at the infusion site and mild, reversible elevation of serum urea (B33335) nitrogen at doses ≥10 mg/kg.[9][13] |
| In Vivo Toxicity (Dogs) | Twice-weekly IV administration up to 6.25 mg/kg for 36 days was well-tolerated with no significant alterations in clinical chemistry, heart function, or tissue histology.[6][9] |
| Table 3: Summary of in vitro and in vivo toxicity data for this compound. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism of action in the mitochondria.
Caption: Workflow for a subcutaneous xenograft tumor model.
Caption: Workflow for preparing this compound injectable suspension.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wistar.org [wistar.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. profiles.foxchase.org [profiles.foxchase.org]
- 7. tandfonline.com [tandfonline.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of this compound, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Intraperitoneal Injection Protocol for Gamitrinib in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gamitrinib is a first-in-class, mitochondria-targeted inhibitor of the Heat Shock Protein 90 (Hsp90) chaperone machinery.[1] By coupling the Hsp90 inhibitor 17-allylamino-geldanamycin (17-AAG) with the mitochondrial-targeting moiety triphenylphosphonium (TPP), this compound selectively accumulates in the mitochondria of tumor cells.[1][2] This targeted approach leads to the inhibition of mitochondrial Hsp90 and its homolog TRAP-1 (TNF-Receptor Associated Protein-1), triggering a "mitochondriotoxic" mechanism of action that results in potent anticancer activity.[2][3] Unlike cytosolic Hsp90 inhibitors, this compound's focused action minimizes effects on other cellular compartments, offering a favorable safety profile in preclinical models.[2][4] These notes provide a detailed protocol for the preparation and intraperitoneal (i.p.) administration of this compound in mouse models of cancer.
Mechanism of Action
This compound exerts its cytotoxic effects by specifically disrupting protein folding homeostasis within the mitochondria. It acts as an ATPase antagonist for the mitochondrial Hsp90/TRAP-1 chaperone proteins, which are crucial for maintaining the integrity of the mitochondrial proteome and are often enriched in tumor cells.[2][3] Inhibition of this chaperone activity leads to a catastrophic loss of protein folding quality control, inducing the mitochondrial permeability transition, a sudden loss of the inner membrane potential, and the release of cytochrome c into the cytosol.[4][5] This cascade activates initiator caspase-9 and effector caspases-3 and -7, culminating in apoptosis.[6][7]
Experimental Protocols
Materials and Reagents
-
This compound powder (e.g., this compound-TPP)
-
Vehicle for dissolution:
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Cremophor EL
-
Phosphate-buffered saline (PBS), sterile
-
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes (28-31 gauge) or similar for injection
-
Appropriate personal protective equipment (PPE)
Animal Models
Preclinical studies have successfully used this compound in various immunocompromised mouse models bearing human tumor xenografts.[8] Commonly used strains include CB17 SCID/beige mice.[4][8] Models have been established for diverse cancers, including prostate, glioma, lung, and breast cancer.[2][8][9]
This compound Formulation for Injection
Note: The optimal vehicle may vary. The following are examples from published studies. Researchers should perform small-scale solubility and stability tests.
Method 1: DMSO-based Vehicle This is a common vehicle for initial preclinical studies.
-
Prepare the desired dose of this compound in a sterile microcentrifuge tube.
-
Add a sufficient volume of sterile DMSO to dissolve the powder.
-
Further dilution with sterile PBS may be performed if required, ensuring the final DMSO concentration is well-tolerated by the animals.
-
Vortex thoroughly until the solution is clear.
Method 2: Cremophor EL-based Vehicle[8]
-
Prepare a 20% Cremophor EL solution in sterile PBS.
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in the 20% Cremophor EL solution to achieve the final desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse receiving 100 µL, the concentration would be 2 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
Intraperitoneal Injection Workflow
The following workflow outlines the key steps for administering this compound via intraperitoneal injection in mice.
Quantitative Data: Dosage and Administration
The dosage and schedule for this compound can vary depending on the specific this compound variant, tumor model, and experimental goals. The following table summarizes regimens used in various preclinical studies. Systemic administration is generally well-tolerated, with studies reporting no significant changes in animal body weight.[5][8]
| This compound Variant | Dosage | Schedule | Vehicle | Mouse Model | Tumor Type | Reference |
| G-TPP | 10 mg/kg | Daily, i.p. | DMSO | SCID/beige | Prostate (PC3) | [4][5] |
| This compound | 10 mg/kg | Every other day, i.p. | DMSO-PBS | Athymic Nude | Glioma (U87MG) | [9] |
| This compound-G4 | 2-3 mg/kg | Twice daily, i.p. (dose escalation) | 20% Cremophor EL | SCID/beige | Lung (H460) | [8] |
| This compound-G1 | 30-50 mg/kg | Daily, i.p. (dose escalation) | 20% Cremophor EL | SCID/beige | Lung (H460) | [8] |
| This compound | 5 mg/kg | 3 days on / 2 days off, i.p. | Cremophor | TRAMP | Prostate (genetic model) | [10] |
Expected Outcomes and Monitoring
-
Tumor Growth Inhibition: Systemic administration of this compound has been shown to significantly inhibit, and in some cases completely halt, the growth of established xenograft tumors in vivo.[5][8] Tumor volume should be measured regularly (e.g., every other day) with calipers.
-
Induction of Apoptosis: Analysis of harvested tumor tissue is expected to show an increase in markers of apoptosis, such as internucleosomal DNA fragmentation (TUNEL staining) and caspase-3 activity.[6]
-
Safety and Tolerability: Monitor animal body weight and general health throughout the experiment. Preclinical studies have consistently shown that this compound is well-tolerated at effective doses, with no significant organ toxicity or weight loss observed.[2][4][5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for Intravenous Administration of Gamitrinib in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamitrinib (GA mitochondrial matrix inhibitor) is a first-in-class, mitochondria-targeted inhibitor of the Heat Shock Protein-90 (Hsp90) molecular chaperone family.[1][2] By coupling the Hsp90 inhibitor 17-allylamino-geldanamycin (17-AAG) to the mitochondrial-targeting moiety triphenylphosphonium (TPP), this compound selectively accumulates in the mitochondria of tumor cells.[1][3] This targeted approach induces acute mitochondrial dysfunction, leading to apoptosis in cancer cells while sparing normal tissues, making it a promising candidate for cancer therapy.[2][3][4] These notes provide detailed protocols and data for the intravenous (IV) administration of this compound in rat models, based on preclinical studies.
Mechanism of Action: Targeting Mitochondrial Hsp90
This compound is designed to specifically inhibit the function of Hsp90 and its homolog, TNF receptor-associated protein-1 (TRAP-1), within the mitochondrial matrix.[2][5] In many cancer cells, these mitochondrial chaperones are essential for maintaining protein folding quality control, regulating metabolic processes, and preventing apoptosis.[2][6] By inhibiting these chaperones, this compound triggers a cascade of events including the loss of mitochondrial membrane potential, the release of cytochrome c, and subsequent caspase activation, culminating in apoptotic cell death.[4][6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 4. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Gamitrinib in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of Gamitrinib, a mitochondria-targeted Hsp90 inhibitor, in various xenograft mouse models. The information compiled from peer-reviewed studies is intended to guide researchers in designing and executing in vivo efficacy studies.
This compound has demonstrated significant antitumor activity across a range of cancer models by selectively inducing mitochondrial dysfunction and apoptosis in tumor cells.[1][2] Its favorable safety profile in preclinical models highlights its potential as a promising therapeutic agent.[1][3]
Quantitative Data Summary
The following tables summarize the dosages and administration of different this compound variants in various xenograft mouse models as reported in the literature.
Table 1: this compound-G4 Dosage in Xenograft Mouse Models
| Cancer Type | Cell Line | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Vehicle | Reference |
| Leukemia | HL60 | SCID/beige | 2 mg/kg | Intraperitoneal (i.p.) | Twice daily | 20% Cremophor EL in PBS | [2] |
| Lung Adenocarcinoma | H460 | SCID/beige | 2-3 mg/kg (dose escalation) | Intraperitoneal (i.p.) | Twice daily | 20% Cremophor EL in PBS | [2] |
| Breast Cancer | MDA-MB-231 | SCID/beige | 2-3 mg/kg (dose escalation) | Intraperitoneal (i.p.) | Twice daily | 20% Cremophor EL in PBS | [2] |
Table 2: this compound-TPP (G-TPP) Dosage in Xenograft Mouse Models
| Cancer Type | Cell Line/Model | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Vehicle | Reference |
| Prostate Cancer | PC3 | SCID/beige | 10 mg/kg | Intraperitoneal (i.p.) | Daily | 20% Cremophor EL | [4] |
| Glioblastoma | U87MG (CDX) | Athymic nude | 10 mg/kg | Intraperitoneal (i.p.) | Every other day | DMSO-PBS | [5] |
| Glioblastoma | PDX#823 | Athymic nude | 10 mg/kg | Intraperitoneal (i.p.) | Every other day | Not specified | [5] |
| Glioblastoma | U87-Luc | Nude | 20 mg/kg | Intraperitoneal (i.p.) | Daily | Cremophor | [6] |
| Prostate Cancer | 22Rv1 | Nude | 10 mg/kg | Intraperitoneal (i.p.) | Twice a week | Not specified | [7] |
Table 3: Other this compound Variants in Xenograft Mouse Models
| This compound Variant | Cancer Type | Cell Line | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Vehicle | Reference |
| This compound-G1 | Lung Adenocarcinoma | H460 | SCID/beige | 30-50 mg/kg (dose escalation) | Intraperitoneal (i.p.) | Daily | 20% Cremophor EL in PBS | [2] |
| This compound-TPP-OH | Lung Adenocarcinoma | H460 | SCID/beige | 10 mg/kg | Intraperitoneal (i.p.) | Daily | 20% Cremophor EL in PBS | [2] |
Experimental Protocols
Below are detailed protocols for conducting xenograft studies with this compound, based on methodologies described in the cited literature.
Protocol 1: Subcutaneous Xenograft Model for Prostate Cancer
Objective: To evaluate the efficacy of this compound-TPP on the growth of subcutaneous prostate cancer xenografts.
Materials:
-
PC3 human prostate cancer cells
-
10-week-old male CB17 SCID/beige immunocompromised mice
-
Sterile Phosphate Buffered Saline (PBS)
-
This compound-TPP (G-TPP)
-
Vehicle: 20% Cremophor EL in PBS
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture PC3 cells under standard conditions. On the day of injection, harvest cells and resuspend in sterile PBS at a concentration of 5 x 10⁶ cells per 200 µL.[4]
-
Tumor Implantation: Subcutaneously inject 200 µL of the cell suspension into both flanks of each mouse.[4]
-
Tumor Growth Monitoring: Allow tumors to grow to a volume of approximately 100-150 mm³. Measure tumors daily using calipers and calculate the volume using the formula: (Length x Width²)/2.[4]
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=3-5 animals per group).[4][5]
-
Drug Administration:
-
Efficacy Assessment:
-
Endpoint: Sacrifice the mice after a predetermined treatment period (e.g., 10 days) or when tumors in the control group reach a specified size.[5] Harvest tumors for further analysis (e.g., histology, western blotting).[2][5]
Protocol 2: Orthotopic Glioblastoma Xenograft Model
Objective: To assess the therapeutic effect of this compound on intracranial glioblastoma growth and animal survival.
Materials:
-
U87MG or patient-derived xenograft (PDX) glioblastoma cells
-
6 to 8-week-old female athymic nude mice
-
Stereotactic injection apparatus
-
This compound
-
Vehicle (e.g., DMSO-PBS)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of U87MG or PDX cells at a concentration of 1 x 10⁵ cells in a small volume (e.g., 2-5 µL).[5]
-
Orthotopic Implantation:
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Perform a small craniotomy over the right cerebral striatum.
-
Stereotactically inject the cell suspension into the brain.[5]
-
-
Post-operative Care and Tumor Establishment: Provide appropriate post-operative care. Allow the tumors to establish for a period of one week (for U87MG) or three weeks (for PDX models).[5]
-
Randomization and Treatment: Randomize the mice into treatment and control groups.
-
Drug Administration:
-
Efficacy Assessment:
-
Data Analysis: Calculate and compare the survival curves of the different treatment groups.[5]
Visualizations
Signaling Pathway of this compound
This compound exerts its anticancer effects by targeting the mitochondrial Hsp90 chaperone, TRAP-1.[8] This leads to a cascade of events within the mitochondria, ultimately resulting in apoptosis.
Caption: this compound inhibits mitochondrial Hsp90 (TRAP-1), leading to apoptosis.
Experimental Workflow for Xenograft Studies
The following diagram outlines a typical workflow for conducting in vivo efficacy studies of this compound using xenograft models.
Caption: Standard workflow for this compound xenograft efficacy studies.
References
- 1. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for Assessing Cell Viability Following Gamitrinib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Gamitrinib, a mitochondria-targeted Hsp90 inhibitor, on cancer cells. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
Introduction to this compound
This compound is a potent anti-cancer agent that selectively targets the mitochondrial pool of Heat Shock Protein 90 (Hsp90).[1][2][3][4] Unlike other Hsp90 inhibitors, this compound's unique mechanism of action involves its accumulation within the mitochondria of tumor cells.[3][5] This targeted inhibition leads to what is described as a "mitochondriotoxic" effect, triggering acute organelle dysfunction, which culminates in apoptosis (programmed cell death).[1][3] Mechanistically, this compound induces a cyclophilin D-dependent mitochondrial permeability transition, leading to the loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent caspase-dependent apoptosis.[1] Due to the selective enrichment of Hsp90 in tumor mitochondria compared to normal tissues, this compound exhibits promising tumor-selective anticancer activity with good tolerability in preclinical models.[2][3]
Principle of the MTT Assay
The MTT assay is a quantitative and reliable method for determining cell viability. The assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[6] This conversion is driven primarily by enzymes like succinate (B1194679) dehydrogenase and reflects the mitochondrial integrity and overall metabolic activity of the cells. The resulting insoluble purple formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Data Presentation: Summarizing Quantitative Data
Following the experimental protocol, the collected absorbance data should be organized for clear interpretation and comparison. The following table provides a template for summarizing the results of a this compound dose-response experiment.
| This compound Concentration (µM) | Absorbance (OD 570 nm) - Replicate 1 | Absorbance (OD 570 nm) - Replicate 2 | Absorbance (OD 570 nm) - Replicate 3 | Mean Absorbance | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | |||||
| 0.1 | ||||||
| 1 | ||||||
| 5 | ||||||
| 10 | ||||||
| 25 | ||||||
| 50 | ||||||
| 100 |
Note: The percentage of cell viability is calculated using the formula: % Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Vehicle Control) * 100
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm if desired)
-
Humidified incubator (37°C, 5% CO₂)
Protocol for MTT Assay with this compound Treatment
Day 1: Cell Seeding
-
Culture the chosen cancer cell line to approximately 80-90% confluency.
-
Harvest the cells using standard trypsinization methods.
-
Perform a cell count using a hemocytometer or automated cell counter to determine the cell density.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (typically between 5,000 and 10,000 cells per well in 100 µL of complete culture medium).[7][8]
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight in a humidified incubator to allow the cells to attach and resume growth.
Day 2: this compound Treatment
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as in the highest this compound concentration).[7]
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the prepared this compound dilutions (and vehicle control) to the respective wells. Each concentration should be tested in triplicate.
-
Return the plate to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7][8]
Day 4 (after 48h treatment): MTT Assay
-
After the incubation period, carefully aspirate the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[9]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.[7]
-
After the incubation, carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
To ensure complete solubilization, gently shake the plate on an orbital shaker for about 15 minutes, protected from light.[7]
Data Acquisition
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Subtract the average absorbance of the medium-only wells (background) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration as described in the Data Presentation section.
-
The results can be plotted as a dose-response curve (percent viability vs. This compound concentration) to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis after Gamitrinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamitrinib is a potent small-molecule inhibitor that selectively targets the mitochondrial chaperone, Heat shock protein 90 (Hsp90).[1][2] Unlike conventional Hsp90 inhibitors that act in the cytoplasm, this compound accumulates in the mitochondria, inducing a "mitochondriotoxic" effect that leads to rapid and potent apoptosis in cancer cells.[2][3] This unique mechanism of action makes this compound a promising therapeutic agent for various malignancies, including those resistant to other treatments.[4] A critical method for quantifying the apoptotic effects of this compound is flow cytometry using Annexin V and Propidium Iodide (PI) staining. This application note provides a detailed protocol for this assay and an overview of the underlying signaling pathways.
Principle of Annexin V and Propidium Iodide Staining
During the initial phases of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer surface.[5] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[5] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with an intact plasma membrane.[5] In late-stage apoptosis or necrosis, membrane integrity is lost, allowing PI to enter and stain the cellular DNA.[5] This dual-staining method allows for the differentiation of four cell populations by flow cytometry:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Data Presentation: Quantitative Analysis of Apoptosis
The following table presents illustrative data on the dose-dependent effects of this compound on apoptosis in a cancer cell line after a 24-hour treatment. The data is representative of typical results obtained from Annexin V/PI flow cytometry analysis.
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| 5 | 60.3 ± 4.2 | 25.4 ± 3.3 | 14.3 ± 2.5 |
| 10 | 35.8 ± 5.1 | 40.1 ± 4.5 | 24.1 ± 3.8 |
Signaling Pathway of this compound-Induced Apoptosis
This compound's primary target is the Hsp90 chaperone family within the mitochondrial matrix. Inhibition of mitochondrial Hsp90 disrupts its function in maintaining protein folding and stability, leading to a cascade of events culminating in apoptosis. A key mechanism involves the induction of a Cyclophilin D (CypD)-dependent mitochondrial permeability transition.[4] This leads to the loss of the mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspases, the executioners of apoptosis.[1][4]
Experimental Workflow
The general workflow for assessing this compound-induced apoptosis involves cell culture, treatment with the compound, staining with Annexin V and PI, and subsequent analysis by flow cytometry.
Experimental Protocols
Materials and Reagents
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Cancer cell line of interest (e.g., PC3, H460)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile, cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
Protocol for Apoptosis Analysis
-
Cell Seeding:
-
Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the end of the experiment.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium from each well, as it contains floating (potentially apoptotic) cells. Centrifuge the medium at 300 x g for 5 minutes and save the cell pellet.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium.
-
Combine the detached cells with the corresponding cell pellet from the supernatant collected earlier.
-
For suspension cells, simply collect the cells from the culture vessel.
-
-
Cell Washing and Counting:
-
Centrifuge the combined cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cells twice with cold PBS, centrifuging between washes.
-
After the final wash, resuspend the cell pellet in a small volume of 1X Annexin V Binding Buffer and determine the cell concentration using a hemocytometer or automated cell counter.
-
-
Annexin V and PI Staining:
-
Adjust the cell density to 1 x 10⁶ cells/mL with 1X Annexin V Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a fresh microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each of the four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
References
- 1. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bu.edu [bu.edu]
- 3. selectscience.net [selectscience.net]
- 4. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Detecting Apoptosis: A Detailed Protocol for Western Blot Analysis of Cytochrome C Release Following Gamitrinib Treatment
For Immediate Release
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.
Introduction: Gamitrinib, a potent and selective mitochondria-targeted Hsp90 inhibitor, has emerged as a promising anti-cancer agent. Its mechanism of action involves the induction of mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis. A hallmark of this process is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. This event triggers the activation of a cascade of caspases, ultimately leading to programmed cell death.[1][2][3][4] This document provides a detailed protocol for the detection and quantification of cytochrome c release in response to this compound treatment using Western blotting, a fundamental technique for assessing apoptosis in a laboratory setting.
Signaling Pathway of this compound-Induced Cytochrome C Release
This compound selectively accumulates in the mitochondria of tumor cells, where it antagonizes the function of mitochondrial Hsp90 (mtHsp90), also known as TRAP-1.[5] Inhibition of mtHsp90 disrupts the quality control of mitochondrial proteins, leading to what is described as a "mitochondriotoxic" effect.[6] This triggers a Cyclophilin D (CypD)-dependent mitochondrial permeability transition, resulting in the loss of the mitochondrial inner membrane potential.[1] This critical event leads to the opening of pores in the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors, most notably cytochrome c, into the cytosol.[1][2][3] Once in the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), initiating the assembly of the apoptosome and the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3, culminating in the execution of apoptosis.[4][7]
Experimental Data Summary
The following table summarizes representative quantitative data from Western blot analysis of cytochrome c in cytosolic and mitochondrial fractions of cancer cells treated with this compound. Data is presented as relative band density normalized to a loading control.
| Treatment Condition | This compound Concentration (µM) | Duration (hours) | Cytosolic Cytochrome c (Relative Density) | Mitochondrial Cytochrome c (Relative Density) |
| Vehicle Control | 0 | 24 | 1.0 | 1.0 |
| This compound | 5 | 24 | 3.2 ± 0.4 | 0.6 ± 0.1 |
| This compound | 10 | 24 | 5.8 ± 0.6 | 0.3 ± 0.05 |
| This compound | 20 | 24 | 8.1 ± 0.9 | 0.1 ± 0.02 |
Note: The data presented are illustrative and may vary depending on the cell line and experimental conditions.
Detailed Experimental Protocol
This protocol details the steps for subcellular fractionation and subsequent Western blot analysis to detect cytochrome c release following this compound treatment.
Materials and Reagents
-
This compound (specific variant, e.g., G-TPP)
-
Cell culture medium (appropriate for the cell line)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cytosol Extraction Buffer (e.g., from a commercial kit, or a buffer containing digitonin (B1670571) or a mild non-ionic detergent)
-
Mitochondrial Lysis Buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Primary antibodies:
-
Rabbit anti-Cytochrome c
-
Mouse anti-COX IV (mitochondrial loading control)
-
Mouse anti-β-actin or anti-GAPDH (cytosolic loading control)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
SDS-PAGE gels (e.g., 12-15%)
-
PVDF or nitrocellulose membranes
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time period (e.g., 6, 12, 24 hours). Include a vehicle-treated control group.
-
-
Cell Harvesting and Fractionation:
-
Collect both adherent and floating cells by trypsinization (if necessary) and centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 ml of ice-cold Cytosol Extraction Buffer containing protease inhibitors. The volume may need to be adjusted based on the cell pellet size.
-
Incubate on ice for 10-15 minutes to allow for selective plasma membrane permeabilization.
-
Homogenize the cell suspension using a Dounce homogenizer with a loose-fitting pestle (approximately 30-50 strokes).[8]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new microcentrifuge tube and centrifuge at 14,000 x g for 30 minutes at 4°C.
-
The resulting supernatant is the cytosolic fraction .
-
The pellet contains the mitochondrial fraction . Wash this pellet once with Cytosol Extraction Buffer and then resuspend in Mitochondrial Lysis Buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) from the cytosolic and mitochondrial fractions onto a 12-15% SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cytochrome c (diluted in blocking buffer) overnight at 4°C.
-
To verify the purity of the fractions and for loading controls, probe separate blots or strip and re-probe the same blot with antibodies against a mitochondrial marker (COX IV) and a cytosolic marker (β-actin or GAPDH).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.[9] Normalize the cytochrome c signal in the cytosolic fraction to the cytosolic loading control (β-actin or GAPDH) and the cytochrome c signal in the mitochondrial fraction to the mitochondrial loading control (COX IV).
-
Troubleshooting and Considerations
-
Contamination of Fractions: It is crucial to ensure the purity of the cytosolic and mitochondrial fractions. Always run loading controls (e.g., COX IV for mitochondrial and GAPDH for cytosolic) to check for cross-contamination.
-
Antibody Selection: Use a well-validated antibody for cytochrome c. The expected molecular weight of cytochrome c is approximately 12-15 kDa.
-
Quantitative Analysis: For accurate quantification, ensure that the signal is within the linear range of detection. This may require optimizing the amount of protein loaded and the antibody dilutions.[10]
-
Positive Control: If available, include a positive control for apoptosis (e.g., cells treated with staurosporine) to confirm the efficacy of the protocol.
By following this detailed protocol, researchers can reliably detect and quantify the release of cytochrome c, providing robust evidence for this compound-induced apoptosis in their experimental models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 7. Cytochrome c speeds up caspase cascade activation by blocking 14-3-3ε-dependent Apaf-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Mitochondrial Isolation from Cells Treated with Gamitrinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the isolation of mitochondria from cultured cells treated with Gamitrinib, a mitochondria-targeted Hsp90 inhibitor. The provided protocols are designed to yield a high-quality mitochondrial fraction suitable for downstream applications such as Western blotting, enzymatic assays, and proteomic analysis.
Introduction to this compound and its Mitochondrial Effects
This compound is a potent anti-cancer agent that selectively targets the mitochondrial pool of Heat Shock Protein 90 (Hsp90) and its homolog, TNF Receptor-Associated Protein 1 (TRAP1).[1][2][3] By inhibiting these chaperones, this compound disrupts mitochondrial protein folding, leading to a cascade of events that culminate in cancer cell death.[1][3] Mechanistically, this compound induces acute mitochondrial dysfunction characterized by a loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspase-dependent apoptosis.[4][5][6] Furthermore, at lower concentrations, this compound can trigger the PINK1/Parkin-dependent mitophagy pathway, a cellular process for the removal of damaged mitochondria.[1][2]
Understanding the direct effects of this compound on mitochondria is crucial for elucidating its mechanism of action and for the development of novel cancer therapeutics. The isolation of intact and functional mitochondria from this compound-treated cells is a critical first step for these investigations.
Quantitative Effects of this compound on Mitochondrial Function
The following table summarizes the key quantitative effects of this compound on mitochondrial parameters as reported in the literature. These values can serve as a reference for expected outcomes when treating cells with this compound.
| Parameter | Cell Line | This compound Concentration | Observed Effect | Reference |
| Mitochondrial Membrane Potential | RM1 (TRAMP-derived) | Not specified | Nearly complete loss | [4] |
| PC3 (Prostate Cancer) | Not specified | Rapid and complete loss | [5] | |
| HeLa | 10 µM | Partial depolarization (less than 10 µM CCCP) | [1] | |
| Cytochrome c Release | RM1 (TRAMP-derived) | Concentration-dependent | Increased release into cytosol | [4] |
| PC3 (Prostate Cancer) | Concentration-dependent | Increased release from isolated mitochondria | [5] | |
| Mitochondrial Respiration (Oxygen Consumption Rate) | LN229 (Glioma) | Monotherapy | Decrease in basal and maximal respiration, and ATP production | [7] |
| PINK1 Protein Levels | HeLa | 10 µM | Stabilization and accumulation | [1] |
| Phosphorylated Ubiquitin (pS65-Ub) | HeLa | 10 µM | Induction and co-localization with mitochondria | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate this compound's mechanism of action and the experimental workflow for mitochondrial isolation.
Caption: this compound inhibits mitochondrial TRAP1/Hsp90, leading to mitochondrial dysfunction.
Caption: A differential centrifugation workflow for isolating mitochondria from cultured cells.
Experimental Protocols
This section details the necessary reagents and a step-by-step protocol for isolating mitochondria from cells treated with this compound.
Reagents and Buffers
Note: Prepare all buffers fresh and keep them on ice or at 4°C throughout the procedure.
-
Phosphate-Buffered Saline (PBS), pH 7.4:
-
137 mM NaCl
-
2.7 mM KCl
-
10 mM Na₂HPO₄
-
1.8 mM KH₂PO₄
-
-
Mitochondrial Isolation Buffer (MIB):
-
250 mM Sucrose
-
20 mM HEPES-KOH, pH 7.5
-
10 mM KCl
-
1.5 mM MgCl₂
-
1 mM EDTA
-
1 mM EGTA
-
Optional: 1 mM DTT (add fresh)
-
Optional: Protease Inhibitor Cocktail (add fresh)
-
For Apoptotic Cells: 10 µM Q-VD-OPh (pan-caspase inhibitor, add fresh if suppressing apoptosis during isolation is desired)[8]
-
-
Mitochondrial Suspension Buffer (MSB):
-
250 mM Sucrose
-
10 mM HEPES-KOH, pH 7.5
-
0.5 mM EGTA
-
Protocol for Mitochondrial Isolation
This protocol is adapted from standard differential centrifugation methods and includes considerations for cells undergoing this compound-induced stress.[9][10]
-
Cell Culture and Treatment:
-
Plate and culture cells to 70-80% confluency. Avoid higher densities to prevent cell stress unrelated to the drug treatment.[9]
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by either trypsinization or scraping with a cell lifter in ice-cold PBS.
-
Transfer the cell suspension to a pre-chilled centrifuge tube.
-
Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.[8]
-
Discard the supernatant.
-
-
Cell Lysis and Homogenization:
-
Resuspend the cell pellet in 1 mL of ice-cold Mitochondrial Isolation Buffer (MIB).
-
Incubate on ice for 10-15 minutes to allow the cells to swell.
-
Transfer the cell suspension to a pre-chilled Dounce homogenizer.
-
Homogenize the cells with 20-30 gentle strokes of a tight-fitting pestle. Monitor cell lysis under a microscope. The goal is to rupture the plasma membrane while leaving the mitochondria intact.
-
Note: The optimal number of strokes may vary depending on the cell type and should be determined empirically.
-
-
Differential Centrifugation:
-
Transfer the homogenate to a pre-chilled centrifuge tube.
-
Centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei, unbroken cells, and large debris.[8]
-
Carefully collect the supernatant, which contains the mitochondria, and transfer it to a new pre-chilled tube.
-
Optional: For a higher yield, the pellet from the first centrifugation can be resuspended in a small volume of MIB, re-homogenized, and centrifuged again. The resulting supernatant can be pooled with the first one.
-
Centrifuge the supernatant at 7,000-10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
-
Washing and Final Pellet:
-
Discard the supernatant, which represents the cytosolic fraction.
-
Gently resuspend the mitochondrial pellet in 1 mL of ice-cold Mitochondrial Suspension Buffer (MSB) or MIB.
-
Centrifuge again at 7,000-10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and the final mitochondrial pellet can be resuspended in a minimal volume of MSB for immediate use or stored appropriately for downstream analysis.
-
Important Considerations for this compound-Treated Cells
-
Mitochondrial Fragility: this compound induces mitochondrial stress, which may lead to increased fragility. Handle the samples gently throughout the isolation procedure to minimize mechanical damage.
-
Apoptosis Induction: Since this compound induces apoptosis, consider adding a pan-caspase inhibitor like Q-VD-OPh to the isolation buffers to prevent further degradation of mitochondria by caspases during the isolation process.[8]
-
Purity of the Mitochondrial Fraction: For applications requiring high purity, such as proteomics, further purification of the mitochondrial pellet using a density gradient (e.g., Percoll or OptiPrep™) is recommended.[9]
-
Quality Control: It is essential to assess the purity and integrity of the isolated mitochondria. This can be done by Western blotting for marker proteins of different cellular compartments (e.g., TOM20 for mitochondria, GAPDH for cytosol, and Histone H3 for the nucleus). The integrity of the mitochondrial membrane can be assessed using assays that measure membrane potential (e.g., with TMRE or JC-1 dyes).
By following these detailed protocols and considering the specific effects of this compound, researchers can obtain high-quality mitochondrial fractions for their studies, enabling a deeper understanding of the molecular mechanisms of this promising anti-cancer agent.
References
- 1. Mitochondrial targeted HSP90 inhibitor this compound-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Targeted inhibition of mitochondrial Hsp90 suppresses localised and metastatic prostate cancer growth in a genetic mouse model of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.protocols.io [content.protocols.io]
- 9. drexel.edu [drexel.edu]
- 10. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gamitrinib and Doxorubicin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic combination of targeted therapies with conventional chemotherapy agents represents a promising approach in cancer treatment. This document provides detailed application notes and experimental protocols for investigating the synergistic anticancer effects of Gamitrinib, a mitochondria-targeted Hsp90 inhibitor, in combination with doxorubicin (B1662922), a widely used anthracycline chemotherapeutic.
Gamitrinibs are a class of small molecules designed to selectively inhibit the molecular chaperone Hsp90 within the mitochondria of tumor cells[1][2]. This targeted inhibition disrupts mitochondrial protein folding, leading to a "mitochondriotoxic" mechanism of action that induces rapid and extensive apoptosis in cancer cells while showing minimal toxicity to normal cells[1][2]. Doxorubicin, on the other hand, exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and cell cycle arrest[3][4][5].
The combination of this compound and doxorubicin leverages their distinct mechanisms of action to enhance anticancer activity. Studies have shown that this combination results in synergistic cytotoxicity in a variety of cancer cell lines[6][7]. The underlying mechanism for this synergy involves the enhanced activation of stress signaling pathways, including the c-Jun N-terminal kinase (JNK) and C/EBP-homologous protein (CHOP) pathways, leading to the activation and mitochondrial accumulation of the proapoptotic Bcl-2 family member Bim[6][7]. This enhanced apoptotic signaling potentiates the cell-killing effects of doxorubicin. Importantly, the combination has been shown to effectively reduce tumor growth in vivo without exacerbating the cardiotoxicity commonly associated with doxorubicin treatment[6][7].
These notes provide a framework for designing and executing preclinical studies to evaluate the efficacy and mechanisms of this compound and doxorubicin combination therapy.
Data Presentation
In Vitro Cytotoxicity
The synergistic cytotoxicity of this compound and doxorubicin can be evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) for each drug alone and in combination should be determined. The Combination Index (CI) is calculated to quantify the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug | IC50 (µM) | Combination Treatment | Combination Index (CI) | Reference |
| HeLa (Cervical Cancer) | Doxorubicin | Varies | Doxorubicin + 5 µM this compound | < 0.7 (High Synergism) | [6][8] |
| SK-OV3 (Ovarian Cancer) | Doxorubicin | Varies | Doxorubicin + 10 µM this compound | < 0.7 (High Synergism) | [6][8] |
| 22Rv1 (Prostate Cancer) | Doxorubicin | Varies | Doxorubicin + 2.5 µM this compound | 0.7 < CI < 0.9 (Moderate Synergism) | [6][8] |
| MDA-MB-231 (Breast Cancer) | Doxorubicin | Varies | Doxorubicin + this compound | 0.7 < CI < 0.9 (Moderate Synergism) | [6] |
Apoptosis Induction
The combination of this compound and doxorubicin leads to a significant increase in apoptosis compared to single-agent treatments. This can be quantified by various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| 22Rv1 | Control | Baseline | [6] |
| 0.25 µM Doxorubicin | Increased | [6] | |
| 2.5 µM this compound | Increased | [6] | |
| 0.25 µM Doxorubicin + 2.5 µM this compound | Synergistically Increased | [6] | |
| MDA-MB-231 | Control | Baseline | [6] |
| 10 µM Doxorubicin | Increased | [6] | |
| 5 µM this compound | Increased | [6] | |
| 10 µM Doxorubicin + 5 µM this compound | Synergistically Increased | [6] |
In Vivo Tumor Growth Inhibition
Preclinical xenograft models are crucial for evaluating the in vivo efficacy of the combination therapy. Tumor volume and animal weight should be monitored throughout the study.
| Tumor Model | Treatment | Tumor Growth Inhibition | Cardiotoxicity | Reference |
| Prostate Cancer Xenograft (22Rv1) | Doxorubicin + this compound | Dramatic Reduction | Not Increased | [6][7] |
| Breast Cancer Xenograft (MDA-MB-231) | Doxorubicin + this compound | Dramatic Reduction | Not Increased | [6][7] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound and doxorubicin, both individually and in combination.
Materials:
-
Cancer cell lines (e.g., HeLa, SK-OV3, 22Rv1)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in water or DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound or doxorubicin alone, or with a fixed concentration of this compound in combination with serial dilutions of doxorubicin. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression analysis. Calculate the Combination Index (CI) using software like CompuSyn to determine synergy.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis and necrosis following drug treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, doxorubicin, or the combination for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Western Blotting
This protocol is used to analyze the expression and activation of proteins in key signaling pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for phospho-JNK, CHOP, Bim, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
In Vivo Xenograft Tumor Model
This protocol outlines the evaluation of the combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells (e.g., 22Rv1, MDA-MB-231)
-
Matrigel (optional)
-
This compound and Doxorubicin formulations for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells into the flanks of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (vehicle control, this compound alone, doxorubicin alone, combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal or intravenous injection).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Toxicity Assessment: Monitor for signs of toxicity throughout the study. Cardiotoxicity can be assessed by histological analysis of heart tissue and measurement of serum creatine (B1669601) phosphokinase levels[6][7].
Visualizations
Signaling Pathway of this compound and Doxorubicin Synergy
References
- 1. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 6. Combination treatment with doxorubicin and this compound synergistically augments anticancer activity through enhanced activation of Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination treatment with doxorubicin and this compound synergistically augments anticancer activity through enhanced activation of Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Gamitrinib-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamitrinib is a novel, first-in-class mitochondrial-targeted inhibitor of the molecular chaperone heat shock protein 90 (Hsp90).[1][2] By selectively accumulating in the mitochondria of tumor cells, this compound disrupts the folding and stability of critical mitochondrial proteins, leading to a cascade of events culminating in tumor cell death.[2][3][4] This unique mechanism of action, termed "mitochondriotoxic," involves the rapid induction of mitochondrial dysfunction, loss of membrane potential, and subsequent activation of the intrinsic apoptotic pathway.[1][5][6] In vivo imaging plays a crucial role in the preclinical evaluation of this compound, enabling real-time, non-invasive monitoring of its therapeutic efficacy and pharmacodynamic effects within a living organism. These application notes provide detailed protocols for various in vivo imaging modalities to visualize and quantify the anti-tumor effects of this compound.
Mechanism of Action of this compound
This compound is a synthetic small molecule that combines an Hsp90 inhibitor with a mitochondrial-targeting moiety. This design allows for its specific accumulation within the mitochondria of cancer cells.[5] Once inside the mitochondria, this compound inhibits the ATPase activity of mitochondrial Hsp90 (mtHsp90) and its homolog TRAP-1.[3][4] This inhibition leads to:
-
Loss of Mitochondrial Membrane Potential: this compound induces a rapid and complete loss of the mitochondrial inner membrane potential.[5][6]
-
Mitochondrial Permeability Transition: The disruption of mitochondrial function triggers the opening of the mitochondrial permeability transition pore (mPTP).
-
Cytochrome c Release: The increased permeability of the mitochondrial membrane results in the release of cytochrome c into the cytosol.[5][6]
-
Caspase Activation and Apoptosis: Cytosolic cytochrome c activates a cascade of caspases, leading to the execution of the apoptotic program and tumor cell death.[6][7]
This targeted "mitochondriotoxic" mechanism provides a potent anti-cancer effect while showing good tolerability in preclinical models, as Hsp90 chaperones are selectively enriched in tumor mitochondria compared to normal tissues.[3][4]
Data Presentation: Quantitative Analysis of this compound Efficacy
The following tables summarize quantitative data from preclinical studies on the efficacy of this compound in various cancer cell lines and xenograft models.
Table 1: In Vitro Cytotoxicity of this compound Variants
| Cell Line | Cancer Type | This compound Variant | IC50 (µM) | Time Point (hours) |
| H460 | Lung Adenocarcinoma | This compound-G3 | ~0.5 | 3 |
| H460 | Lung Adenocarcinoma | This compound-G4 | ~0.5 | 3 |
| PC3 | Prostate Cancer | This compound-G4 | Not specified | 6 |
| C4-2B | Prostate Cancer | This compound-TPP | Not specified | 6 |
| Various | NCI 60-cell line screen | This compound-G4 | 0.462 - 9.54 | Not specified |
| Various | NCI 60-cell line screen | This compound-TPP | 0.16 - 47.6 | Not specified |
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Xenograft Model | Cancer Type | This compound Variant | Dose (mg/kg) | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| Human Leukemia | Leukemia | This compound-G4 | Not specified | Not specified | Significant | [5] |
| Human Breast | Breast Cancer | This compound-G4 | Not specified | Not specified | Significant | [5] |
| Human Lung | Lung Cancer | This compound-G4 | Not specified | Not specified | Significant | [5] |
| PC3 | Prostate Cancer | G-TPP | Not specified | Not specified | Significant | [6] |
Experimental Protocols
In Vivo Bioluminescence Imaging (BLI) to Monitor Tumor Growth
This protocol describes the use of bioluminescence imaging to non-invasively monitor the effect of this compound on the growth of luciferase-expressing tumors in mice.
Materials:
-
Luciferase-expressing cancer cells (e.g., 4T1-luc2 for breast cancer)
-
Immunocompromised mice (e.g., athymic nude mice)
-
This compound formulation
-
D-Luciferin (15 mg/mL in sterile PBS)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Tumor Cell Implantation:
-
Culture luciferase-expressing cancer cells to 80-90% confluency.
-
Harvest and resuspend cells in sterile PBS or appropriate medium at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into control (vehicle) and treatment (this compound) groups.
-
Administer this compound or vehicle systemically (e.g., intraperitoneally or intravenously) according to the desired dosing schedule.
-
-
Bioluminescence Imaging:
-
Anesthetize mice using isoflurane.
-
Administer D-Luciferin (150 mg/kg) via intraperitoneal injection.
-
Wait for the optimal time for peak signal (typically 10-15 minutes post-luciferin injection).
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images. The exposure time will vary depending on the signal intensity.
-
Perform imaging at regular intervals (e.g., twice weekly) to monitor tumor growth over time.
-
-
Data Analysis:
-
Use the accompanying software to draw regions of interest (ROIs) around the tumors.
-
Quantify the total photon flux (photons/second) within each ROI.
-
Plot the average photon flux for each group over time to generate tumor growth curves.
-
In Vivo Fluorescence Imaging of Apoptosis
This protocol utilizes fluorescent probes to detect caspase activation, a key event in this compound-induced apoptosis, in living animals.
Materials:
-
Tumor-bearing mice (as described in the BLI protocol)
-
This compound formulation
-
Fluorescent caspase-3/7 substrate (e.g., commercially available activatable near-infrared probe)
-
In vivo fluorescence imaging system
-
Anesthesia system
Procedure:
-
Tumor Model and Treatment:
-
Establish tumor xenografts as described previously.
-
Treat mice with this compound or vehicle.
-
-
Probe Administration:
-
At a predetermined time point after this compound treatment (e.g., 24, 48, or 72 hours), administer the fluorescent caspase-3/7 substrate to the mice, typically via intravenous injection. Follow the manufacturer's instructions for the specific probe regarding dose and timing.
-
-
Fluorescence Imaging:
-
Anesthetize the mice at the optimal time for probe accumulation and activation in the tumor.
-
Place the mouse in the fluorescence imaging system.
-
Excite the probe using the appropriate wavelength and acquire fluorescence images using the corresponding emission filter.
-
Acquire a brightfield or anatomical reference image.
-
-
Data Analysis:
-
Co-register the fluorescence and anatomical images.
-
Draw ROIs around the tumor and a non-tumor area for background subtraction.
-
Quantify the fluorescence intensity within the tumor ROI.
-
Compare the fluorescence signal between this compound-treated and control groups to assess the level of apoptosis.
-
Micro-CT Imaging for Anatomical Tumor Monitoring
Micro-computed tomography (micro-CT) can be used to obtain high-resolution, three-dimensional anatomical images of tumors to monitor changes in tumor volume in response to this compound treatment.
Materials:
-
Tumor-bearing mice
-
This compound formulation
-
Micro-CT scanner
-
Anesthesia system
-
Contrast agent (optional, for enhanced soft tissue visualization)
Procedure:
-
Tumor Model and Treatment:
-
Establish tumor xenografts. For bone metastasis models, intratibial injection of tumor cells may be performed.
-
Treat mice with this compound or vehicle.
-
-
Micro-CT Imaging:
-
Anesthetize the mouse and place it on the imaging bed of the micro-CT scanner.
-
If using a contrast agent, administer it according to the manufacturer's protocol.
-
Perform a CT scan of the tumor region. The scan parameters (e.g., voltage, current, exposure time) should be optimized for the specific instrument and application.
-
Reconstruct the acquired projection data into a 3D image volume.
-
-
Data Analysis:
-
Use imaging software to visualize and segment the tumor in the 3D micro-CT images.
-
Calculate the tumor volume from the segmented region.
-
Perform longitudinal micro-CT scans to track changes in tumor volume over the course of the treatment.
-
Mandatory Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Workflow for in vivo imaging of this compound-treated tumors.
Caption: Relationship between this compound's effects and imaging modalities.
References
- 1. Detection of Apoptotic Circulating Tumor Cells Using In vivo Fluorescence Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Through the Looking Glass: Time-lapse Microscopy and Longitudinal Tracking of Single Cells to Study Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-Lapse Video Microscopy for Assessment of Self-Renewal and Division Kinetics [protocols.io]
- 4. Fluorescence Lifetime Imaging of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Cell Tracking with Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gamitrinib Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the currently available public information regarding the stability and recommended storage conditions for Gamitrinib. The information is intended to guide researchers in the proper handling and storage of this investigational compound.
Introduction
This compound is a potent, mitochondrially-targeted Hsp90 inhibitor that has shown promise in preclinical cancer models. As with any experimental compound, understanding its stability profile is critical for ensuring the reliability and reproducibility of research data and for the development of stable pharmaceutical formulations. These notes summarize key stability data and provide general protocols for storage and handling.
Physicochemical Properties
Clinical-grade this compound is a purple, crystalline solid with the chemical formula C₅₂H₆₅F₆N₃O₈P₂ and a molecular weight of 1036.03 g/mol .[1] It is typically supplied as a powder for reconstitution.
Storage Conditions
Proper storage is essential to maintain the integrity of this compound. The following conditions are recommended based on available data.
Bulk Powder
The bulk powder of this compound should be stored at -20°C in the dark .[2][3]
Solutions and Formulations
The stability of this compound in solution is dependent on the solvent and storage temperature.
-
DMSO Solutions: For in vitro research, stock solutions of this compound are often prepared in dimethyl sulfoxide (B87167) (DMSO). It is recommended to store these solutions at -80°C for up to one year .
-
Injectable Suspension (GIS): A this compound Injectable Suspension, prepared by microfluidization, has been shown to be stable.[3] When stored frozen at -20°C , this formulation shows no significant changes in stability or particle size distribution for at least 24 weeks .[3]
The following table summarizes the recommended storage conditions:
| Form | Storage Temperature | Duration | Additional Notes |
| Bulk Powder | -20°C | Long-term | Protect from light.[2][3] |
| DMSO Stock Solution | -80°C | Up to 1 year | |
| Injectable Suspension (GIS) | -20°C | At least 24 weeks | Formulation contains this compound, DMSO, Polysorbate 80, Lecithin, Sucrose, and Dextrose.[1][3] |
Stability Data
Quantitative stability data for this compound is available for specific formulations and matrices.
Stability of this compound Injectable Suspension (GIS)
A study on a this compound Injectable Suspension (GIS) at a concentration of approximately 5 mg/mL, with a pH of 6.0, demonstrated good stability when stored at -20°C.[3] The key stability parameters are outlined below.
| Time Point | Appearance | Particle Size (Average) | Particle Size D(0.9) |
| 0 weeks | Purple suspension | 154 nm | 229 nm |
| 1 week | No significant change | No significant change | No significant change |
| 2 weeks | No significant change | No significant change | No significant change |
| 4 weeks | No significant change | No significant change | No significant change |
| 8 weeks | No significant change | No significant change | No significant change |
| 12 weeks | No significant change | No significant change | No significant change |
| 24 weeks | No significant change | No significant change | No significant change |
Data adapted from a preclinical characterization study.[3]
Plasma Stability
This compound has been shown to be stable in human and dog plasma under various storage conditions.
| Matrix | Storage Condition | Duration | Stability |
| Human Plasma | Not specified | Not specified | 91.4% remaining |
| Dog Plasma | Room Temperature (~22°C) | 24 hours | Stable |
| Dog Plasma | 4°C | 9 days | Stable |
| Dog Plasma | -80°C (3 freeze-thaw cycles) | Not specified | Stable |
| Dog Plasma | -80°C | 42 days | Stable |
Data adapted from preclinical and clinical development studies.
Forced Degradation and Degradation Pathways
As of the latest available public information, detailed forced degradation studies for this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) have not been published. Consequently, the specific degradation pathways and the chemical structures of its degradation products have not been elucidated.
Such studies are crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule. A generalized workflow for conducting forced degradation studies is presented below as a reference for researchers who may need to perform such evaluations.
Experimental Protocols
The following are generalized protocols based on standard pharmaceutical practices for preparing and handling this compound.
Protocol for Preparation of this compound Stock Solution (for in vitro use)
-
Materials:
-
This compound bulk powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the this compound bulk powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Store the aliquots at -80°C.
-
Protocol for Preparation of this compound Injectable Suspension (GIS) (Research Scale)
The following is a simplified, research-scale adaptation of a published formulation protocol.[1][3]
-
Materials:
-
This compound bulk powder
-
DMSO
-
Polysorbate 80
-
Lecithin (e.g., Lipoid S100)
-
Sucrose
-
Dextrose
-
Sterile water for injection
-
Microfluidizer (or high-shear homogenizer for smaller scale)
-
-
Procedure:
-
Step 1: Solubilization: Prepare a concentrated stock of this compound in DMSO.
-
Step 2: Primary Emulsion: In a separate vessel, prepare an aqueous solution containing Polysorbate 80, Lecithin, and Sucrose in sterile water.
-
Slowly add the this compound-DMSO solution to the aqueous phase while stirring to form a primary emulsion.
-
Step 3: Final Dilution: Dilute the primary emulsion with a 5% dextrose solution to achieve the final desired concentrations of all components.
-
Microfluidization: Process the final suspension through a microfluidizer according to the manufacturer's instructions to achieve a nano-suspension with a uniform particle size.
-
Aseptically filter and package the final this compound Injectable Suspension.
-
Store the final formulation at -20°C.
-
Signaling Pathway Context: this compound's Mechanism of Action
This compound exerts its anticancer effects by targeting Hsp90 within the mitochondria, leading to the disruption of mitochondrial protein folding and subsequent apoptosis. Understanding this pathway is relevant to assessing the biological stability and activity of the compound in experimental systems.
Conclusion
The available data indicate that this compound is a stable compound when stored under the recommended conditions. The bulk powder and DMSO stock solutions should be stored at low temperatures and protected from light. A specific injectable suspension formulation has demonstrated good stability at -20°C. Further studies are needed to fully characterize its degradation profile under various stress conditions. Researchers should adhere to the provided storage and handling guidelines to ensure the quality and integrity of this compound in their experiments.
References
Troubleshooting & Optimization
Gamitrinib Technical Support Center: Solubility and Vehicle Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Gamitrinib. This guide focuses on solubility and vehicle preparation for both in vitro and in vivo experiments to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro cell culture experiments?
For all in vitro experiments, this compound should be fully dissolved in dimethyl sulfoxide (B87167) (DMSO).[1]
Q2: I am observing precipitation when diluting my this compound-DMSO stock solution in aqueous cell culture media. What should I do?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are some troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your cell culture medium may be exceeding its aqueous solubility. Try using a lower final concentration.
-
Increase the DMSO concentration in the final medium: While it's important to keep DMSO levels low to avoid solvent-induced toxicity (typically <0.5%), a slight increase might be necessary to maintain solubility. Ensure you have a vehicle control with the same final DMSO concentration.
-
Use a pre-warmed medium: Adding the this compound-DMSO stock to a pre-warmed cell culture medium can sometimes improve solubility.
-
Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the solution immediately after adding the this compound-DMSO stock to the aqueous medium.
Q3: What are the recommended vehicles for in vivo administration of this compound?
Several vehicles have been used for the in vivo administration of this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection. The choice of vehicle can depend on the experimental model and the desired dosing regimen.
-
For Intraperitoneal (i.p.) Injection: A common vehicle is 20% Cremophor EL in PBS.[1] this compound is first dissolved in DMSO and then emulsified in the Cremophor EL/PBS mixture.
-
For Intravenous (i.v.) Injection: To minimize DMSO-related toxicity, a non-DMSO-based emulsion has been developed.[2][3]
Q4: I am observing toxicity in my animal model that may be related to the vehicle. What are my options?
A formulation of 75% DMSO and 25% PBS has been shown to cause toxicity in rats.[2] If you suspect vehicle-related toxicity, consider using the non-DMSO-based emulsion described below. This formulation was developed to be better tolerated in animal models.[2]
Quantitative Data Summary
The following table summarizes the solubility information and vehicle compositions for this compound.
| Application | Solvent/Vehicle Component | Concentration | Notes | Reference |
| In Vitro | Dimethyl sulfoxide (DMSO) | Not specified | Used to create stock solutions. | [1] |
| In Vivo (i.p.) | DMSO | Not specified | This compound is first dissolved in DMSO. | [1] |
| Cremophor EL | 20% in PBS | Used to emulsify the this compound-DMSO solution. | [1] | |
| In Vivo (i.v.) | DMSO | 2.5% | Part of a multi-component injectable suspension. | [3] |
| Polysorbate 80 | 0.125% (w/v) | Emulsifying agent. | [3] | |
| Lecithin (Lipoid S100) | 0.031% (w/v) | Emulsifying agent. | [3] | |
| Sucrose | 1.25% (w/v) | Cryoprotectant/stabilizer. | [3] | |
| Dextrose | 4.375% | Tonicity agent. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell Culture Experiments
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Sterilization: As DMSO is typically sterile, further sterilization of the stock solution is often not required. However, if needed, use a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solution Preparation: When ready to use, thaw an aliquot and dilute it to the final desired concentration in a pre-warmed cell culture medium. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.5%) and consistent across all experimental and control groups.
Protocol 2: Preparation of this compound Vehicle for In Vivo Intraperitoneal (i.p.) Injection
-
This compound Stock Preparation: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.
-
Vehicle Preparation: Prepare a solution of 20% Cremophor EL in sterile phosphate-buffered saline (PBS).
-
Emulsification: While vortexing the 20% Cremophor EL solution, slowly add the this compound-DMSO stock to create a stable emulsion. The final volume will depend on the desired dose and injection volume for the animal model.
-
Administration: Administer the freshly prepared this compound emulsion to the animals via intraperitoneal injection.
Protocol 3: Preparation of this compound Injectable Suspension for In Vivo Intravenous (i.v.) Injection
This protocol describes a sequential three-step process for preparing a Good Laboratory Practice (GLP) working solution of this compound (5 mg/mL).[3]
-
Step 1: Solubilization in DMSO: Dissolve the this compound powder in DMSO to a concentration that will result in a final DMSO concentration of 2.5% in the final formulation.
-
Step 2: Dilution in Excipient Mixture: Dilute the this compound-DMSO solution in a mixture containing 1.25% (w/v) Polysorbate 80, 0.31% (w/v) Lecithin (Lipoid S100), and 12.5% (w/v) Sucrose in sterile water for injection. This step should constitute 10% of the final volume.
-
Step 3: Final Dilution in Dextrose: Add 5% dextrose to the solution from Step 2 to make up the final volume (87.5% of the final volume).
-
Final Formulation: The final injectable suspension will contain approximately 5 mg/mL this compound, 2.5% DMSO, 0.125% Polysorbate 80, 0.031% Lecithin, 1.25% Sucrose, and 4.375% Dextrose.[3] For Good Manufacturing Practice (GMP) studies, this formulation can be further processed by microfluidization to create a this compound Injectable Suspension (GIS).[3]
Visualizations
This compound's Mechanism of Action
This compound is a mitochondrial-targeted Hsp90 inhibitor.[1][2] It accumulates in the mitochondria and inhibits the ATPase activity of Hsp90 and its homolog TRAP-1.[2] This leads to an accumulation of misfolded proteins within the mitochondria, triggering the mitochondrial unfolded protein response (UPR) and inducing the PINK1/Parkin-mediated mitophagy pathway.[4] Ultimately, this results in the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases, leading to apoptosis.[1][5]
Caption: this compound signaling pathway in mitochondria leading to apoptosis.
Experimental Workflow for this compound Vehicle Preparation
This workflow outlines the key steps for preparing this compound for experimental use, from initial dissolution to the final formulation for administration.
Caption: Workflow for preparing this compound for in vitro and in vivo experiments.
References
- 1. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of this compound, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial targeted HSP90 inhibitor this compound-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Gamitrinib Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively using Gamitrinib in cell culture experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, mitochondria-targeted inhibitor of the Heat Shock Protein 90 (Hsp90) molecular chaperone family.[1][2][3] Specifically, it selectively inhibits the ATPase activity of Hsp90 and its homolog TRAP-1 (TNF Receptor-Associated Protein-1) located within the mitochondrial matrix.[4] This inhibition disrupts protein folding quality control within the mitochondria, leading to a collapse of tumor bioenergetics, massive activation of apoptosis (programmed cell death), and potent anticancer activity.[4]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: Based on various studies, a typical starting concentration range for this compound in cell culture is between 1 µM and 20 µM.[1][2][3] The optimal concentration is highly dependent on the specific cell line and the duration of the experiment. For initial experiments, it is recommended to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth or viability).
Q3: How should I prepare and store this compound?
A3: this compound is typically a solid powder that should be stored at -20°C in the dark.[5] For cell culture experiments, it is often dissolved in a solvent like DMSO to create a stock solution.[4] This stock solution can then be further diluted in cell culture medium to achieve the desired final concentrations. It is recommended to prepare fresh dilutions from the stock solution for each experiment to ensure stability and activity.
Q4: What are the downstream effects of this compound treatment on cellular signaling?
A4: this compound treatment triggers a cascade of events characteristic of mitochondrial-mediated apoptosis. Key downstream effects include a rapid loss of mitochondrial inner membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspase-9 (initiator caspase) and caspase-3 and -7 (effector caspases).[1][2][3][6] This ultimately leads to apoptotic cell death.
Experimental Protocols
Determining Optimal this compound Concentration using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line using a common cell viability assay like the MTT or Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent or Cell Counting Kit-8
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000–5,000 cells per well and allow them to adhere for 24 hours.[7]
-
This compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is a gradient of concentrations from nanomolar to millimolar (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).[8] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at the appropriate wavelength.
-
For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[7] Measure the absorbance at 450 nm.[7]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cellular response to this compound | Inactive this compound | Ensure proper storage of this compound (-20°C, protected from light). Prepare fresh dilutions from the stock solution for each experiment. |
| Cell line resistance | Some cell lines may be inherently resistant to this compound. Consider using a different cell line or combining this compound with other agents to enhance its efficacy.[4] | |
| Incorrect concentration | Verify the calculations for your serial dilutions. Perform a wider range dose-response curve to ensure you are testing in the active concentration range for your specific cell line. | |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting into each well. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. | |
| Pipetting errors | Use calibrated pipettes and be consistent with your pipetting technique. | |
| Precipitation of this compound in the culture medium | Low solubility | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and does not affect cell viability on its own. If precipitation occurs at higher concentrations, consider using a different formulation or a lower top concentration. The final formulation of a this compound injectable suspension has been described as ~5 mg/mL this compound, 2.5% DMSO, 0.125% Polysorbate 80, 0.031% Lecithin, 1.25% Sucrose, and 4.375% Dextrose.[5] |
| Unexpected toxicity in control cells | Solvent toxicity | Perform a vehicle control experiment with varying concentrations of the solvent (e.g., DMSO) to determine the maximum concentration that does not affect cell viability. |
Data Presentation
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| PC3 | Prostate Cancer | ~5 | 24 |
| C4-2B | Prostate Cancer | ~10 | 24 |
| LN229 | Glioblastoma | ~2.5 - 5 | 72 |
| U87MG | Glioblastoma | ~5 | 72 |
| A172 | Glioblastoma | ~5 | 72 |
Note: These values are approximate and can vary between different studies and experimental conditions. It is crucial to determine the IC50 for your specific cell line and experimental setup.
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Workflow for determining this compound IC50.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Potential off-target effects of Gamitrinib
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of Gamitrinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a rationally designed small molecule that selectively targets the mitochondrial pool of Heat shock protein 90 (Hsp90).[1][2] It is a conjugate of an Hsp90 ATPase inhibitor (a derivative of geldanamycin) and a mitochondrial-targeting moiety (triphenylphosphonium), which facilitates its accumulation within the mitochondrial matrix.[3][4] The primary on-target effect of this compound is the inhibition of the mitochondrial chaperone TRAP1 (TNF receptor-associated protein-1), a member of the Hsp90 family.[4][5] This inhibition disrupts mitochondrial protein folding, leading to a "mitochondriotoxic" effect characterized by a rapid collapse of mitochondrial integrity, loss of membrane potential, and subsequent apoptosis in tumor cells.[1][2][6]
Q2: Is this compound expected to have off-target effects on cytosolic Hsp90?
This compound is designed to selectively accumulate in mitochondria, thereby minimizing its interaction with Hsp90 in other cellular compartments.[1][2][4] Studies have shown that this compound treatment does not typically induce the downregulation of Hsp90 client proteins in the cytosol or trigger a heat shock response (e.g., elevation of Hsp70), which are characteristic hallmarks of cytosolic Hsp90 inhibition.[4] This subcellular targeting is a key feature intended to reduce the off-target effects and systemic toxicities associated with non-targeted Hsp90 inhibitors.[3][6]
Q3: What are the known potential off-target effects of this compound on ion channels?
Preclinical safety evaluations have assessed the effect of this compound on a panel of ion channels. At concentrations that are effective for killing tumor cells (IC50 ~1–4 µM), this compound showed inhibitory activity against the hERG (human Ether-a-go-go-Related Gene) potassium channel.[4]
Q4: Has this compound shown any potential for drug-drug interactions via cytochrome P450 (CYP) enzyme inhibition?
Yes, in vitro studies have investigated the inhibitory potential of this compound against major cytochrome P450 isoforms. While it did not significantly inhibit CYP1A2, CYP2A6, CYP2B6, or CYP2C8 at concentrations that induce tumor cell death, it did show inhibitory effects on CYP2C9 and CYP3A4.[4] This suggests a potential for drug-drug interactions with co-administered therapeutic agents that are metabolized by these enzymes.
Q5: What toxicities have been observed in preclinical animal studies?
Preclinical toxicity studies have been conducted in Sprague-Dawley rats and beagle dogs.[4][7] Intravenous administration of this compound was generally well-tolerated.[6][7] In beagle dogs, twice-weekly IV administration for up to 36 days was largely unremarkable, with no significant alterations in clinical chemistry, heart function, or tissue histology.[4][8] In rats, at higher doses (≥10 mg/kg/dose), occasional inflammation at the infusion site and mild elevation of serum urea (B33335) nitrogen were observed.[4]
Troubleshooting Guide
Issue: Unexpected cytotoxicity in normal (non-cancerous) cell lines.
-
Possible Cause: While this compound is designed for tumor cell selectivity, very high concentrations might overcome the differential expression of its target, TRAP1, which is more abundant in tumor mitochondria.[3]
-
Troubleshooting Steps:
-
Verify Concentration: Double-check the final concentration of this compound used in your experiment.
-
Titration Experiment: Perform a dose-response curve to determine the IC50 in your specific normal cell line and compare it to the IC50 in your cancer cell line of interest.
-
Incubation Time: Reduce the incubation time. This compound's mitochondriotoxic effects can be rapid.[1]
-
Control Compound: Use a non-targeted Hsp90 inhibitor (e.g., 17-AAG) as a control to assess if the observed toxicity is specific to mitochondrial targeting.[2]
-
Issue: Inconsistent results in apoptosis assays.
-
Possible Cause: The mechanism of this compound-induced cell death is primarily through mitochondrial apoptosis, but the downstream signaling can vary between cell types.[1][9]
-
Troubleshooting Steps:
-
Multiple Readouts: Use a combination of apoptosis assays to confirm the mechanism. This could include measuring mitochondrial membrane potential (e.g., with TMRM or JC-1), cytochrome c release from mitochondria, and caspase activation (caspase-3, -7, and -9).[6][9]
-
Time-Course Analysis: Perform a time-course experiment to capture the optimal window for detecting apoptotic events. This compound can induce rapid mitochondrial dysfunction.[1]
-
Positive Control: Include a known inducer of mitochondrial apoptosis (e.g., staurosporine) as a positive control.
-
Data on Potential Off-Target Effects
Table 1: In Vitro Inhibition of Cytochrome P450 Isoforms by this compound
| CYP Isoform | IC50 (µM) | Potential for Interaction |
| CYP1A2 | 32.9 | Low |
| CYP2A6 | 24 | Low |
| CYP2B6 | 16 | Low |
| CYP2C8 | 8 | Low |
| CYP2C9 | 1.1 | High |
| CYP3A4 | 0.12 - 0.2 | High |
Data sourced from in vitro toxicity studies.[4]
Table 2: In Vitro Inhibition of hERG Ion Channel by this compound
| This compound Concentration (µM) | % hERG Current Inhibition (mean ± SD) |
| 0.5 | -0.68 ± 3.95 |
| 1 | 11.71 ± 6.51 |
| 5 | 65.95 ± 6.78 |
| 10 | 81.83 ± 1.88 |
| IC50 (µM) | 3.5 |
Data from patch-clamp experiments in transfected HEK293 cells.[4]
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Dye Loading: Add a mitochondrial membrane potential-sensitive dye such as JC-10 to each well and incubate according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for both the monomeric (green) and aggregate (red) forms of the dye.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Cytochrome P450 Inhibition Assay
-
Microsome Preparation: Utilize human liver microsomes as the source of CYP enzymes.
-
Incubation: Incubate the microsomes with a specific CYP isoform substrate and varying concentrations of this compound.
-
Metabolite Quantification: After a set incubation period, stop the reaction and quantify the formation of the substrate's metabolite using LC-MS/MS.
-
IC50 Determination: Plot the percentage of inhibition against the this compound concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Caption: this compound's targeted mechanism of action in the mitochondria.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 3. wistar.org [wistar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Gamitrinib Toxicity: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the differential toxicity of Gamitrinib in normal versus cancer cells. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it exhibit differential toxicity?
This compound is a mitochondrial-targeted heat shock protein 90 (Hsp90) inhibitor.[1][2][3] Specifically, it antagonizes the ATPase activity of the mitochondrial Hsp90 isoform, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1).[4]
The differential toxicity arises from the distinct mitochondrial biology of cancer cells compared to normal cells:
-
Cancer Cells: Many cancer types overexpress TRAP1 in their mitochondria.[4][5] TRAP1 plays a crucial role in maintaining mitochondrial integrity, regulating metabolic reprogramming, and inhibiting apoptosis in cancer cells.[2][4][5] By inhibiting TRAP1, this compound induces acute mitochondrial dysfunction, leading to a loss of membrane potential, release of cytochrome c, and subsequent activation of caspase-dependent apoptosis.[2][6][7] This targeted disruption of a pathway that cancer cells are highly dependent on, often referred to as "mitochondrial addiction," results in potent and rapid cell death.[6][7]
-
Normal Cells: Normal cells and tissues typically have low or undetectable levels of mitochondrial Hsp90 chaperones like TRAP1.[5][6] Consequently, they are not as reliant on this pathway for survival. Therefore, at concentrations that are lethal to cancer cells, this compound has been shown to be non-toxic or only modestly reduce the viability of normal cells.[6][7]
Q2: What are the typical IC50 values for this compound in cancer cells versus normal cells?
This compound demonstrates potent anticancer activity across a broad spectrum of cancer cell lines with IC50 values typically in the low micromolar range. In contrast, its effect on normal cells is significantly less pronounced.
| Cell Type | Cell Line | This compound IC50 | Reference |
| Cancer Cells | |||
| Lung Adenocarcinoma | H460 | ~0.5 µM (3-hour exposure) | [7] |
| Breast Adenocarcinoma | Various | 0.16–3.3 µM | [1] |
| Colon Adenocarcinoma | Various | 0.35–29 µM | [1] |
| Melanoma | Various | 0.36–2.7 µM | [1] |
| Glioma | 17 human glioma cell lines | Varies (specific values not provided in source) | [3] |
| Normal Cells | |||
| Normal Human Astrocyte | NHA | Significantly higher than glioma cells (qualitative) | [3][8] |
| Normal Human Fibroblasts | WS-1 | Not toxic at concentrations lethal to cancer cells (qualitative) | [7] |
| Bovine Aortic Endothelial Cells | - | Not toxic at concentrations lethal to cancer cells (qualitative) | [6] |
| Human Umbilical Vein Endothelial Cells | HUVEC | Modestly reduced viability at concentrations lethal to cancer cells (qualitative) | [6] |
Q3: My cancer cell line is showing resistance to this compound. What are the possible reasons and troubleshooting steps?
While this compound is effective against many cancer types, including those resistant to other drugs, resistance can still occur. Here are some potential reasons and troubleshooting steps:
-
Low TRAP1 Expression: Confirm the expression level of TRAP1 in your cancer cell line via Western Blot or qPCR. Cell lines with inherently low TRAP1 expression may be less sensitive to this compound.
-
Drug Efflux: Although this compound is designed to accumulate in mitochondria, multidrug resistance (MDR) pumps could potentially reduce its intracellular concentration. Consider co-treatment with an MDR inhibitor as an experimental control.
-
Altered Mitochondrial Dynamics: Mutations or alterations in other mitochondrial proteins involved in apoptosis or the permeability transition pore could confer resistance.
-
Experimental Procedure:
-
Drug Stability: Ensure the this compound stock solution is properly stored and has not degraded.
-
Assay Duration: this compound can induce rapid apoptosis. Ensure your assay endpoint (e.g., 6, 24, 48 hours) is appropriate for detecting cell death in your specific cell line. A time-course experiment is recommended.
-
Cell Density: High cell density can sometimes mask cytotoxic effects. Optimize the initial cell seeding density for your viability assays.
-
Q4: I am observing some toxicity in my normal cell line control. How can I minimize this?
While this compound shows high selectivity, some modest effects on normal cells can be observed at higher concentrations or with prolonged exposure.[6]
-
Concentration Optimization: Perform a dose-response curve to determine the optimal concentration of this compound that maximizes cancer cell death while minimizing effects on your normal cell line.
-
Exposure Time: Reduce the incubation time. This compound's "mitochondriotoxic" action can be rapid in cancer cells.[6][7]
-
Choice of Normal Cell Line: The sensitivity of normal cells can vary. If possible, use a normal cell line that is most relevant to the cancer type being studied (e.g., normal prostate epithelial cells for prostate cancer studies).
-
Confirm Apoptotic Pathway: Use apoptosis assays (e.g., Annexin V) to confirm if the observed toxicity in normal cells is proceeding through the same mitochondrial-mediated pathway as in cancer cells.
Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[9]
-
Reagent Preparation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 6, 24, or 48 hours).
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plate in the dark at room temperature for at least 2 hours, shaking on an orbital shaker to ensure complete dissolution of the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Apoptosis Detection (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is based on standard Annexin V staining procedures.[10][11]
-
Reagent Preparation:
-
Use a commercial Annexin V-fluorochrome conjugate and Propidium Iodide (PI) staining kit.
-
Prepare 1X Binding Buffer by diluting the 10X concentrate provided in the kit with distilled water.
-
-
Procedure:
-
Seed and treat cells with this compound as desired.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
3. Cytochrome c Release Assay (Western Blot)
This protocol is adapted from standard cell fractionation and Western blotting procedures for detecting cytochrome c release.[12]
-
Reagent Preparation:
-
Cytosol Extraction Buffer: (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, with freshly added protease inhibitors and DTT).
-
Mitochondrial Lysis Buffer: (e.g., RIPA buffer).
-
-
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Harvest approximately 5 x 10^7 cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 1 mL of ice-cold Cytosol Extraction Buffer and incubate on ice for 10-15 minutes.
-
Homogenize the cells using a pre-chilled Dounce homogenizer with 30-50 passes.
-
Centrifuge the homogenate at 750 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.
-
Carefully collect the supernatant, which is the cytosolic fraction.
-
Wash the mitochondrial pellet with Cytosol Extraction Buffer and then lyse it with Mitochondrial Lysis Buffer.
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Perform Western blotting using a primary antibody against cytochrome c. Use a cytosolic marker (e.g., GAPDH or HSC-70) and a mitochondrial marker (e.g., COX IV or VDAC) to verify the purity of the fractions.
-
Visualizations
Caption: this compound's differential signaling in cancer versus normal cells.
Caption: General experimental workflow for assessing this compound toxicity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmbreports.org [bmbreports.org]
- 5. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wistar.org [wistar.org]
- 7. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atcc.org [atcc.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Gamitrinib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Gamitrinib, a mitochondria-targeted HSP90 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a mitochondria-targeted inhibitor of the molecular chaperone heat shock protein-90 (HSP90) and its mitochondrial homolog, TRAP-1 (TNF Receptor-Associated Protein 1).[1][2][3] By inhibiting the ATPase activity of these chaperones within the mitochondrial matrix, this compound disrupts mitochondrial protein folding, leading to a "mitochondriotoxic" effect.[4] This results in the collapse of mitochondrial membrane potential, release of cytochrome c, and subsequent caspase-dependent apoptosis in cancer cells.[3][5] this compound has demonstrated broad anticancer activity across numerous cell lines, including those resistant to other chemotherapeutic agents.[6][7]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Acquired resistance to this compound is often linked to the adaptive capabilities of mitochondria in cancer cells. The primary suspected mechanisms include:
-
Increased Mitochondrial Biogenesis: Resistant cells may upregulate the production of new mitochondria to compensate for the drug-induced mitochondrial damage. This can involve the increased expression of key regulators of mitochondrial biogenesis such as PGC-1α and TFAM.[8][9][10][11][12]
-
Metabolic Reprogramming: Cancer cells can alter their metabolic pathways to become less reliant on mitochondrial oxidative phosphorylation (OXPHOS) and more dependent on glycolysis.[13][14][15][16] This metabolic flexibility allows them to survive even when mitochondrial function is impaired by this compound.
-
Upregulation of Mitochondrial Chaperones: Increased expression of mitochondrial chaperones, including TRAP-1, can counteract the inhibitory effects of this compound, helping to maintain mitochondrial protein homeostasis.[1][17]
Q3: How can I experimentally confirm if my cell line has developed resistance to this compound?
To confirm this compound resistance, you can perform the following experiments:
-
Dose-Response Curve Comparison: Generate dose-response curves for your suspected resistant cell line and the parental (sensitive) cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). A rightward shift in the IC50 value for the suspected resistant line indicates reduced sensitivity.
-
Mitochondrial Function Assays: Assess key mitochondrial functions that are targeted by this compound.
-
Mitochondrial Membrane Potential: Use a fluorescent probe like JC-1 or TMRE to measure the mitochondrial membrane potential.[18][19][20][21] Resistant cells may show a smaller decrease in membrane potential upon this compound treatment compared to sensitive cells.
-
Oxygen Consumption Rate (OCR): Employ a Seahorse XF Analyzer to measure OCR.[6][22] Resistant cells might exhibit altered basal OCR or a blunted response to this compound.
-
-
Western Blot Analysis: Profile the expression levels of key proteins associated with resistance mechanisms, such as TRAP-1, PGC-1α, TFAM, and key enzymes involved in glycolysis and OXPHOS.[23][24]
Troubleshooting Guides
Issue 1: Decreased Efficacy of this compound in Long-Term Cultures
Possible Cause: Development of acquired resistance through increased mitochondrial biogenesis.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a cell viability assay to compare the IC50 of this compound in your long-term culture with the parental cell line.
-
Assess mitochondrial mass using a fluorescent dye like MitoTracker Green. An increase in fluorescence intensity in the resistant cells would suggest increased mitochondrial biogenesis.
-
-
Investigate Molecular Markers:
-
Use Western blotting to check for increased expression of PGC-1α and TFAM, key regulators of mitochondrial biogenesis.
-
-
Potential Solutions:
-
Combination Therapy: Consider co-treatment with an inhibitor of mitochondrial biogenesis.
-
Metabolic Intervention: Explore the use of drugs that target cellular metabolism, such as the glycolysis inhibitor 2-deoxyglucose (2-DG) or the AMPK activator metformin.
-
Issue 2: this compound Induces Minimal Apoptosis in a Specific Cell Line
Possible Cause: The cell line may have intrinsic resistance due to a pre-existing metabolic phenotype (e.g., high glycolytic rate) or upregulation of anti-apoptotic proteins.
Troubleshooting Steps:
-
Characterize Metabolic Profile:
-
Perform a Seahorse XF assay to determine the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). A high ECAR/OCR ratio suggests a glycolytic phenotype, which might confer resistance to mitochondria-targeted drugs.
-
-
Assess Apoptotic Pathway:
-
Use Western blotting to analyze the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family.
-
-
Potential Solutions:
-
Synergistic Drug Combinations: Combine this compound with drugs that target different nodes of the apoptotic pathway or with glycolysis inhibitors. For example, co-treatment with doxorubicin (B1662922) has been shown to have synergistic effects.[25][26]
-
Alternative HSP90 Inhibitors: Test the efficacy of non-mitochondria-targeted HSP90 inhibitors, alone or in combination with this compound, to target cytosolic HSP90 as well.[27]
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line | 2.5 | 1 |
| This compound-Resistant Subclone | 15.0 | 6 |
Table 2: Hypothetical Changes in Mitochondrial Parameters in this compound-Resistant Cells
| Parameter | Parental Cells | Resistant Cells | Fold Change |
| Mitochondrial Mass (MitoTracker Green MFI) | 100 | 250 | 2.5 |
| Basal Oxygen Consumption Rate (pmol/min) | 150 | 100 | -0.67 |
| Basal Extracellular Acidification Rate (mpH/min) | 50 | 90 | 1.8 |
| TRAP-1 Protein Expression (Relative Units) | 1.0 | 3.0 | 3.0 |
| PGC-1α Protein Expression (Relative Units) | 1.0 | 2.8 | 2.8 |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
-
Initial Culture: Culture the parental cancer cell line in standard growth medium.
-
Dose Escalation:
-
Begin by treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells have recovered and are proliferating steadily, increase the concentration of this compound in a stepwise manner.
-
Allow the cells to adapt and resume normal proliferation at each concentration before proceeding to the next.
-
-
Maintenance: Once a significantly resistant population is established (e.g., tolerating 5-10 times the original IC50), maintain the culture in a medium containing a constant concentration of this compound to preserve the resistant phenotype.
-
Verification: Periodically verify the resistance by performing a dose-response assay and comparing the IC50 to the parental cell line.
Protocol 2: JC-1 Staining for Mitochondrial Membrane Potential
-
Cell Seeding: Seed cells in a 96-well black-walled plate or on glass coverslips and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at the desired concentrations and for the appropriate duration. Include a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining:
-
Washing:
-
Remove the staining solution and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
-
Imaging and Analysis:
-
Add fresh, pre-warmed medium to the cells.
-
Immediately image the cells using a fluorescence microscope or a plate reader.
-
Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or depolarized cells will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
Protocol 3: Western Blot for Mitochondrial Chaperones
-
Mitochondrial Isolation:
-
Protein Quantification:
-
Lyse the isolated mitochondria and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of mitochondrial protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against TRAP-1, HSPD1, and a mitochondrial loading control (e.g., COX IV or VDAC) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: Key pathways leading to this compound resistance.
Caption: Workflow for investigating this compound resistance.
References
- 1. TRAP1 Regulation of Cancer Metabolism: Dual Role as Oncogene or Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wistar.org [wistar.org]
- 8. researchgate.net [researchgate.net]
- 9. JCI - Targeting mitochondrial biogenesis to overcome drug resistance to MAPK inhibitors [jci.org]
- 10. Targeting mitochondrial biogenesis to overcome drug resistance to MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI - Targeting mitochondrial biogenesis to overcome drug resistance to MAPK inhibitors [jci.org]
- 12. Targeting mitochondrial biogenesis to overcome drug resistance to MAPK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting metabolic reprogramming to overcome drug resistance in advanced bladder cancer: insights from gemcitabine‐ and cisplatin‐resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Reprogramming: A Crucial Contributor to Anticancer Drug Resistance | Semantic Scholar [semanticscholar.org]
- 15. Frontiers | Relationship between metabolic reprogramming and drug resistance in breast cancer [frontiersin.org]
- 16. Metabolic Reprogramming: A Crucial Contributor to Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mitochondrial Chaperone in human health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. Evaluating the Role of Mitochondrial Function in Cancer-related Fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 23. docs.abcam.com [docs.abcam.com]
- 24. benchchem.com [benchchem.com]
- 25. Combination treatment with doxorubicin and this compound synergistically augments anticancer activity through enhanced activation of Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Combination treatment with doxorubicin and this compound synergistically augments anticancer activity through enhanced activation of Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bio-protocol.org [bio-protocol.org]
Gamitrinib & CYP450 Enzymes: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of Gamitrinib on cytochrome P450 (CYP450) enzymes. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and provide clarity for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the effect of this compound on major human CYP450 enzymes?
A1: Preclinical in vitro studies have shown that this compound has a variable impact on different CYP450 isoforms. While it does not significantly inhibit CYP1A2, CYP2A6, CYP2B6, and CYP2C8 at concentrations that induce tumor cell death, it does show inhibitory activity against CYP2C9 and CYP3A4.[1][2][3]
Q2: What are the specific IC50 values for this compound against various CYP450 enzymes?
A2: The half-maximal inhibitory concentration (IC50) values for this compound against a panel of human CYP450 enzymes are summarized in the table below.
| CYP450 Isoform | This compound IC50 (µM) | Inhibitory Potential |
| CYP1A2 | 32.9 | Low |
| CYP2A6 | 24 | Low |
| CYP2B6 | 16 | Low |
| CYP2C8 | 8 | Low |
| CYP2C9 | 1.1 | Moderate |
| CYP3A4 | 0.12 - 0.2 | High |
Data sourced from in vitro studies with human liver microsomes.[1][2][3]
Q3: What is the metabolic stability of this compound in human liver microsomes?
A3: In studies using human liver microsomes, this compound demonstrated an elimination rate constant (k) of 0.041 at a concentration of 0.5 µM.[1][3] This corresponds to a half-life (t½) of 16.7 minutes and an intrinsic clearance (CLint) of 3.30 mL/min/g of microsomal protein.[1][3]
Q4: Are there potential drug-drug interactions with this compound related to CYP450 enzymes?
A4: Given its inhibitory effect on CYP2C9 and CYP3A4, there is a potential for drug-drug interactions when this compound is co-administered with drugs that are substrates for these enzymes.[2] Inhibition of CYP2C9 and CYP3A4 can lead to decreased metabolism of co-administered drugs, potentially increasing their plasma concentrations and risk of toxicity.
Troubleshooting Guide for In Vitro CYP450 Inhibition Assays with this compound
Issue 1: High variability in IC50 values between experimental runs.
-
Possible Cause: Inconsistent solvent concentration. This compound is often dissolved in an organic solvent like DMSO. Variations in the final solvent concentration in the incubation mixture can affect enzyme activity.
-
Solution: Ensure the final concentration of the organic solvent is consistent across all wells and does not exceed a level known to inhibit CYP450 activity (typically ≤0.5%). Prepare a stock solution of this compound that allows for minimal solvent addition to the assay.
-
-
Possible Cause: Pipetting errors, especially with serial dilutions of this compound.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each dilution step. Consider preparing fresh dilutions for each experiment.
-
-
Possible Cause: Variability in the activity of the human liver microsomes.
-
Solution: Use a consistent lot of pooled human liver microsomes for all related experiments. Before starting the main experiment, perform a quality control check on the microsomes using a known inhibitor for the specific CYP isoform being tested.
-
Issue 2: No inhibition observed for CYP2C9 or CYP3A4, contrary to published data.
-
Possible Cause: Incorrect concentration range of this compound.
-
Solution: Ensure that the concentration range of this compound used in the assay brackets the expected IC50 values (0.12-1.1 µM). It is advisable to use a wide concentration range in initial experiments (e.g., 0.01 µM to 50 µM) to capture the full dose-response curve.
-
-
Possible Cause: Sub-optimal assay conditions.
-
Solution: Verify that the substrate concentration is appropriate (typically at or below the Km for the specific CYP isoform). Ensure the incubation time is within the linear range for metabolite formation. Confirm that the NADPH regenerating system is active.
-
-
Possible Cause: Degradation of this compound.
-
Solution: this compound should be stored properly, protected from light and moisture. Prepare fresh working solutions from a stock solution that has been stored under recommended conditions.
-
Issue 3: Unexpected inhibition of other CYP isoforms (e.g., CYP1A2, CYP2A6).
-
Possible Cause: Non-specific binding of this compound at very high concentrations.
-
Solution: While this compound has shown low inhibitory potential against these isoforms, extremely high concentrations might lead to non-specific effects. Analyze the dose-response curve carefully. If inhibition is only observed at the highest concentrations, it may not be physiologically relevant.
-
-
Possible Cause: Contamination of reagents or labware.
-
Solution: Use high-purity reagents and ensure that all labware is thoroughly cleaned or disposable to avoid cross-contamination with other compounds that may inhibit CYP enzymes.
-
Experimental Protocols
In Vitro CYP450 Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the IC50 of this compound against various CYP450 isoforms using human liver microsomes.
1. Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
CYP450 isoform-specific substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Organic solvent (e.g., DMSO)
-
Positive control inhibitors for each isoform
-
96-well microplates
-
LC-MS/MS system for metabolite quantification
2. Methods:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Prepare working solutions of this compound by serial dilution from the stock solution. The final concentration of the solvent in the incubation should be kept constant and low (e.g., 0.2%).
-
Prepare stock solutions of CYP450 substrates and positive control inhibitors.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation Procedure:
-
In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Human liver microsomes (final concentration typically 0.1-0.5 mg/mL)
-
This compound working solution or vehicle control (for 100% activity) or positive control inhibitor.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP450 isoform-specific substrate.
-
Start a parallel reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time that is within the linear range of metabolite formation for the specific substrate.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding a cold quenching solution (e.g., acetonitrile (B52724) containing an internal standard).
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Data Analysis:
-
Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
-
Signaling Pathways and Experimental Workflows
CYP3A4 Gene Regulation
The expression of the CYP3A4 gene is primarily regulated by the Pregnane X Receptor (PXR).
Caption: Transcriptional regulation of the CYP3A4 gene via the PXR pathway.
CYP2C9 Gene Regulation
The regulation of CYP2C9 expression involves multiple nuclear receptors, including the Constitutive Androstane Receptor (CAR) and PXR.
Caption: Regulation of CYP2C9 gene expression by nuclear receptors CAR and PXR.
Experimental Workflow for CYP450 Inhibition Assay
The following diagram illustrates the key steps in an in vitro CYP450 inhibition assay.
Caption: Workflow for a typical in vitro CYP450 inhibition assay.
References
Technical Support Center: Gamitrinib and hERG Channel Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gamitrinib, specifically addressing concerns related to hERG channel inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a mitochondria-targeted inhibitor of the heat shock protein 90 (Hsp90) chaperone family.[1][2][3] It is designed to selectively accumulate within the mitochondria of tumor cells.[4][5][6][7] Its primary mechanism of action involves inhibiting the ATPase activity of mitochondrial Hsp90, leading to mitochondrial dysfunction, the release of cytochrome c, and subsequent caspase-dependent apoptosis.[1][4]
Q2: Does this compound inhibit the hERG potassium channel?
A2: Yes, at certain concentrations, this compound has been shown to inhibit hERG (human Ether-à-go-go-Related Gene) potassium channel currents. This is a critical consideration for preclinical safety assessment due to the potential for QT interval prolongation and cardiac arrhythmias.[8]
Q3: What is the reported IC50 value for this compound inhibition of the hERG channel?
A3: Patch-clamp experiments on HEK293 cells stably expressing the hERG channel have determined the IC50 of this compound for hERG inhibition to be approximately 3.5 µM.[8]
Q4: How does the hERG IC50 of this compound compare to its effective anticancer concentrations?
A4: The therapeutic window for this compound regarding hERG inhibition varies depending on the cancer cell type. While the hERG IC50 is 3.5 µM, the effective concentrations (IC50) for anticancer activity can range from as low as 0.14 µM to over 29 µM in different cell lines.[6][9][10] This indicates a potential for overlap between therapeutic and hERG-inhibiting concentrations in some cases.
Troubleshooting Guide
Issue 1: Observed hERG inhibition is higher than expected at therapeutic concentrations of this compound.
-
Question: We are observing significant hERG inhibition in our patch-clamp experiments at concentrations of this compound that are therapeutically relevant for our cancer cell model. What could be the reason for this discrepancy?
-
Answer:
-
Compound Stability and Solubility: Ensure that this compound is fully solubilized in your external solution. Precipitation of the compound can lead to inaccurate concentration determination at the cell surface. Consider using a surfactant in the extracellular medium to improve solubility, but validate that the surfactant itself does not affect hERG currents.
-
Off-Target Effects on Cellular Health: Since this compound induces mitochondrial stress, prolonged exposure during the experiment could be compromising overall cell health, indirectly affecting ion channel function. Monitor cell viability and membrane integrity throughout the experiment.
-
Experimental Conditions: hERG channel pharmacology can be sensitive to experimental conditions. Verify that the recording temperature is stable and within the recommended range (e.g., 35-37°C), and that the voltage protocol is appropriate.[11]
-
Indirect Effects of Mitochondrial Stress: Severe mitochondrial dysfunction can alter cellular ATP levels and ion homeostasis, which may indirectly modulate hERG channel activity. Consider time-course experiments to distinguish between direct channel block and secondary cellular effects.
-
Issue 2: Difficulty in obtaining stable hERG current recordings with this compound.
-
Question: Our hERG current recordings are showing significant rundown or instability after the application of this compound. How can we improve the quality of our recordings?
-
Answer:
-
Seal Resistance: Ensure a high-resistance seal (>1 GΩ) is formed between the pipette and the cell membrane before initiating the whole-cell configuration.[12] A poor seal can lead to leaky currents and recording instability.
-
Current Rundown: hERG currents can naturally rundown over time in whole-cell patch-clamp recordings. To mitigate this, include Mg-ATP in the internal pipette solution. If rundown persists, consider using the perforated patch-clamp technique, which better preserves the intracellular environment.
-
Voltage Protocol: Use a standardized voltage protocol specifically designed for hERG current measurements. A typical protocol involves a depolarizing step to activate and then inactivate the channels, followed by a repolarizing step to measure the tail current.[13][14]
-
Cell Line Health: Use healthy, passageable cells that are not overly confluent. Ensure the cell line stably expresses a sufficient density of hERG channels.
-
Data Presentation
Table 1: Quantitative Data Summary for this compound
| Parameter | Value | Cell Line/System | Method | Reference |
| hERG Inhibition IC50 | 3.5 µM | HEK293 | Patch-clamp | [8] |
| Anticancer IC50 Range | 0.16 - 29 µM | NCI-60 Cell Lines | MTT Assay | [6] |
| 0.35 - 29 µM | Colon Adenocarcinoma | MTT Assay | [6] | |
| 0.16 - 3.3 µM | Breast Adenocarcinoma | MTT Assay | [6] | |
| 0.36 - 2.7 µM | Melanoma | MTT Assay | [6] | |
| 0.14 - 2.65 µM | Lung Cancer Brain Metastasis PDOs | Cell Viability Assay | [9] |
Experimental Protocols
Protocol 1: Manual Whole-Cell Patch-Clamp Electrophysiology for hERG Inhibition by this compound
-
Cell Preparation:
-
Culture HEK293 cells stably expressing the hERG channel in appropriate media.
-
Plate cells onto glass coverslips at a low density 24-48 hours before the experiment.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Recording Procedure:
-
Establish a gigaohm seal (>1 GΩ) between the micropipette and a single, healthy cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol consists of a depolarizing step to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV to record the tail current.[13]
-
Record baseline currents in the external solution until a stable recording is achieved.
-
Prepare stock solutions of this compound in DMSO and dilute to final concentrations in the external solution. The final DMSO concentration should be ≤0.1%.
-
Perfuse the recording chamber with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).
-
Record the hERG tail current at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each this compound concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of this compound concentration and fit the data to the Hill equation to determine the IC50.
-
Visualizations
Caption: Mechanism of this compound-induced apoptosis.
Caption: Experimental workflow for hERG inhibition assay.
Caption: Troubleshooting logic for unexpected hERG results.
References
- 1. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping stress-responsive signaling pathways induced by mitochondrial proteostasis perturbations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Signaling Molecules in Mitochondrial Stress Response [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of this compound, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. reactionbiology.com [reactionbiology.com]
Troubleshooting inconsistent results in Gamitrinib experiments
Welcome to the technical support center for Gamitrinib, a valuable resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges and inconsistencies that may be encountered during in vitro and in vivo experiments with this compound, a mitochondria-targeted Hsp90 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent anticancer agent that selectively targets the mitochondrial pool of Heat shock protein 90 (Hsp90) and its homolog TRAP-1.[1][2][3] By inhibiting the ATPase activity of these chaperones within the mitochondrial matrix, this compound disrupts mitochondrial protein folding quality control, leading to a collapse of tumor bioenergetics, activation of apoptosis, and potent cytotoxic activity against cancer cells.[1][2] This "mitochondriotoxic" mechanism of action is distinct from Hsp90 inhibitors that do not target mitochondria.[2]
Q2: We are observing significant variability in the IC50 values for this compound across different batches of the same cell line. What could be the cause?
Inconsistent IC50 values are a common issue and can stem from several factors:
-
Cell Line Instability: High passage numbers can lead to genetic drift and altered phenotypes, including changes in mitochondrial mass and function. It is crucial to use cells within a consistent and low passage range.
-
Variability in Mitochondrial Mass and Metabolism: The efficacy of this compound is dependent on its accumulation in mitochondria.[4] Cell lines, and even different populations of the same cell line, can exhibit heterogeneity in mitochondrial content and metabolic activity.[1][5] Cells with higher mitochondrial mass or a more oxidative phenotype may be more sensitive to this compound.
-
Inconsistent Cell Culture Conditions: Variations in media composition, serum lots, and incubator conditions (CO2, temperature, humidity) can impact cellular metabolism and drug sensitivity.[3][6]
-
Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular physiology, including mitochondrial function, leading to unreliable results. Regular testing is recommended.
-
Compound Integrity: Ensure the this compound stock solution is properly stored and has not undergone degradation. Prepare fresh dilutions for each experiment.
Q3: Our dose-response curves for this compound are not consistently sigmoidal. What could be the issue?
Non-sigmoidal dose-response curves can be indicative of several issues:
-
Compound Solubility: At higher concentrations, this compound may precipitate out of the culture medium, leading to a plateau or a decrease in the observed effect. Visually inspect for any precipitation.
-
Off-Target Effects: While this compound is designed for mitochondrial specificity, high concentrations may lead to off-target effects that can complicate the dose-response relationship.
-
Assay Interference: The chosen viability assay might be susceptible to interference from the compound or its solvent. Running appropriate controls, such as compound-only wells, is important.
Q4: We are not observing the expected decrease in Hsp90 client proteins in the cytosol after this compound treatment. Is this normal?
Yes, this is an expected outcome. Unlike Hsp90 inhibitors that act in the cytosol, this compound is specifically targeted to the mitochondria.[2][7] Therefore, it does not typically cause the degradation of cytosolic Hsp90 client proteins like Akt and Chk1, nor does it induce the cytosolic heat shock response characterized by the upregulation of Hsp70.[2][8] The primary effect of this compound is on mitochondrial integrity and function.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values in Cell Viability Assays
This guide provides a systematic approach to troubleshooting variability in IC50 values obtained from cell viability assays such as the MTT assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting/Solution |
| Cell Line Integrity | STR Profile Analysis: Confirm the identity of your cell line to rule out cross-contamination. Passage Number: Use cells from a low-passage working cell bank to minimize genetic drift. |
| Cell Culture Conditions | Standardize Protocols: Maintain consistent cell seeding density, media, serum lots, and incubator conditions. Mycoplasma Testing: Regularly test for mycoplasma contamination. |
| Compound Preparation | Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock. Solubility Check: Visually inspect for compound precipitation at the highest concentrations in the culture medium. |
| Assay Procedure | Consistent Execution: Ensure all steps of the cell viability assay (e.g., reagent addition, incubation times, plate reading) are performed consistently. Control Wells: Include appropriate controls (vehicle-only, no-cell) to identify any assay artifacts. |
| Mitochondrial Heterogeneity | Quantify Mitochondrial Mass: Use flow cytometry with a mitochondria-specific dye (e.g., MitoTracker Green) to assess mitochondrial content. This can help correlate sensitivity with mitochondrial mass. |
Problem 2: Variable Induction of Apoptosis
This guide addresses inconsistencies in the extent of apoptosis observed after this compound treatment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for variable apoptosis induction.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting/Solution |
| Treatment Conditions | Consistent Dosing: Ensure accurate and consistent preparation and application of this compound. Treatment Duration: Adhere to a standardized treatment time across all experiments. |
| Assay Timing | Time-Course Analysis: this compound can induce rapid apoptosis.[2] Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal time point for apoptosis detection in your cell line. |
| Apoptosis Detection Method | Multiple Markers: Use multiple assays to confirm apoptosis, such as Annexin V/PI staining, caspase activity assays, and analysis of cytochrome c release. This provides a more robust assessment. |
| Baseline Cell Health | Healthy Cultures: Use cells that are in the exponential growth phase and exhibit high viability before treatment. Stressed or overly confluent cells may respond differently. |
| Mitochondrial Membrane Potential | Assess ΔΨm: Variability in the baseline mitochondrial membrane potential (ΔΨm) can affect the apoptotic response. Measure ΔΨm using a fluorescent dye like TMRE or JC-1 to ensure consistency between experiments. |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is for determining the cytotoxic effects of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Expected Results with this compound: this compound typically induces a dose-dependent decrease in cell viability. The IC50 can vary between cell lines, often in the low micromolar range.[9]
Western Blot for Cytochrome c Release
This protocol is for detecting the release of cytochrome c from the mitochondria into the cytosol, a hallmark of apoptosis.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration determined from time-course experiments. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a digitonin-based buffer that selectively permeabilizes the plasma membrane while leaving the mitochondrial membranes intact.
-
Centrifuge to pellet the mitochondria and collect the supernatant (cytosolic fraction).
-
-
Protein Quantification: Determine the protein concentration of the cytosolic fractions.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against cytochrome c.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the bands using an ECL substrate. To ensure proper fractionation, probe for a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) in both the cytosolic and mitochondrial fractions.
Expected Results with this compound: In apoptotic cells treated with this compound, an increase in the cytochrome c signal will be observed in the cytosolic fraction compared to untreated cells.[10][11]
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound. Include a positive control for mitochondrial depolarization (e.g., FCCP).
-
TMRE Staining: Add TMRE to each well at a final concentration of 100-200 nM and incubate for 20-30 minutes at 37°C.
-
Washing: Gently wash the cells with pre-warmed PBS or phenol (B47542) red-free medium.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with an excitation of ~549 nm and an emission of ~575 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of vehicle-treated cells. A decrease in fluorescence indicates mitochondrial depolarization.
Expected Results with this compound: this compound treatment is expected to cause a dose- and time-dependent decrease in mitochondrial membrane potential.[8][10]
Signaling Pathways and Workflows
This compound's Mechanism of Action
Caption: this compound's signaling pathway leading to apoptosis.
Experimental Workflow for Assessing this compound Efficacy
Caption: A general experimental workflow for evaluating this compound.
References
- 1. jchr.org [jchr.org]
- 2. Assaying Mitochondrial Function by Multiparametric Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of this compound, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial adaptation in cancer drug resistance: prevalence, mechanisms, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. tandfonline.com [tandfonline.com]
- 10. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Gamitrinib degradation and how to prevent it
This guide provides researchers, scientists, and drug development professionals with essential information on the handling, storage, and troubleshooting of Gamitrinib to ensure experimental success and prevent compound degradation.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound powder and its solutions?
A1: Proper storage is critical to maintain the stability and efficacy of this compound.
-
Bulk Powder: The bulk this compound powder should be stored at -20°C and protected from light.[1]
-
Solutions: For experimental use, it is best to prepare solutions fresh. If storage of a stock solution (e.g., in DMSO) is necessary, it should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or colder.
Q2: What is the recommended solvent for dissolving this compound?
A2: For in vitro experiments, this compound powder is typically first solubilized in Dimethyl sulfoxide (B87167) (DMSO).[1] For in vivo preclinical studies, a multi-step formulation process is used, starting with DMSO and followed by dilutions in aqueous solutions containing surfactants and stabilizers like Polysorbate 80 and Lecithin.[1]
Q3: How stable is this compound once formulated or in a biological matrix?
A3: this compound exhibits good stability under recommended storage conditions. A this compound Injectable Suspension (GIS) remains stable for at least 24 weeks at -20°C.[1][2] In biological matrices like plasma, it also shows considerable stability, which is crucial for pharmacokinetic studies.[1][3]
Q4: Can this compound be used in cells that have developed resistance to other Hsp90 inhibitors like 17-AAG?
A4: Yes, studies have shown that this compound can be effective in cancer cells that have developed resistance to the non-targeted Hsp90 inhibitor 17-AAG.[4] This resistance in some cell lines is linked to the upregulation of P-glycoprotein (P-gp), but these cells remained sensitive to this compound-G4.[4]
Troubleshooting Guides
Issue 1: Lower than expected anticancer activity or inconsistent results in vitro.
This is a common issue that can often be traced back to compound integrity or assay conditions.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure that the this compound powder has been stored correctly at -20°C in the dark.[1] Prepare fresh solutions from the powder for each experiment, as the stability of this compound in aqueous cell culture media over extended incubation times may be limited. Avoid multiple freeze-thaw cycles of stock solutions.
-
-
Possible Cause 2: Incorrect Concentration.
-
Solution: Verify the calculations for your stock solution and final dilutions. If possible, confirm the concentration of your stock solution using an appropriate analytical method.
-
-
Possible Cause 3: Suboptimal Assay Conditions.
-
Solution: Ensure that all other components of your assay, such as cell culture reagents and substrates, are not expired and have been stored correctly. The health and passage number of the cell line can also significantly impact results.
-
-
Possible Cause 4: Cell Line Specifics.
-
Solution: this compound's mechanism relies on the presence of Hsp90 in the mitochondria of tumor cells.[5][6] While broadly active, its potency can vary. Confirm that your cell model is appropriate and consider potential resistance mechanisms, such as expression of ATP binding cassette (ABC) transporters.[4]
-
Troubleshooting Workflow for In Vitro Assays
References
- 1. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of this compound, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lipoid S-100 Formulation for Gamitrinib Delivery
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Lipoid S-100 in the formulation of Gamitrinib, a mitochondrial-targeted Hsp90 inhibitor.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the preparation and characterization of Lipoid S-100-based this compound formulations.
Issue 1: this compound Precipitation During Formulation
-
Question: My this compound is precipitating out of solution during the formulation process. What could be the cause and how can I resolve it?
-
Answer: this compound precipitation can occur due to several factors related to its solubility. Here are potential causes and solutions:
-
Inadequate Initial Solubilization: this compound is poorly soluble in aqueous solutions.[1] Ensure that the initial solubilization step in an organic solvent like DMSO is complete before proceeding with the addition of aqueous components.
-
Incorrect Solvent Ratios: The ratio of the organic solvent to the aqueous phase is critical. A sudden change in solvent polarity can cause the drug to crash out. Ensure a stepwise dilution process. A published formulation successfully uses a three-step process involving initial solubilization in DMSO, followed by dilution in a solution containing Polysorbate 80, Lipoid S-100, and Sucrose, and a final dilution in dextrose.[2][3]
-
Low Temperature: Low temperatures can decrease the solubility of this compound. Ensure that all solutions are at room temperature during the formulation process, unless a specific cold-temperature step is required and has been validated.
-
Issue 2: Formulation Instability (Aggregation or Fusion)
-
Question: My final formulation shows signs of aggregation or fusion of the lipid particles over time. How can I improve its stability?
-
Answer: Aggregation and fusion are common challenges in lipid-based formulations and can be addressed by considering the following:
-
Insufficient Steric Hindrance: For lipid nanoparticles or liposomes, a polyethylene (B3416737) glycol (PEG) layer can provide steric hindrance to prevent aggregation. While the specific this compound formulation cited does not explicitly mention a PEGylated lipid, incorporating one (e.g., DSPE-PEG) is a common strategy to enhance stability.[4]
-
Inadequate Surface Charge: A sufficient zeta potential (typically > ±20 mV) can prevent aggregation through electrostatic repulsion.[4] The components of the formulation will determine the surface charge. If aggregation is an issue, consider incorporating a small percentage of a charged lipid.
-
Improper Storage: Storing the formulation at an inappropriate temperature can lead to instability. The physical state of the lipid bilayer is temperature-dependent. A stable formulation of a this compound injectable suspension was stored at -20°C.[2][5][6]
-
High Concentration of Components: Very high concentrations of lipids or the drug itself can lead to instability. Optimization of the concentrations of all excipients is crucial.
-
Issue 3: Low this compound Encapsulation Efficiency
-
Question: I am preparing a liposomal formulation of this compound with Lipoid S-100, but the encapsulation efficiency is very low. What can I do to improve it?
-
Answer: Low encapsulation efficiency is a frequent hurdle in liposome (B1194612) formulation. Here are some strategies to enhance it:
-
Optimize the Drug-to-Lipid Ratio: The amount of drug that can be successfully encapsulated is dependent on the total amount of lipid. Experiment with different drug-to-lipid ratios to find the optimal loading capacity.
-
Choice of Loading Method: For a lipophilic drug like this compound, passive loading during liposome formation is common. Ensure that the drug is fully dissolved in the organic phase with the lipids before hydration. Active loading methods, such as creating a pH or ion gradient, are typically used for hydrophilic drugs and may not be suitable for this compound.[4]
-
Lipid Bilayer Composition: The composition of the lipid bilayer can affect drug partitioning and retention. While Lipoid S-100 is the primary component, the addition of cholesterol can modulate membrane fluidity and potentially improve the retention of lipophilic drugs.[4]
-
Processing Parameters: The method used for liposome preparation and size reduction (e.g., sonication, extrusion, microfluidization) can impact encapsulation. Ensure that the chosen method is optimized for your specific formulation. A this compound injectable suspension was successfully prepared using microfluidization to achieve a particle size of less than 200 nm.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What is Lipoid S-100 and why is it used in this formulation?
A1: Lipoid S-100 is a high-purity phosphatidylcholine derived from soybean lecithin, containing at least 94% phosphatidylcholine.[7][8] It is a widely used excipient in parenteral drug delivery systems for several reasons:[9][10]
-
Biocompatibility and Safety: As a natural component of cell membranes, it is biocompatible, biodegradable, and has an excellent safety profile for intravenous administration.[10]
-
Emulsifying and Solubilizing Properties: It acts as an emulsifier in oil-in-water emulsions and can help to solubilize poorly water-soluble drugs like this compound.[9][10]
-
Liposome Formation: It is a primary building block for forming the lipid bilayer of liposomes, which can encapsulate drugs and modify their pharmacokinetic profile.[9]
Q2: What is the mechanism of action of this compound?
A2: this compound is a mitochondrial-targeted Hsp90 inhibitor.[11][12] It is designed to selectively accumulate in the mitochondria of tumor cells.[13] Within the mitochondria, it inhibits the ATPase activity of Hsp90 and its homolog TRAP-1.[11] This disruption of mitochondrial protein folding quality control leads to a collapse of tumor bioenergetics, activation of apoptosis (programmed cell death), and potent anticancer activity.[11][14]
Q3: What are the key components of a known successful this compound formulation using Lipoid S-100?
A3: A preclinical formulation for a this compound injectable suspension has been described with the following components: this compound, DMSO, Polysorbate 80, Lecithin (Lipoid S-100), Sucrose, and Dextrose.[2][3] The final approximate concentrations were:
-
This compound: ~5 mg/mL
-
DMSO: 2.5%
-
Polysorbate 80: 0.125%
-
Lecithin (Lipoid S-100): 0.031%
-
Sucrose: 1.25%
-
Dextrose: 4.375%
Q4: What analytical techniques are recommended for characterizing the final formulation?
A4: Characterization of the final formulation is crucial to ensure quality and reproducibility. Key analytical techniques include:
-
Particle Size and Size Distribution: Dynamic Light Scattering (DLS) is commonly used to determine the average particle size and polydispersity index (PDI).[15]
-
Zeta Potential: This measurement provides information about the surface charge of the particles and is an indicator of formulation stability against aggregation.[4]
-
Encapsulation Efficiency and Drug Load: This is typically determined by separating the unencapsulated drug from the lipid particles (e.g., by size exclusion chromatography or dialysis) and then quantifying the drug concentration in the particles using a suitable analytical method like HPLC.
-
Stability Studies: The formulation should be stored under controlled conditions (e.g., specified temperature and light conditions) and analyzed at various time points for changes in particle size, drug leakage, and chemical degradation of the drug and lipids.[16]
Experimental Protocols
Protocol 1: Preparation of a this compound Injectable Suspension
This protocol is based on a published method for preparing a this compound formulation for preclinical studies.[2][3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polysorbate 80
-
Lipoid S-100
-
Sucrose
-
Dextrose
-
Sterile water for injection
-
Sterile filtration units (0.22 µm)
Procedure:
-
Step 1: Solubilization of this compound:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound powder in DMSO to achieve the desired concentration for the stock solution. Ensure complete dissolution.
-
-
Step 2: Preparation of the Lipid Phase:
-
In a separate sterile container, prepare an aqueous solution containing Polysorbate 80, Lipoid S-100, and Sucrose in sterile water for injection.
-
Gently warm and stir the solution to ensure all components are fully dissolved and hydrated.
-
-
Step 3: Dilution and Formation of the Primary Emulsion:
-
Slowly add the this compound-DMSO solution from Step 1 to the aqueous lipid phase from Step 2 with continuous stirring. This should be done in a controlled manner to avoid precipitation.
-
-
Step 4: Final Dilution:
-
Prepare a 5% dextrose solution in sterile water for injection.
-
Further dilute the primary emulsion from Step 3 with the 5% dextrose solution to achieve the final target concentrations of all components.
-
-
Step 5: Size Reduction (Microfluidization):
-
Process the final suspension through a microfluidizer to reduce the particle size to the desired range (e.g., < 200 nm).
-
The operating parameters of the microfluidizer (e.g., pressure, number of passes) should be optimized to achieve a narrow and consistent particle size distribution.
-
-
Step 6: Sterile Filtration:
-
Aseptically filter the final formulation through a 0.22 µm sterile filter into a sterile container.
-
-
Storage:
-
Store the final formulation at a controlled temperature, such as -20°C, protected from light.[5]
-
Data Presentation
Table 1: Components of a Preclinical this compound Formulation
| Component | Role | Final Concentration |
| This compound | Active Pharmaceutical Ingredient | ~5 mg/mL |
| DMSO | Solubilizing Agent | 2.5% |
| Polysorbate 80 | Surfactant/Emulsifier | 0.125% |
| Lipoid S-100 | Lecithin Source/Emulsifier | 0.031% |
| Sucrose | Cryoprotectant/Tonicity Agent | 1.25% |
| Dextrose | Tonicity Agent | 4.375% |
Table 2: Physicochemical Properties of the this compound Injectable Suspension
| Parameter | Value | Method |
| Average Particle Size | ~154 nm | Microfluidization |
| D(0.9) Size | ~229 nm | Microfluidization |
| pH | 6.0 | pH Meter |
| Stability | ≥24 weeks at -20°C | Stability Study |
Visualizations
References
- 1. ascopubs.org [ascopubs.org]
- 2. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of this compound, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. profiles.foxchase.org [profiles.foxchase.org]
- 6. researchgate.net [researchgate.net]
- 7. lipoid.com [lipoid.com]
- 8. citeab.com [citeab.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. bashiraz.com [bashiraz.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. medchemexpress.com [medchemexpress.com]
- 13. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Characterization and stability studies of a novel liposomal cyclosporin A prepared using the supercritical fluid method: comparison with the modified conventional Bangham method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
Validation & Comparative
A Comparative Guide to Mitochondrial vs. Cytosolic Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are integral to oncogenic signaling pathways.[1] Its inhibition presents a compelling therapeutic strategy in cancer by inducing the degradation of these client proteins.[1] Hsp90 isoforms are present in different cellular compartments, with Hsp90α and Hsp90β predominantly in the cytoplasm, and TRAP1 (TNF receptor-associated protein 1) residing in the mitochondria.[2][3] This guide provides a detailed comparison of inhibitors targeting the cytosolic versus the mitochondrial Hsp90 isoforms, offering insights into their distinct mechanisms, efficacy, and therapeutic potential, supported by experimental data.
Key Differences and Mechanisms of Action
Cytosolic Hsp90 inhibitors, such as the well-characterized ansamycin (B12435341) antibiotic 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), typically bind to the N-terminal ATP-binding pocket of Hsp90.[1][4] This competitive inhibition of ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of a wide array of client proteins.[1][5] This action simultaneously disrupts multiple oncogenic signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, ultimately inducing cell cycle arrest and apoptosis.[1][6]
In contrast, mitochondrial Hsp90 (TRAP1) inhibitors, like Gamitrinib, are designed to specifically accumulate within the mitochondria.[7][8] this compound is a conjugate of 17-AAG and a mitochondrial-targeting moiety, triphenylphosphonium.[7] By inhibiting TRAP1, these agents induce mitochondrial dysfunction, leading to a rapid collapse of the mitochondrial membrane potential, release of cytochrome c, and subsequent caspase-dependent apoptosis.[9][10] A key distinction is that mitochondrial Hsp90 inhibitors often do not induce the degradation of cytosolic Hsp90 client proteins or elicit a heat shock response (upregulation of Hsp70), which are characteristic effects of cytosolic inhibitors.[7]
Comparative Efficacy and Cellular Effects
Experimental data consistently demonstrates that mitochondrial Hsp90 inhibitors can induce a more rapid and potent cytotoxic effect compared to their cytosolic counterparts.
| Inhibitor Class | Representative Compound | Target | Key Cellular Effects | Timescale of Action |
| Cytosolic Hsp90 Inhibitor | 17-AAG | Hsp90α/β | Degradation of cytosolic client proteins (e.g., Akt, Raf-1), induction of Hsp70, cell cycle arrest, delayed apoptosis.[9][11] | Partial effect at 24 hours.[9] |
| Mitochondrial Hsp90 Inhibitor | This compound (G-TPP) | TRAP1 | Rapid loss of mitochondrial membrane potential, cytochrome c release, acute induction of caspase-dependent apoptosis, minimal effect on cytosolic clients.[9][10] | Significant cell death within 6-24 hours.[9][10] |
In studies on prostate cancer cells, this compound induced significant loss of cell viability within 6 hours, while 17-AAG showed only partial effects even after 24 hours.[9] Furthermore, this compound was shown to be effective in multidrug-resistant cancer cells.[9] In vivo studies in mice with lung cancer xenografts showed that this compound significantly inhibited tumor growth, whereas comparable concentrations of 17-AAG had no effect.[10]
Signaling Pathways and Experimental Workflows
The differential targeting of Hsp90 isoforms leads to the perturbation of distinct cellular signaling pathways.
Figure 1. Differential signaling pathways affected by cytosolic and mitochondrial Hsp90 inhibitors.
A typical experimental workflow to compare the cytotoxic effects of these inhibitors involves cell viability assays.
Figure 2. Experimental workflow for assessing cell viability upon Hsp90 inhibitor treatment.
Experimental Protocols
Hsp90 ATPase Activity Assay
This assay is fundamental for identifying and characterizing Hsp90 inhibitors.[12]
Principle: The ATPase activity of Hsp90 is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. A common method involves a malachite green-based colorimetric assay.
Methodology:
-
Reaction Setup: In a 96-well plate, combine purified Hsp90 protein with assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2).
-
Inhibitor Addition: Add various concentrations of the test inhibitor (e.g., 17-AAG or this compound) to the wells. Include a vehicle control.
-
Initiation: Start the reaction by adding a final concentration of 1 mM ATP.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4 hours).
-
Termination and Detection: Stop the reaction and detect the released Pi by adding a malachite green reagent.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[9]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the Hsp90 inhibitors and a vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 24, 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the formazan solution at a wavelength of approximately 570 nm.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 values.
Western Blotting for Client Protein Degradation
This technique is used to assess the effect of Hsp90 inhibitors on the stability of client proteins.[9]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
Methodology:
-
Cell Lysis: After treatment with Hsp90 inhibitors, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the client protein of interest (e.g., Akt) or a loading control (e.g., β-actin).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels compared to the control.
Conclusion
The targeted inhibition of mitochondrial Hsp90 (TRAP1) represents a promising and distinct therapeutic strategy compared to the inhibition of cytosolic Hsp90. Mitochondrial Hsp90 inhibitors like this compound demonstrate rapid and potent induction of apoptosis by directly compromising mitochondrial integrity, an effect that is often more pronounced and occurs more swiftly than the cytotoxic effects of cytosolic Hsp90 inhibitors. This differential mechanism of action, which avoids the widespread degradation of cytosolic client proteins and the induction of a heat shock response, may offer a more targeted and potentially less toxic approach to cancer therapy. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of selectively targeting mitochondrial Hsp90 in various cancer types.
References
- 1. benchchem.com [benchchem.com]
- 2. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytosolic Hsp90α and its mitochondrial isoform Trap1 are differentially required in a breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of this compound, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial-targeted Hsp90 C-terminal Inhibitors that Manifest Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hsp90 Inhibition Decreases Mitochondrial Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating Gamitrinib's Grip: A Guide to In Situ Target Engagement
For researchers, scientists, and drug development professionals, confirming that a drug molecule reaches and binds to its intended target within the complex environment of a living cell is a critical step. This guide provides a comparative overview of methods to validate the in situ target engagement of Gamitrinib, a potent and selective mitochondria-targeted Hsp90 inhibitor.
This compound is a promising anti-cancer agent designed to selectively inhibit the ATPase activity of Heat Shock Protein 90 (Hsp90) and its homolog TRAP-1 within the mitochondrial matrix.[1][2][3] This targeted approach aims to induce mitochondrial dysfunction and apoptosis specifically in tumor cells, which often exhibit a heightened dependence on mitochondrial chaperones for survival, while sparing normal, healthy cells.[4][5]
This guide will delve into the experimental validation of this compound's interaction with its mitochondrial target, offering a comparison with alternative approaches and providing detailed protocols for key assays.
Direct Target Engagement: Unmasking the Interaction with Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct assessment of drug-protein binding in a cellular context.[6] The principle behind CETSA is that the binding of a ligand, such as this compound, stabilizes its target protein, in this case, mitochondrial Hsp90, leading to an increase in its thermal stability. This change in thermal stability can be quantified and serves as a direct measure of target engagement.
A key alternative for targeting mitochondrial Hsp90 is PU-H71-TPP, another mitochondria-targeted Hsp90 inhibitor.[7] While both compounds are designed for the same target, their specific binding affinities and downstream effects can be compared using the methods outlined below.
Comparative Data on Hsp90 Inhibitor Performance
| Parameter | This compound-TPP | PU-H71-TPP | 17-AAG (non-targeted) |
| Target | Mitochondrial Hsp90/TRAP-1 | Mitochondrial Hsp90/TRAP-1 | Cytosolic & Mitochondrial Hsp90 |
| Cellular Localization | Mitochondria | Mitochondria | Primarily Cytosol |
| Reported IC50 (Cell Viability) | ~1-4 µM (in various cancer cell lines)[8] | Not explicitly found for TPP variant | Varies by cell line |
| Induction of Cytosolic Heat Shock Response (Hsp70 upregulation) | No[8] | Not explicitly stated | Yes |
| Downstream Effects | Loss of mitochondrial membrane potential, Cytochrome c release, Apoptosis[4] | Downregulation of pro-survival client proteins[9] | Cell cycle arrest, delayed apoptosis[4] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Mitochondrial Hsp90
This protocol outlines the steps to assess the thermal stabilization of mitochondrial Hsp90 upon this compound binding.
1. Mitochondrial Isolation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA) with protease inhibitors.
-
Homogenize the cells using a Dounce homogenizer or a needle and syringe to disrupt the plasma membrane while keeping mitochondria intact.
-
Perform differential centrifugation:
-
Centrifuge at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet with the isolation buffer.
-
2. Drug Treatment and Thermal Challenge:
-
Resuspend the isolated mitochondria in a suitable buffer.
-
Aliquot the mitochondrial suspension and treat with varying concentrations of this compound, a control compound (e.g., 17-AAG), or vehicle (DMSO) for a specified time (e.g., 30-60 minutes).
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes, followed by a brief cooling period on ice.
3. Protein Extraction and Analysis:
-
Lyse the mitochondria to release the proteins.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble mitochondrial Hsp90 (and a loading control) in each sample by Western blotting using specific antibodies.
4. Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble Hsp90 as a function of temperature for each treatment condition.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.
Protocol 2: Analysis of Downstream Markers of Target Engagement
Inhibition of mitochondrial Hsp90 by this compound triggers a cascade of events that serve as indirect but crucial indicators of target engagement.
1. Assessment of Mitochondrial Membrane Potential (ΔΨm):
-
Treat cultured cells with this compound, a control, or vehicle.
-
Stain the cells with a potentiometric fluorescent dye such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1.
-
Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates depolarization of the mitochondrial membrane, a hallmark of mitochondrial dysfunction.[4]
2. Cytochrome c Release Assay:
-
Following treatment, fractionate the cells to separate the cytosolic and mitochondrial components.
-
Perform Western blot analysis on both fractions using an antibody specific for Cytochrome c.
-
The presence of Cytochrome c in the cytosolic fraction of this compound-treated cells indicates its release from the mitochondria, a key step in the intrinsic apoptotic pathway.[4]
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental procedures, the following diagrams have been generated.
By employing these methodologies, researchers can robustly validate the in situ target engagement of this compound and objectively compare its performance against other mitochondria-targeted Hsp90 inhibitors. This rigorous validation is essential for advancing our understanding of mitochondrial pharmacology and for the continued development of targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. Facebook [cancer.gov]
Unlocking Synergistic Potential: Gamitrinib in Combination with Chemotherapy
For Immediate Release
A growing body of preclinical evidence suggests that the mitochondrial-targeted Hsp90 inhibitor, Gamitrinib, can significantly enhance the efficacy of traditional chemotherapy agents, offering a promising new avenue for cancer treatment. By selectively targeting a key protein involved in tumor cell survival and metabolism within the mitochondria, this compound appears to lower the threshold for chemotherapy-induced cancer cell death, creating a powerful synergistic effect. This guide provides a comprehensive overview of the existing experimental data, detailed methodologies, and the underlying molecular mechanisms of this promising combination therapy for researchers, scientists, and drug development professionals.
Potentiating Doxorubicin-Induced Cytotoxicity
The most well-documented synergistic relationship for this compound is with the widely used topoisomerase inhibitor, doxorubicin (B1662922). Studies have consistently demonstrated that sub-toxic doses of this compound can render various cancer cell lines significantly more susceptible to doxorubicin-induced apoptosis.
Table 1: In Vitro Synergism of this compound and Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Doxorubicin Concentration (µM) | Combination Index (CI)* | Reference |
| 22Rv1 | Prostate Cancer | 2.5 | 0.25 | < 1 | [1] |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | < 1 | [1] |
| HeLa | Cervical Cancer | 5 | 2 | < 1 | [1] |
| SK-OV3 | Ovarian Cancer | Not Specified | Not Specified | < 1 | [1] |
*Combination Index (CI) values less than 1 indicate a synergistic effect.
This synergistic activity is not limited to in vitro models. In vivo studies using xenograft models of prostate and breast cancer have shown that the combination of this compound and doxorubicin leads to a dramatic reduction in tumor growth compared to either agent alone.[1]
Broadening the Synergistic Landscape: Combination with Other HSP90 Inhibitors
This compound's ability to enhance cytotoxic effects extends to other inhibitors of the Heat Shock Protein 90 (Hsp90) family, which are located in different cellular compartments. When combined with HSP90 inhibitors that target the cytoplasm and endoplasmic reticulum, this compound, which targets mitochondrial HSP90, contributes to a more comprehensive blockade of the chaperone system, leading to enhanced cancer cell death.
Table 2: Synergistic Cytotoxicity of this compound with Cytoplasmic/ER HSP90 Inhibitors
| Cell Line | Cancer Type | This compound Concentration (µM) | HSP90 Inhibitor (Concentration, µM) | % Cell Viability (Combination) vs. Single Agents | Reference |
| HeLa | Cervical Cancer | 5 | DMAG (10) | Significantly Lower | [2] |
| 22Rv1 | Prostate Cancer | 2.5 | DMAG (5) | Significantly Lower | [2] |
| A172 | Glioblastoma | 5 | DMAG (10) | Significantly Lower | [2] |
| NCI-H460 | Lung Cancer | 5 | DMAG (10) | Significantly Lower | [2] |
| SK-HEP-1 | Liver Cancer | 5 | DMAG (10) | Significantly Lower | [2] |
Deciphering the Mechanism of Synergy: A Multi-pronged Attack
The enhanced anti-cancer activity of this compound in combination with chemotherapy stems from its unique mechanism of action, which converges with the cellular stress pathways induced by chemotherapeutic agents.
Targeting Mitochondrial HSP90
This compound is a derivative of the HSP90 inhibitor 17-allylamino-geldanamycin (17-AAG) chemically linked to a triphenylphosphonium (TPP) cation, which directs its accumulation within the mitochondria.[3][4] Inside the mitochondria, this compound inhibits the function of mitochondrial HSP90 (also known as TRAP1), a chaperone protein crucial for maintaining the integrity and function of mitochondrial proteins involved in energy production and cell survival.[3] Disruption of this process leads to mitochondrial dysfunction, a state to which cancer cells are particularly vulnerable due to their altered metabolism.
Induction of Apoptotic Pathways
The combination of this compound and doxorubicin has been shown to synergistically activate pro-apoptotic signaling pathways. This includes the upregulation and mitochondrial accumulation of the pro-apoptotic protein Bim.[1][5] The activation of Bim is linked to increased expression of the transcription factor CHOP and enhanced activation of the stress-activated protein kinase JNK.[1] This cascade of events culminates in the activation of caspases, the executioners of apoptosis, and the release of cytochrome c from the mitochondria, further amplifying the apoptotic signal.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound, the chemotherapeutic agent (e.g., doxorubicin), or the combination of both. Control wells receive vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The combination index (CI) is calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1]
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Cells are treated with this compound, chemotherapy, or the combination as described for the cell viability assay.
-
Cell Harvesting: After the incubation period, both adherent and floating cells are collected.
-
Staining: Cells are washed with PBS and then stained with Annexin V-FITC and Propidium Iodide (PI) in binding buffer according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Caspase Activity: Alternatively, caspase activity can be measured using fluorescently labeled caspase inhibitors (e.g., FITC-DEVD-FMK for caspase-3) and flow cytometry.[2]
In Vivo Xenograft Studies
-
Tumor Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells (e.g., 1 x 10^6 cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Mice are randomized into treatment groups: Vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.
-
Drug Administration: Drugs are administered via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined schedule and dose.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed. Animal body weight is also monitored throughout the study as a measure of toxicity.[1]
Comparison with Alternative Therapies
While direct head-to-head comparative studies of this compound-chemotherapy combinations against other targeted therapies are still emerging, the preclinical data suggest a potentially favorable profile. Unlike many targeted therapies that are effective only in specific cancer subtypes with particular genetic mutations, the mechanism of targeting mitochondrial HSP90 may be applicable across a broader range of cancers.
Furthermore, the ability of this compound to synergize with existing, widely used chemotherapeutics like doxorubicin offers the potential to improve the efficacy of standard-of-care regimens without the need to develop entirely new treatment paradigms. The observation that this compound's synergistic effects are achieved at sub-toxic doses also raises the possibility of reducing chemotherapy-related side effects by using lower, yet still effective, doses of the conventional drug.
Future Directions
The promising preclinical results for this compound in combination with chemotherapy warrant further investigation. A phase 1 clinical trial of this compound in patients with advanced cancers has been initiated to evaluate its safety and tolerability.[6] Future research should focus on:
-
Expanding the range of chemotherapy partners: Investigating the synergistic potential of this compound with other classes of chemotherapeutic agents, such as taxanes and platinum-based drugs.
-
Identifying predictive biomarkers: Determining which patients are most likely to benefit from this combination therapy.
-
Optimizing dosing and scheduling: Establishing the most effective and least toxic administration regimens for combination therapy.
References
- 1. Combination treatment with doxorubicin and this compound synergistically augments anticancer activity through enhanced activation of Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of this compound, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination treatment with doxorubicin and this compound synergistically augments anticancer activity through enhanced activation of Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fox Chase Cancer Center, The Wistar Institute Announce Opening of Phase 1 Clinical Trial of Anticancer Drug Candidate | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
Gamitrinib: A Targeted Approach to Overcoming Drug Resistance in Cancer
A new frontier in cancer therapy is emerging with the development of mitochondria-targeted inhibitors, and Gamitrinib is at the forefront. This novel small molecule inhibitor of the mitochondrial heat shock protein 90 (Hsp90) chaperone machinery has demonstrated significant efficacy in preclinical models of drug-resistant cancers. By selectively accumulating in the mitochondria of tumor cells, this compound triggers a potent anti-cancer response, offering a promising strategy to overcome resistance to conventional therapies.
This compound's unique mechanism of action sets it apart from other Hsp90 inhibitors. It specifically targets the mitochondrial pool of Hsp90 and its homolog, TRAP-1 (TNF receptor-associated protein 1), which are crucial for maintaining mitochondrial protein homeostasis and are often overexpressed in cancer cells.[1][2] Inhibition of this mitochondrial chaperone system leads to a catastrophic loss of protein folding quality control, resulting in the collapse of tumor bioenergetics, massive activation of apoptosis, and potent cytotoxic activity, even in cancers that have developed resistance to other treatments.[1][2]
This guide provides a comprehensive comparison of this compound's performance with other therapeutic agents in drug-resistant cancer models, supported by experimental data and detailed methodologies.
Comparative Efficacy in Drug-Resistant Cancer Models
This compound has shown remarkable efficacy across a range of drug-resistant cancer cell lines and in vivo models. The following tables summarize key quantitative data from preclinical studies, comparing this compound's performance against other Hsp90 inhibitors and standard-of-care chemotherapeutics.
| Cell Line | Cancer Type | Resistance Profile | This compound IC50 (µM) | Comparator Drug | Comparator IC50 (µM) | Citation |
| PC3-GA | Prostate Cancer | 17-AAG-resistant | Not specified, but effective | 17-AAG | Resistant | [3][4] |
| TMZ-resistant glioma cell lines (6 lines) | Glioma | Temozolomide-resistant | Effective in all 6 lines | Temozolomide | Resistant | [5][6] |
| H460 | Lung Adenocarcinoma | Not specified | ~0.5 (for this compound-G3/G4 at 3h) | 17-AAG | No effect at 3h | [7] |
| SKBr3 | Breast Adenocarcinoma | Sensitive to Hsp90 inhibition | Comparable to 17-AAG at 48-96h | 17-AAG | Comparable at 48-96h | [7] |
Table 1: Comparative IC50 Values of this compound in Drug-Resistant Cancer Cell Lines. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
| Xenograft Model | Cancer Type | Treatment | Dosage and Administration | Tumor Growth Inhibition | Citation |
| H460 | Lung Adenocarcinoma | This compound-G4 | Dose-escalating regimen (i.p.) | Significant inhibition | [7] |
| H460 | Lung Adenocarcinoma | 17-AAG | Comparable concentrations to this compound-G4 (i.p.) | No effect | [7] |
| PC3 | Prostate Cancer | This compound-TPP | 10 mg/kg daily (i.p.) | Complete inhibition | [3] |
| PC3 | Prostate Cancer | 17-AAG | 10 mg/kg daily (i.p.) | No effect | [3] |
| Glioma (CDX and PDX models) | Glioma | This compound | Not specified | Significantly delayed tumor growth | [5][6] |
Table 2: In Vivo Efficacy of this compound in Drug-Resistant Xenograft Models.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 3,000–5,000 cells per well and allowed to adhere for 24 hours.[5]
-
Drug Treatment: Cells were treated with various concentrations of this compound or comparator drugs for specified time intervals (e.g., 3, 6, 24, 48, 72, or 96 hours).[5][7]
-
MTT Incubation: Following drug treatment, 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) was added to each well, and the plates were incubated for 3-4 hours at 37°C.[5]
-
Solubilization: The formazan (B1609692) crystals formed by viable cells were solubilized by adding 100 µL of a solubilization solution (e.g., DMSO) to each well and incubating overnight in a humidified atmosphere.
-
Absorbance Measurement: The absorbance of the samples was measured using a microplate reader at a wavelength between 550 and 600 nm.
Apoptosis Assay (Flow Cytometry)
Flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining is used to quantify apoptosis.
-
Cell Treatment: Cells were treated with this compound or vehicle control for a specified duration (e.g., 4, 18, or 24 hours).[7][8]
-
Cell Staining: After treatment, cells were harvested, washed, and resuspended in a binding buffer. Cells were then stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were identified as early apoptotic cells, while Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.
In Vivo Xenograft Studies
Animal models are crucial for evaluating the in vivo efficacy of anti-cancer agents.
-
Cell Implantation: Immunocompromised mice (e.g., SCID/beige) were subcutaneously injected with human cancer cells (e.g., 4 x 10^6 H460 cells or 10 x 10^6 HL60 cells).[7] For glioma models, cells were implanted either subcutaneously or intracranially.[5]
-
Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 100–150 mm³).[7]
-
Drug Administration: Mice were treated with this compound (e.g., 10 mg/kg daily or via a dose-escalating regimen, administered intraperitoneally) or a vehicle control.[3][7]
-
Tumor Measurement: Tumor volume was measured regularly using a caliper.[7]
-
Endpoint Analysis: At the end of the study, tumors were excised for further analysis, such as TUNEL staining to detect apoptosis.[7]
Mandatory Visualizations
The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of mitochondria-targeted small molecule hsp90 inhibitors, gamitrinibs, in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating Hsp90 Inhibitor Resistance: A Comparative Analysis of Gamitrinib and Cytosolic Hsp90 Inhibitors
A deep dive into the cross-resistance profiles of mitochondria-targeted and traditional Hsp90 inhibitors reveals distinct mechanisms of action and potential strategies to overcome therapeutic challenges in cancer treatment.
Researchers in oncology and drug development are continually faced with the challenge of acquired resistance to targeted therapies. Heat shock protein 90 (Hsp90) has long been an attractive target due to its role in stabilizing a multitude of oncoproteins. However, resistance to conventional Hsp90 inhibitors that target the cytosolic pool of this chaperone remains a significant hurdle. This guide provides a comparative analysis of Gamitrinib, a first-in-class mitochondria-targeted Hsp90 inhibitor, and other traditional Hsp90 inhibitors, with a focus on the critical issue of cross-resistance.
Contrasting Mechanisms: A Tale of Two Compartments
The key distinction between this compound and other Hsp90 inhibitors lies in their subcellular targets.
This compound is specifically designed to accumulate within the mitochondria. There, it inhibits the ATPase activity of mitochondrial Hsp90 chaperones, including TRAP-1 (TNF receptor-associated protein 1).[1] This targeted inhibition triggers a cascade of events characteristic of intrinsic apoptosis, including the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent caspase activation, ultimately leading to cell death.[2][3]
In contrast, traditional cytosolic Hsp90 inhibitors , such as the ansamycin (B12435341) antibiotic 17-AAG (17-allylamino-17-demethoxygeldanamycin), act on the abundant pool of Hsp90 in the cytoplasm.[4] By binding to the N-terminal ATP-binding pocket of cytosolic Hsp90, these inhibitors disrupt its chaperone function.[5] This leads to the misfolding and subsequent proteasomal degradation of a wide array of Hsp90 "client" proteins, many of which are critical for cancer cell proliferation and survival, including Akt, a key signaling kinase.[4][5]
Cross-Resistance Profile: Insights from Preclinical Studies
A pivotal study investigating cross-resistance between these two classes of inhibitors provides valuable insights for researchers. In this study, a prostate cancer cell line (PC3) was made resistant to the cytosolic Hsp90 inhibitor 17-AAG. The primary mechanism of this acquired resistance was the upregulation of the P-glycoprotein (P-gp) drug efflux pump, a common mechanism of multidrug resistance.
Interestingly, these 17-AAG-resistant cells, which also showed cross-resistance to the chemotherapy drug taxol, remained sensitive to a specific variant of this compound (G-G4). This suggests that the mitochondria-targeted approach of this compound can circumvent P-gp-mediated drug efflux. However, the resistant cells were not sensitive to another this compound variant (G-TPP), indicating that the chemical nature of the mitochondrial-targeting moiety can influence the ability to overcome resistance mechanisms.
Quantitative Analysis of Drug Sensitivity
| Cell Line | Drug | Mechanism of Action | Resistance Mechanism in PC3-GA | Relative Sensitivity of PC3-GA vs. PC3 |
| PC3 (Parental) | 17-AAG | Cytosolic Hsp90 Inhibition | - | Sensitive |
| PC3-GA (17-AAG Resistant) | 17-AAG | Cytosolic Hsp90 Inhibition | P-glycoprotein (P-gp) Upregulation | Resistant |
| PC3-GA (17-AAG Resistant) | This compound-G4 | Mitochondrial Hsp90 Inhibition | P-glycoprotein (P-gp) Upregulation | Sensitive |
| PC3-GA (17-AAG Resistant) | This compound-TPP | Mitochondrial Hsp90 Inhibition | P-glycoprotein (P-gp) Upregulation | Not Sensitive |
| PC3-GA (17-AAG Resistant) | Taxol | Microtubule Stabilization | P-glycoprotein (P-gp) Upregulation | Cross-Resistant |
This table summarizes the findings on cross-resistance. Specific IC50 values were not available in the referenced literature, so sensitivity is described qualitatively.
Experimental Methodologies
For researchers looking to replicate or build upon these findings, the following experimental protocols are fundamental.
Generation of 17-AAG-Resistant Prostate Cancer Cells
A common method for developing drug-resistant cancer cell lines involves continuous exposure to escalating concentrations of the drug.
-
Initial Culture: Human prostate cancer cells (e.g., PC3) are cultured in standard growth medium.
-
Drug Exposure: The cells are treated with an initial concentration of 17-AAG, often starting at the IC50 (the concentration that inhibits 50% of cell growth).
-
Dose Escalation: As the cells adapt and resume proliferation, the concentration of 17-AAG in the culture medium is gradually increased. This process is repeated over several months.[6][7]
-
Selection of Resistant Population: The resulting cell population, capable of sustained growth in the presence of high concentrations of 17-AAG, is considered a resistant cell line.
-
Characterization: The resistant phenotype should be confirmed by comparing the IC50 of the resistant line to the parental line using cell viability assays. The underlying mechanism of resistance, such as the expression of drug efflux pumps, should be investigated.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of the Hsp90 inhibitors or other compounds of interest for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the media is removed, and MTT solution is added to each well. The plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance values are proportional to the number of viable cells.
Western Blotting for P-glycoprotein
Western blotting is a technique used to detect specific proteins in a sample.
-
Protein Extraction: Total protein is extracted from both parental and resistant cell lines using a suitable lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for P-glycoprotein.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of P-glycoprotein.
Signaling Pathway Diagrams
The distinct mechanisms of this compound and cytosolic Hsp90 inhibitors are illustrated in the following signaling pathway diagrams.
Caption: this compound-induced mitochondrial apoptosis pathway.
References
- 1. COMPARTMENTALIZED CANCER DRUG DISCOVERY TARGETING MITOCHONDRIAL Hsp90 CHAPERONES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Death-associated Protein Kinase: STABILIZATION BY HSP90 HETEROCOMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of Radioresistant Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Sensitivity to Gamitrinib: A Comparative Guide to Potential Biomarkers
For researchers, scientists, and drug development professionals, identifying patients who will respond to a targeted therapy is a critical step in clinical development. Gamitrinib, a first-in-class mitochondria-targeted Hsp90 inhibitor, has shown promise in preclinical studies by inducing apoptosis in cancer cells through the disruption of mitochondrial function. This guide provides a comparative overview of potential biomarkers for predicting sensitivity to this compound and alternative mitochondria-targeting agents, supported by available experimental data and detailed methodologies.
This compound: Targeting the Powerhouse of the Cancer Cell
This compound exerts its anti-cancer effects by selectively inhibiting the mitochondrial chaperone protein TRAP1 (TNF receptor-associated protein 1), a member of the Hsp90 family. This inhibition leads to mitochondrial dysfunction, triggering a cascade of events culminating in apoptosis.[1] Understanding the molecular determinants of sensitivity to this compound is crucial for its successful clinical translation.
TRAP1 Expression: A Promising but Unquantified Biomarker
Emerging evidence suggests a correlation between the expression levels of TRAP1 and sensitivity to this compound. Preclinical studies have indicated that cancer cells with higher levels of TRAP1 protein are more sensitive to the cytotoxic effects of this compound-TPP, a derivative of this compound.[1] This suggests that tumors with elevated TRAP1 expression may be more dependent on its chaperone function for survival, rendering them more vulnerable to its inhibition.
However, a direct quantitative correlation across a broad range of cancer cell lines with specific IC50 values is not yet firmly established in the literature. Further validation is required to determine a definitive cutoff for TRAP1 expression that can reliably predict a clinical response.
Comparative Analysis of Biomarkers for Mitochondria-Targeting Drugs
To provide a broader perspective, this guide compares potential biomarkers for this compound with those for other investigational drugs that also target mitochondrial metabolism: ONC201, Metformin, and CPI-613.
| Drug | Target/Mechanism | Potential Biomarker(s) for Sensitivity | Potential Biomarker(s) for Resistance |
| This compound | Mitochondrial Hsp90 (TRAP1) inhibitor | High TRAP1 expression | P-glycoprotein (P-gp) expression |
| ONC201 | Dopamine receptor D2 (DRD2) antagonist and ClpP agonist | High FOXG1 expression (in glioma) | High EGFR expression (in glioma) |
| Metformin | Complex I of the mitochondrial electron transport chain | High OCT3 expression, High basal AMPK activity | High MATE2 expression |
| CPI-613 | Pyruvate dehydrogenase and α-ketoglutarate dehydrogenase | Low endogenous nutrient stores | High exogenous glucose availability |
Table 1: Comparison of Potential Predictive Biomarkers for Mitochondria-Targeting Anticancer Drugs. This table summarizes the primary targets, potential biomarkers indicating sensitivity, and potential biomarkers indicating resistance for this compound and selected alternative therapies.
Experimental Protocols for Biomarker Assessment
Accurate and reproducible measurement of these biomarkers is essential for their clinical application. The following section outlines detailed methodologies for the key experiments cited.
Quantification of TRAP1, EGFR, FOXG1, MATE2, and OCT3 Expression
1. Western Blotting for Protein Quantification:
-
Objective: To determine the relative protein expression levels of TRAP1, EGFR, FOXG1, MATE2, or OCT3 in tumor tissue lysates or cell line extracts.
-
Protocol:
-
Prepare protein lysates from cells or tissues using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate 20-40 µg of protein per lane on a 4-20% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-TRAP1, anti-EGFR, anti-FOXG1, anti-MATE2, or anti-OCT3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
2. Immunohistochemistry (IHC) for in situ Protein Expression:
-
Objective: To visualize the expression and localization of TRAP1, EGFR, or FOXG1 within tumor tissue sections.
-
Protocol:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Perform antigen retrieval using a citrate-based buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution.
-
Incubate with the primary antibody at an optimized dilution overnight at 4°C.
-
Wash with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Incubate with a secondary antibody conjugated to a detection polymer (e.g., HRP-polymer).
-
Wash with the wash buffer.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Score the staining intensity and percentage of positive cells.
-
3. Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression:
-
Objective: To measure the relative mRNA expression levels of TRAP1, EGFR, FOXG1, SLC47A2 (MATE2), or SLC22A3 (OCT3).
-
Protocol:
-
Isolate total RNA from cells or tissues using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay with gene-specific primers.
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Measurement of AMPK Activity
Enzyme-Linked Immunosorbent Assay (ELISA)-based Activity Assay:
-
Objective: To measure the activity of AMP-activated protein kinase (AMPK) in tumor lysates.
-
Protocol:
-
Prepare cell or tissue lysates in a buffer that preserves kinase activity.
-
Coat a 96-well plate with a substrate peptide for AMPK (e.g., SAMS peptide).
-
Add the lysate containing AMPK and ATP to initiate the phosphorylation reaction.
-
Incubate for a defined period at 30°C.
-
Wash the plate to remove unbound components.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate.
-
Wash the plate.
-
Add an HRP-conjugated secondary antibody.
-
Wash the plate.
-
Add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
The absorbance is proportional to the AMPK activity in the sample.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes, the following diagrams are provided.
References
A Head-to-Head Comparison of Novel Hsp90 Inhibitors: Gamitrinib and Shepherdin
For Researchers, Scientists, and Drug Development Professionals
The 90-kDa heat shock protein (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and adaptation.[1][2] Consequently, Hsp90 has emerged as a key target for cancer therapy. While early Hsp90 inhibitors showed promise, issues with toxicity and modest clinical activity spurred the development of next-generation agents with novel mechanisms of action.[3][4] This guide provides a detailed, head-to-head comparison of two such innovative agents: Gamitrinib, a mitochondria-targeted small molecule, and Shepherdin (B612531), a peptidomimetic inhibitor.
Mechanism of Action: A Tale of Two Targeting Strategies
While both this compound and Shepherdin function by inhibiting Hsp90, their primary distinction lies in their subcellular targeting strategies.
This compound: The Mitochondria-Specific Disruptor
This compound is a class of small molecules engineered to selectively inhibit the Hsp90 chaperone network within the mitochondria.[3][5] Its combinatorial structure is key to its function, typically consisting of an Hsp90 ATPase inhibitor (like a derivative of 17-AAG) linked to a mitochondrial-targeting moiety, such as triphenylphosphonium (TPP).[6][7] This design allows this compound to bypass the cytosolic pool of Hsp90 and accumulate specifically in the mitochondria of tumor cells, where Hsp90 and its homolog TRAP-1 are often overexpressed.[3][7][8]
Once inside the mitochondrion, this compound inhibits the ATPase activity of TRAP-1/Hsp90.[9][10] This triggers a "mitochondriotoxic" cascade, leading to:
-
An irreversible collapse of the mitochondrial membrane potential.[3][6]
-
Opening of the mitochondrial permeability transition pore.[3][8]
-
Release of cytochrome c into the cytosol, initiating caspase-dependent apoptosis.[6][11]
-
Induction of PINK1/Parkin-dependent mitophagy in some contexts.[10][12]
Crucially, because it largely ignores cytosolic Hsp90, this compound does not cause the degradation of cytosolic client proteins or induce a heat shock response (Hsp70 elevation), which are hallmarks of traditional Hsp90 inhibitors.[6][7]
Shepherdin: The Dual-Compartment Inhibitor
Shepherdin is a cell-permeable peptidomimetic rationally designed from the binding interface between Hsp90 and its client protein survivin, a key regulator of apoptosis and mitosis.[13][14] It functions as an antagonist of the Hsp90-survivin interaction and binds to the ATP pocket of Hsp90, though it interacts with different residues than traditional inhibitors.[1][15]
Unlike this compound's targeted approach, Shepherdin acts as a dual inhibitor of both cytosolic and mitochondrial Hsp90.[16] This global inhibition results in a rapid and potent anti-cancer effect characterized by:
-
Mitochondrial Collapse: Similar to this compound, Shepherdin quickly disrupts mitochondrial function, leading to the release of cytochrome c.[1][16]
-
Cytosolic Client Degradation: By inhibiting cytosolic Hsp90, Shepherdin leads to the degradation of a wide array of oncoproteins, including Akt, XIAP, and survivin itself.[16]
-
Rapid Cell Death: Shepherdin induces massive cell death through both apoptotic and non-apoptotic pathways, often within minutes of exposure.[13][17]
Notably, despite inhibiting cytosolic Hsp90, Shepherdin does not appear to induce the pro-survival Hsp70 protein, distinguishing it from first-generation Hsp90 inhibitors.[1][18]
Preclinical Efficacy: In Vitro and In Vivo Data
Both compounds have demonstrated potent and selective anticancer activity in preclinical models.
In Vitro Cytotoxicity
This compound has shown broad-spectrum activity across the NCI-60 cell line screen.[7][8] Shepherdin has shown particularly rapid and potent activity against hematological malignancies like acute myeloid leukemia (AML).[1][15]
| Drug | Cancer Type | Cell Line(s) | Potency Metric | Value Range | Citation(s) |
| This compound | Breast Cancer | Multiple | IC50 | 0.16 - 3.3 µM | [7] |
| Melanoma | Multiple | IC50 | 0.36 - 2.7 µM | [7] | |
| Colon Cancer | Multiple | IC50 | 0.35 - 29 µM | [7] | |
| Prostate Cancer | PC3 | GI50 | ~5 µM | [6] | |
| Shepherdin | Acute Myeloid Leukemia | Multiple | CD50* | 24 - 35 µM | [1][15] |
| Glioblastoma | U87, etc. | N/A | Effective at 50-100 µmol/L | [16] | |
| Prostate Cancer | PC3, DU145 | N/A | Concentration-dependent killing | [14] | |
| CD50: Concentration inducing 50% cell death. |
In Vivo Tumor Growth Inhibition
Systemic administration of both this compound and Shepherdin was well-tolerated in mice and led to significant inhibition of human tumor xenograft growth without notable toxicity.[3][13]
| Drug | Cancer Model | Key Finding | Citation(s) |
| This compound | Human Lung Cancer Xenograft | Inhibited tumor growth, whereas 17-AAG had no effect at comparable doses. | [3] |
| Bone Metastatic Prostate Cancer | Inhibited tumor growth and bone loss in 100% of subjects. | [8][19] | |
| Shepherdin | AML Xenograft | Abolished tumor growth (1698 mm³ in control vs. 232 mm³ in treated group). | [1][15] |
| Glioblastoma (intracranial) | Suppressed tumor growth, reduced angiogenesis, and induced apoptosis. | [16] |
Pharmacokinetics and Clinical Development
A significant point of divergence between the two compounds is their progress in clinical development.
| Feature | This compound | Shepherdin |
| Chemical Class | Small molecule conjugate (e.g., 17-AAG + TPP) | Peptidomimetic |
| Preclinical PK | Slower clearance and longer half-life compared to non-targeted 17-AAG.[7] | Data not readily available in public literature. |
| Preclinical Safety | Well-tolerated in mice and dogs with no major systemic or organ toxicity.[19][20][21] | Well-tolerated in mice with no systemic or organ toxicity observed.[1][13] |
| Clinical Status | Phase I Clinical Trial (NCT04827810) is active for patients with advanced solid tumors and lymphoma.[22][23][24] | No publicly listed clinical trials found. Appears to be in the preclinical stage of development. |
Key Experimental Protocols
The evaluation of these compounds relies on a standard set of preclinical assays to determine mechanism, efficacy, and safety.
Cell Viability Assay (MTT-based)
-
Cell Seeding: Plate cancer cells (e.g., 2 x 10³ cells/well) in triplicate onto 96-well plates and allow them to adhere overnight.[11]
-
Treatment: Treat cells with a range of concentrations of the test compound (e.g., 0-20 µM this compound) or vehicle control for a specified period (e.g., 24-72 hours).[11]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.[11] The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Flow Cytometry)
-
Treatment: Treat 1 x 10⁶ cells with the desired concentration of the compound or vehicle for the specified time.[11]
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[11]
Western Blot for Client Protein Degradation
-
Treatment & Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein lysate (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against Hsp90 client proteins (e.g., Akt, p-Akt, survivin) and a loading control (e.g., β-actin). Follow with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Summary and Outlook
This compound and Shepherdin represent two distinct and sophisticated approaches to targeting the Hsp90 chaperone system for cancer therapy.
| Attribute | This compound | Shepherdin |
| Target | Mitochondria-specific Hsp90 (TRAP-1) | Dual Cytosolic & Mitochondrial Hsp90 |
| Chemical Class | Small Molecule Conjugate | Peptidomimetic |
| Primary MOA | Induces "mitochondriotoxic" apoptosis by disrupting mitochondrial integrity.[3] | Disrupts Hsp90-survivin interaction; degrades cytosolic clients and collapses mitochondria.[13][16] |
| Key Advantage | High selectivity for tumor mitochondria, potentially leading to a better safety profile.[7][8] | Extremely rapid and potent cell killing via a multi-pronged attack.[15][17] |
| Clinical Status | Phase I Clinical Trial [23] | Preclinical |
Outlook: this compound's strategy of targeting a subcellular, tumor-enriched pool of Hsp90 is a significant evolution from pan-Hsp90 inhibition. Its progression into a first-in-human clinical trial marks a critical step in validating mitochondria as a druggable target in cancer therapy.[22][25] The results of this trial will be highly anticipated.
Shepherdin offers a compelling alternative, demonstrating that global Hsp90 inhibition can be achieved with high potency and selectivity, avoiding some pitfalls of earlier inhibitors like Hsp70 induction.[1] Its rapid induction of cell death is a remarkable feature.[17] For Shepherdin, the next logical steps would involve IND-enabling toxicology studies to determine if its potent preclinical profile can be translated into a clinical candidate.
References
- 1. Antileukemic activity of shepherdin and molecular diversity of hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 4. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. wistar.org [wistar.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Facebook [cancer.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Mitochondrial targeted HSP90 inhibitor this compound-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational design of shepherdin, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prodotto ritirato [iris.cnr.it]
- 15. academic.oup.com [academic.oup.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. academic.oup.com [academic.oup.com]
- 18. ashpublications.org [ashpublications.org]
- 19. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. researchgate.net [researchgate.net]
- 22. Fox Chase Cancer Center, The Wistar Institute Announce Opening of Phase 1 Clinical Trial of Anticancer Drug Candidate | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. Facebook [cancer.gov]
- 25. tandfonline.com [tandfonline.com]
Validating the Mitochondriotoxic Effect of Gamitrinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gamitrinib's performance with alternative Hsp90 inhibitors, supported by experimental data, to validate its "mitochondriotoxic" effect.
Introduction to this compound: A Targeted Approach to Mitochondrial Dysfunction
This compound (GA mitochondrial matrix inhibitor) is a first-in-class anticancer agent that specifically targets the mitochondrial pool of Heat Shock Protein 90 (Hsp90). It is a conjugate of the Hsp90 inhibitor 17-allylamino-geldanamycin (17-AAG) and the mitochondrial-targeting moiety triphenylphosphonium (TPP).[1][2][3] This design allows for selective accumulation within the mitochondria of tumor cells, leading to a potent "mitochondriotoxic" effect.[1] Unlike non-targeted Hsp90 inhibitors that primarily induce cell cycle arrest, this compound triggers rapid and irreversible mitochondrial dysfunction, culminating in apoptosis.[1][4][5]
The Mitochondriotoxic Effect of this compound: A Data-Driven Validation
The mitochondriotoxic effect of this compound is characterized by a series of events that disrupt mitochondrial homeostasis and initiate cell death pathways. This section presents experimental data validating these effects and compares them with the non-targeted Hsp90 inhibitor, 17-AAG.
Impact on Cancer Cell Viability
This compound demonstrates potent cytotoxic effects across a broad range of cancer cell lines, with significantly lower IC50 values compared to the non-targeted Hsp90 inhibitor 17-AAG. This highlights the importance of mitochondrial targeting for enhanced anticancer activity.
| Cell Line | This compound (µM) | 17-AAG (µM) | Cancer Type |
| PC3 | ~5-10 | >20 | Prostate Cancer |
| C4-2B | ~5-10 | >20 | Prostate Cancer |
| H460 | ~5-10 | >50 | Lung Cancer |
| SKBr3 | Not explicitly stated, but this compound induced complete cell death at 10 µM in 24h, while 17-AAG had partial effect. | Not explicitly stated, but this compound induced complete cell death at 10 µM in 24h, while 17-AAG had partial effect. | Breast Cancer |
| Glioma Cell Lines (Median) | 2.46 | Not explicitly stated, but this compound was more potent. | Glioma |
Note: IC50 values can vary depending on the specific experimental conditions and cell lines used. The data presented here is a synthesis from multiple sources to illustrate the general trend of this compound's higher potency.[1][4][6]
Disruption of Mitochondrial Respiration
A key aspect of this compound's mitochondriotoxic effect is its ability to inhibit mitochondrial respiration, as measured by the oxygen consumption rate (OCR).
| Treatment | Cell Line | Effect on Basal OCR | Effect on Maximal Respiration |
| This compound | LN229, M059K | Dose-dependent decrease | Dose-dependent decrease |
| 17-AAG | PC3 | No significant effect | No significant effect |
Induction of Mitochondrial Membrane Depolarization
This compound rapidly induces the loss of mitochondrial membrane potential (ΔΨm), a critical event in the initiation of apoptosis. In contrast, 17-AAG does not have a significant direct effect on ΔΨm.
| Treatment | Cell Line | Quantitative Effect on ΔΨm |
| This compound-G4 (a this compound variant) | H460 | Rapid and complete loss in the whole tumor cell population within 4 hours. |
| 17-AAG | H460 | No significant effect on mitochondrial membrane potential. |
Triggering of Apoptosis
The disruption of mitochondrial integrity by this compound leads to the release of pro-apoptotic factors like cytochrome c and the activation of caspases, the executioners of apoptosis.
| Treatment | Cell Line | Key Apoptotic Events |
| This compound | PC3, H460 | - Rapid release of cytochrome c from mitochondria.- Increased caspase activity. |
| 17-AAG | PC3, H460 | - No significant cytochrome c release.- No significant increase in caspase activity within the same timeframe as this compound. |
Comparison with Other Mitochondriotoxic Agents
This compound is part of a broader class of anticancer agents known as "mitocans," which selectively target mitochondria. While direct comparative data across multiple mitocans in the same experimental setup is limited, the table below provides an overview of some of these agents and their mechanisms.
| Agent | Target/Mechanism | Reported IC50 Range (µM) | Cancer Types |
| This compound | Mitochondrial Hsp90 | 0.16 - 29 | Various solid tumors |
| MitoTam (Mitochondrially targeted Tamoxifen) | Mitochondrial complex I | ~1-5 | Breast cancer, various solid tumors |
| VLX600 | Inhibits mitochondrial respiration | ~0.5-5 | Colorectal cancer |
| IACS-010759 | Complex I inhibitor | ~0.01-0.1 | Various cancers |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, 17-AAG, or other test compounds for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treatment: Treat cells with the compounds of interest for the specified time.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Analyze the oxygen consumption rate (OCR) data to determine the different parameters of mitochondrial function.
Mitochondrial Membrane Potential Assay (TMRM/TMRE Staining)
-
Cell Culture and Treatment: Culture cells on glass-bottom dishes or in multi-well plates and treat with compounds as required.
-
Staining: Incubate the cells with a low concentration of TMRM (tetramethylrhodamine, methyl ester) or TMRE (tetramethylrhodamine, ethyl ester) to label mitochondria.
-
Imaging/Flow Cytometry: Acquire images using a fluorescence microscope or analyze the fluorescence intensity by flow cytometry. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Positive Control: Use a protonophore such as FCCP as a positive control for inducing complete mitochondrial depolarization.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Treat cells with the test compounds for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cytochrome c Release Assay (Western Blotting)
-
Cell Treatment and Fractionation: After treatment, harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against cytochrome c. Use markers for the cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV) fractions to ensure the purity of the fractions.
-
Analysis: An increase in the cytochrome c signal in the cytosolic fraction indicates its release from the mitochondria.
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced mitochondrial apoptosis pathway.
Experimental Workflow for Validating Mitochondriotoxicity
Caption: Workflow for assessing the mitochondriotoxic effects of a compound.
References
- 1. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of this compound, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Mitochondrial-Targeted Cancer Therapy: A Comparative Guide to Gamitrinib and other Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The targeting of heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins, has long been a focal point in cancer drug development. A novel approach within this class of therapeutics is the specific targeting of Hsp90 within the mitochondria, a strategy employed by the first-in-class inhibitor, Gamitrinib. This guide provides a comparative analysis of the available data for this compound against other notable Hsp90 inhibitors that have undergone Phase I clinical evaluation, namely TAS-116, Onalespib (B1677294) (AT13387), and Retaspimycin (B1249870) hydrochloride (IPI-504).
Disclaimer: As of late 2025, the full results of the Phase I clinical trial for this compound (NCT04827810) have not been publicly released. Therefore, this guide presents a comparison based on the extensive preclinical data for this compound and the published Phase I clinical trial results for the comparator agents. This inherent asymmetry should be considered when evaluating the comparative data.
Mechanism of Action: A Tale of Two Compartments
Conventional Hsp90 inhibitors, such as TAS-116, Onalespib, and Retaspimycin, act on the cytosolic pool of Hsp90. This leads to the degradation of a wide array of client proteins involved in cell growth, proliferation, and survival signaling pathways.
In contrast, this compound is uniquely designed to accumulate within the mitochondria. It specifically inhibits the mitochondrial Hsp90 homolog, TRAP1 (TNF receptor-associated protein 1). This targeted inhibition disrupts mitochondrial protein folding, leading to a cascade of events including the opening of the mitochondrial permeability transition pore, loss of mitochondrial membrane potential, release of cytochrome c, and ultimately, apoptosis.[1][2] This mitochondria-specific mechanism of action suggests a potentially more focused therapeutic window with a different safety profile compared to pan-Hsp90 inhibitors.
Preclinical and Clinical Performance: A Comparative Overview
The following tables summarize the available quantitative data from preclinical studies of this compound and Phase I clinical trials of the comparator Hsp90 inhibitors.
Table 1: Safety and Tolerability Profile
| Drug | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Dose-Limiting Toxicities (DLTs) | Common Adverse Events (Grade ≥3 unless otherwise specified) |
| This compound | Not yet determined in humans. | Not yet determined in humans. | Preclinical toxicology in rats showed inguinal swelling, piloerection, hypoactivity, and sensitivity to touch at the infusion site at ≥10 mg/kg/dose.[3] In dogs, no significant alterations in clinical-chemistry parameters, heart function, or tissue histology were observed at therapeutically effective doses.[3] |
| TAS-116 | 107.5 mg/m²/day (QD) and 210.7 mg/m²/day (QOD)[4][5] | Night blindness, visual disorder, AST/ALT/gamma-GTP elevations, anorexia (QD); Platelet count decreased, febrile neutropenia, pneumonia, respiratory failure, septic shock (QOD)[5] | Gastrointestinal disorders, increased creatinine.[4][5] |
| Onalespib (AT13387) | 160 mg/m²/dose (QDx2/week)[6] | Not explicitly stated in the provided search results. | Gastrointestinal, hepatic, and hematologic toxicities.[6] |
| Retaspimycin HCl (IPI-504) | 400 mg/m² twice weekly for 2 weeks on/1 week off[7] | Not explicitly stated in the provided search results. | Fatigue (59% all grades), headache (44% all grades), nausea (43% all grades).[7] |
Table 2: Pharmacokinetic Profile
| Drug | Administration | Half-life (t½) | Key Pharmacokinetic Features |
| This compound | Intravenous | Preclinical (rats): Not specified. | Preclinically shown to be heavily bound to plasma proteins.[8] |
| TAS-116 | Oral | Not specified. | Systemic exposure increased dose-proportionally.[4] |
| Onalespib (AT13387) | Intravenous | ~8 hours[6] | Plasma levels increased proportionally with dose.[6] |
| Retaspimycin HCl (IPI-504) | Intravenous | Not specified. | Exposure increased with dose.[7] |
Table 3: Preliminary Efficacy
| Drug | Tumor Types Studied in Phase I | Objective Response Rate (ORR) | Other Efficacy Measures |
| This compound | Advanced solid tumors or lymphoma (planned) | Not yet determined. | Preclinical studies in xenograft models of prostate, lung, and breast cancer showed significant tumor growth inhibition.[9][10] |
| TAS-116 | Advanced solid tumors | Not specified. | Confirmed partial responses in non-small cell lung cancer and gastrointestinal stromal tumor (GIST).[4] |
| Onalespib (AT13387) | Advanced solid tumors | No objective responses observed. | Eight patients had stable disease for > 2 cycles.[6] |
| Retaspimycin HCl (IPI-504) | GIST and other soft-tissue sarcomas | Not specified. | One confirmed partial response in GIST and one in liposarcoma. Stable disease in 70% of GIST patients.[7] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and comparing the results.
This compound: Preclinical Experimental Protocol (Exemplar)
In Vivo Tumor Growth Inhibition Study: [9]
-
Animal Model: Immunocompromised mice.
-
Cell Line: Human prostate cancer cells (e.g., PC3).
-
Procedure: Tumor cells were implanted subcutaneously. Once tumors reached a palpable size, mice were randomized to receive either vehicle control or this compound at a specified dose and schedule (e.g., daily intraperitoneal injections).
-
Endpoints: Tumor volume was measured regularly. At the end of the study, tumors were excised and analyzed for markers of apoptosis and drug target engagement.
TAS-116: Phase I Clinical Trial Protocol
Study Design: [4]
-
Phase: First-in-human, open-label, multicenter, dose-escalation study.
-
Patient Population: Patients with advanced solid tumors.
-
Dose Escalation: An accelerated titration design followed by a "3+3" design was used to determine the MTD for two dosing schedules: once daily (QD) and every other day (QOD).
-
Pharmacokinetics: Blood samples were collected at predefined time points to determine the pharmacokinetic profile.
-
Pharmacodynamics: Induction of Hsp70 in peripheral blood mononuclear cells (PBMCs) was assessed as a biomarker of target engagement.[5]
Onalespib (AT13387): Phase I Clinical Trial Protocol
Study Design: [6]
-
Phase: Open-label, Phase I trial.
-
Patient Population: Patients with advanced solid tumors.
-
Dose Escalation: An accelerated titration design with a starting dose of 20 mg/m²/dose, followed by a standard 3+3 design for higher doses.
-
Pharmacodynamics: Paired tumor biopsies were obtained from patients in the expansion cohort to assess the modulation of 210 client proteins using reverse phase protein array analysis.
Retaspimycin hydrochloride (IPI-504): Phase I Clinical Trial Protocol
-
Phase: Multicenter, open-label, non-randomized, dose-finding Phase I study.
-
Patient Population: Patients with metastatic and/or unresectable GIST or other soft-tissue sarcomas.
-
Dose Escalation: A modified Fibonacci 3+3 design was used, with the starting dose based on preclinical toxicology data.
-
Response Assessment: Tumor response was evaluated using RECIST 1.0 criteria.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Hsp90 regulation of mitochondrial protein folding: from organelle integrity to cellular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 11. A phase 1 study of the heat shock protein 90 inhibitor retaspimycin hydrochloride (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Gamitrinib: A Procedural Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Gamitrinib, an investigational mitochondrial-targeted Hsp90 inhibitor, are critical for ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound are not extensively documented, a comprehensive approach based on its nature as a potentially cytotoxic compound and general best practices for antineoplastic agents is imperative.
For researchers, scientists, and drug development professionals, adherence to stringent safety and disposal procedures is paramount. Although a Safety Data Sheet (SDS) for this compound TPP hexafluorophosphate (B91526) indicates it is not classified as a hazardous substance, it is prudent to handle it with the same precautions as other potent, biologically active compounds.[1] Standard safety measures include avoiding inhalation, preventing contact with skin and eyes, and minimizing dust and aerosol formation.[1]
Core Handling and Disposal Protocol
The proper disposal of this compound waste should follow a structured protocol that encompasses identification, segregation, containment, labeling, storage, and disposal through a certified hazardous waste management service. This ensures that all materials contaminated with this compound are managed in a way that mitigates risk to personnel and the environment.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Identify all materials that have come into contact with this compound. This includes unused or expired product, empty and partially used vials, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware (e.g., pipette tips, tubes, flasks) used in its handling.
-
Segregate this compound waste from other laboratory waste streams at the point of generation to prevent cross-contamination.[2]
-
-
Containment:
-
Solid Waste: Place all contaminated solid waste into a designated, leak-proof, and puncture-resistant container.[3] These containers should be clearly marked for cytotoxic or chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and shatter-resistant container. Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]
-
Sharps: Any needles or syringes used for the administration of this compound should be disposed of immediately in a designated sharps container.[2][3]
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," "Cytotoxic Waste," or as otherwise required by your institution and local regulations.
-
The label should include the full chemical name "this compound," the primary hazard(s), and the date of accumulation.
-
-
Storage:
-
Store sealed and labeled waste containers in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA) until they are collected for disposal.[2]
-
The storage area should be away from general laboratory traffic and incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of this compound waste through your institution's EHS department or a licensed hazardous waste contractor.
-
The primary method for the final disposition of cytotoxic and other hazardous pharmaceutical waste is typically high-temperature incineration.[4]
-
Maintain detailed records of all disposed this compound waste, including quantities and dates of disposal, to ensure regulatory compliance.[4]
-
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general guidelines for cytotoxic waste provide a framework for safe management.
| Waste Type | Container Type | Key Handling Instruction |
| Solid Waste (non-sharps) | Leak-proof, puncture-resistant container | Segregate at the source; double-bagging may be required by institutional protocols. |
| Liquid Waste | Compatible, sealed, shatter-resistant bottle | Do not mix with other waste streams; maintain a log of contents. |
| Sharps | Designated, puncture-proof sharps container | Do not recap needles; dispose of immediately after use. |
| Unused/Expired Product | Original or compatible sealed container | Treat as bulk chemical waste; do not dispose of down the drain or in regular trash. |
Experimental Protocols
Currently, there are no standardized experimental protocols for the specific chemical deactivation of this compound for disposal purposes. Therefore, reliance on professional hazardous waste disposal services is the recommended and safest approach.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these comprehensive procedures, laboratory professionals can effectively manage this compound waste, ensuring a safe working environment and responsible environmental stewardship.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Gamitrinib
For laboratory professionals engaged in pioneering cancer research, ensuring personal and environmental safety during the handling of investigational drugs like Gamitrinib is paramount. This guide provides essential, step-by-step procedures for the safe handling, use, and disposal of this compound, fostering a secure research environment.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, a comprehensive array of personal protective equipment is your first and most critical line of defense. Adherence to these PPE protocols is mandatory to prevent accidental exposure.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | To protect eyes from splashes or aerosols of the compound.[1] |
| Hand Protection | Impervious protective gloves. | To prevent skin contact.[1][2] |
| Body Protection | Impervious clothing, such as a lab coat. | To protect skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | Suitable respirator. | To be used in areas with inadequate ventilation or when dusts/aerosols may be generated.[1] |
In addition to PPE, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2] Accessible safety showers and eye wash stations are also essential engineering controls that must be available in any laboratory where this compound is handled.[1]
Procedural Guidance for Handling and Disposal
A systematic approach to the handling and disposal of this compound is essential to maintain a safe laboratory environment and ensure regulatory compliance.
Step-by-Step Handling Protocol:
-
Preparation: Before handling this compound, ensure that the designated workspace is clean and uncluttered. Confirm that all necessary PPE is readily available and in good condition.
-
Handling:
-
Accidental Release Measures:
-
In the event of a spill, evacuate personnel from the immediate area.[1]
-
Wear full personal protective equipment before attempting to clean the spill.[1]
-
Contain the spill to prevent it from entering drains or waterways.[1]
-
For liquid spills, absorb the material with a non-combustible absorbent material (e.g., diatomite, universal binders).[1]
-
For solid spills, carefully cover with a plastic sheet to minimize dust generation and then collect the material.[3]
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials into a designated, sealed container for hazardous waste disposal.[1]
-
Disposal Plan:
The disposal of this compound and any contaminated materials must be treated as hazardous waste.
-
Waste Segregation:
-
Unused/Expired Product: Collect in a clearly labeled, sealed container.[2]
-
Contaminated Labware: Items such as pipette tips, vials, and flasks should be placed in a designated hazardous waste container.[2]
-
Contaminated PPE: Used gloves, lab coats, and other protective gear must be disposed of as hazardous waste.[2]
-
-
Waste Collection:
-
Use leak-proof, designated containers clearly labeled "Hazardous Waste" and specifying "this compound."[2]
-
Keep waste containers closed except when adding waste.
-
-
Final Disposal:
-
Arrange for the disposal of all this compound waste through a licensed hazardous waste management company, which will typically use incineration for complete destruction of the active compound.[2]
-
Always consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[2]
-
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the safety and handling procedures, the following diagram illustrates the logical workflow from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
